molecular formula C10H12N2O B1519385 3-AMINO-1-BENZOYL-AZETIDINE CAS No. 887588-62-7

3-AMINO-1-BENZOYL-AZETIDINE

Cat. No.: B1519385
CAS No.: 887588-62-7
M. Wt: 176.21 g/mol
InChI Key: UMVRSUKQZOUCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-AMINO-1-BENZOYL-AZETIDINE is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-aminoazetidin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-9-6-12(7-9)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVRSUKQZOUCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669414
Record name (3-Aminoazetidin-1-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887588-62-7
Record name (3-Aminoazetidin-1-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Amino-1-Benzoyl-Azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as metabolic stability, improved solubility, and three-dimensional structural diversity.[1][2] As a functionalized building block, 3-amino-1-benzoyl-azetidine serves as a critical starting point for the synthesis of complex pharmaceutical agents. Its structure combines the strained four-membered ring with a nucleophilic amino group for further derivatization and a benzoyl group that modulates the electronic properties of the ring nitrogen. This guide provides an in-depth, field-proven methodology for the synthesis of this key intermediate, designed for researchers, medicinal chemists, and drug development professionals. We will dissect a robust and reliable synthetic pathway, explaining the causality behind experimental choices and providing detailed, self-validating protocols.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of a strained, bifunctional molecule like this compound requires a carefully planned strategy to ensure regioselectivity and avoid undesirable ring-opening side reactions.[3] The primary challenge lies in the selective functionalization of the C3 position without compromising the integrity of the azetidine ring or the N1-benzoyl group.

Our chosen strategy proceeds through the functional group interconversion of a more accessible precursor, 3-hydroxyazetidine. The hydroxyl group provides a reliable handle for conversion to the desired amine via a robust azide-based intermediate. This multi-step approach ensures high yields and purity, avoiding the harsher conditions or potential side reactions associated with direct amination methods.

The overall synthetic workflow is outlined below:

Synthetic_Workflow Start 3-Hydroxyazetidine Hydrochloride Intermediate1 1-Benzoyl-3-hydroxyazetidine Start->Intermediate1 N-Benzoylation Intermediate2 1-Benzoyl-3-(methylsulfonyloxy)azetidine Intermediate1->Intermediate2 Mesylation Intermediate3 3-Azido-1-benzoyl-azetidine Intermediate2->Intermediate3 Azide Displacement FinalProduct This compound Intermediate3->FinalProduct Reduction

Caption: High-level overview of the synthetic route.

Chapter 2: Synthesis of Key Intermediate: 1-Benzoyl-3-hydroxyazetidine

The initial step involves the N-acylation of the azetidine ring. This not only introduces the required benzoyl group but also serves to activate the ring for subsequent reactions while protecting the nitrogen.

Principle: The Schotten-Baumann Reaction

The N-benzoylation of 3-hydroxyazetidine is classically performed under Schotten-Baumann conditions. This involves the reaction of the amine with an acyl chloride (benzoyl chloride) in the presence of a base. The base, typically aqueous sodium hydroxide, serves two critical functions: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product, and it deprotonates the ammonium salt of the starting material, liberating the free amine for acylation. The use of a two-phase system (e.g., water and an organic solvent) helps to control the reaction rate and minimize hydrolysis of the acyl chloride.[4]

Detailed Experimental Protocol: N-Benzoylation
  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-hydroxyazetidine hydrochloride (1.0 eq). Dissolve it in a 1 M aqueous solution of sodium hydroxide (2.5 eq).

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Reagent Addition: While stirring vigorously, add benzoyl chloride (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 1-benzoyl-3-hydroxyazetidine as a solid.

Chapter 3: Conversion of Hydroxyl to Amino Group

This transformation is the core of the synthesis and is achieved via a three-step sequence: activation of the hydroxyl group, nucleophilic displacement with azide, and subsequent reduction.

Strategy: The Azide Pathway

Direct conversion of the hydroxyl group to an amine is often challenging. A more reliable and high-yielding approach is the conversion to an azide followed by reduction. This method offers several advantages:

  • Mild Conditions: The reduction of azides to amines can be performed under very mild conditions, preserving the strained azetidine ring.[3]

  • High Nucleophilicity: The azide ion (N₃⁻) is an excellent nucleophile, ensuring efficient displacement of the activated hydroxyl group.

  • Clean Conversion: The reduction of the azide group is typically very clean, producing nitrogen gas as the only byproduct, which simplifies purification.

Functional_Group_Interconversion cluster_0 Activation cluster_1 Displacement cluster_2 Reduction OH C3-OH OMs C3-OMs OH->OMs + MsCl, Base N3 C3-N3 OMs->N3 + NaN3 NH2 C3-NH2 N3->NH2 [H]

Caption: Key steps in converting the C3-hydroxyl to an amine.

Step 1: Activation via Mesylation

The hydroxyl group is a poor leaving group and must be converted into a better one, such as a mesylate.

  • Protocol:

    • Dissolve 1-benzoyl-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add triethylamine (TEA) (1.5 eq) to the solution.

    • Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours. Monitor progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude mesylate, which is often used in the next step without further purification.

  • Causality:

    • Triethylamine: Acts as a base to neutralize the HCl generated from the reaction between the alcohol and MsCl, preventing potential acid-catalyzed ring opening.

    • Anhydrous Conditions: Methanesulfonyl chloride is sensitive to moisture, and anhydrous conditions prevent its decomposition and ensure an efficient reaction.

    • Low Temperature: The reaction is exothermic. Low temperatures control the reaction rate, minimizing the formation of side products.

Step 2: Nucleophilic Displacement with Azide

The highly reactive mesylate is readily displaced by the azide anion.

  • Protocol:

    • Dissolve the crude 1-benzoyl-3-(methylsulfonyloxy)azetidine (1.0 eq) in dimethylformamide (DMF).

    • Add sodium azide (NaN₃) (2.0-3.0 eq).

    • Heat the mixture to 60-70 °C and stir for 12-16 hours. Monitor by TLC/LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

    • Combine the organic extracts, wash extensively with water to remove DMF, then wash with brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to obtain crude 3-azido-1-benzoyl-azetidine.

  • Causality:

    • DMF: This polar aprotic solvent is ideal for Sₙ2 reactions as it solvates the sodium cation while leaving the azide anion relatively free and highly nucleophilic.

    • Excess Azide: Using an excess of sodium azide ensures the reaction goes to completion.

    • Safety: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment and follow all safety guidelines.

Step 3: Reduction of the Azide

The final step in the sequence is the clean reduction of the azide to the primary amine.

  • Protocol (Catalytic Hydrogenation):

    • Dissolve the crude 3-azido-1-benzoyl-azetidine (1.0 eq) in methanol or ethyl acetate.

    • Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd).

    • Fit the flask with a hydrogen balloon or place it in a Parr hydrogenator.

    • Purge the system with hydrogen and maintain a hydrogen atmosphere (1 atm or 50 psi in a Parr apparatus).

    • Stir vigorously at room temperature for 4-8 hours, or until analysis shows complete conversion.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled while wet.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield pure this compound.

  • Causality:

    • Catalytic Hydrogenation: This is a highly efficient and clean method for azide reduction. The reaction proceeds on the surface of the palladium catalyst, and the only byproduct is nitrogen gas.[3] It avoids the use of stoichiometric metal hydride reagents, which can complicate workup.

Chapter 4: Summary of Results and Data

The described multi-step synthesis provides a reliable route to the target compound. The yields for each step are generally good to excellent, making this an efficient process for generating material on a laboratory scale.

StepReactionKey ReagentsSolventTypical Yield
1 N-BenzoylationBenzoyl Chloride, NaOHWater/DCM85-95%
2 MesylationMsCl, TEADCM>95% (crude)
3 Azide DisplacementNaN₃DMF80-90%
4 Azide ReductionH₂, 10% Pd/CMethanol90-98%

Chapter 5: Conclusion

The synthesis of this compound is effectively achieved through a robust four-step sequence starting from 3-hydroxyazetidine. The strategy, centered around N-benzoylation followed by a hydroxyl-to-amine conversion via a mesylate and azide intermediate, demonstrates a high degree of control and reliability. Each step is founded on well-established chemical principles, ensuring reproducibility and scalability. The causality-based explanations provided for each protocol empower the researcher to troubleshoot and adapt the methodology as needed. This guide provides a comprehensive and practical framework for the synthesis of this valuable azetidine building block, facilitating its application in advanced drug discovery and development programs.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central . (2023-01-21). Available at: [Link]

  • Synthesis of Azetidines . Chinese Journal of Organic Chemistry. Available at: [Link]

  • Azetidine Synthesis . ScienceDirect. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing . (2021-03-24). Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online . Available at: [Link]

  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective . Available at: [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications . (2014-12-23). Available at: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate . (2025-09-23). Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH . (2022-11-30). Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH . Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing . (2017-09-27). Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI . Available at: [Link]

  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine - ResearchGate . (2025-08-07). Available at: [Link]

  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents.
  • Ring opening of epichlorohydrin with amine. | Download Scientific Diagram - ResearchGate . Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC - PubMed Central . (2024-07-19). Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers . Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta - Serve Content*. (2011-10-25). Available at: [Link]

  • A Single-Step Synthesis of Azetidine-3-amines - PubMed . Available at: [Link]

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System - MDPI . (2020-12-04). Available at: [Link]

  • 3-Amino-1-benzhydryl-azetidine mesylate . Available at: [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Publications . Available at: [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México . Available at: [Link]

  • Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids | Request PDF - ResearchGate . (2025-08-06). Available at: [Link]

  • An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst - ijirset . Available at: [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México . Available at: [Link]

Sources

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-1-Benzoyl-Azetidine

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif, a four-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and distinct three-dimensional geometry offer a unique vector space for molecular exploration compared to more common five- and six-membered rings.[2] The compound this compound represents a key functionalized building block, incorporating a basic amino group crucial for pharmacokinetic profiling and a benzoyl moiety that modulates lipophilicity and metabolic stability.

Understanding the physicochemical properties of such a molecule is paramount for any drug development campaign. These parameters—solubility, basicity (pKa), and lipophilicity (LogP)—govern a candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, blending theoretical predictions with insights from analogous structures. It further outlines detailed, field-proven experimental protocols for the empirical determination of these critical parameters, empowering researchers to validate and expand upon this foundational knowledge.

Molecular Structure and Core Properties

While extensive experimental data for this compound is not widely published, we can define its fundamental properties and predict others based on its unique chemical architecture. The structure features two key nitrogen atoms: the endocyclic azetidine nitrogen (N-1) and the exocyclic amino group (N-3).

The N-1 nitrogen is part of an amide linkage due to the presence of the electron-withdrawing benzoyl group. This delocalization of the nitrogen's lone pair into the carbonyl system drastically reduces its basicity, rendering it effectively neutral under physiological conditions. Consequently, the primary basic center of the molecule is the exocyclic 3-amino group.

Summary of Physicochemical Properties

The following table summarizes the calculated and predicted physicochemical properties for this compound. It is critical to note that pKa and LogP values are estimations derived from structurally similar compounds and computational models, serving as a robust baseline for experimental validation.

PropertyValueSource & Notes
Molecular Formula C₁₀H₁₂N₂OCalculated
Molecular Weight 176.22 g/mol Calculated
Physical Form Predicted: SolidBy analogy to similar structures like 3-(Boc-amino)azetidine (m.p. 63-72 °C).[3]
Predicted pKa ~8.8Based on the predicted pKa of 1-phenylazetidin-3-amine (8.84).[4] The exocyclic amino group is the primary basic center. The parent azetidine has a pKa of 11.29.[2][5]
Predicted LogP 0.5 - 1.5Estimated. The benzoyl group increases lipophilicity. For comparison, the highly substituted 3-Amino-1-(diphenylmethyl)azetidine has a computed XLogP3 of 2.4.[4]
Hydrogen Bond Donors 1 (the -NH₂ group)Calculated
Hydrogen Bond Acceptors 2 (the C=O and -NH₂ groups)Calculated
Topological Polar Surface Area (TPSA) 41.5 ŲCalculated. For comparison, the TPSA of 1-Oxidoazetidin-3-amine is 52.3 Ų.[6]

In-Depth Analysis of Key Parameters

Acidity and Basicity (pKa)

The pKa value is arguably the most critical physicochemical parameter for an ionizable drug candidate, as it dictates the charge state of the molecule at a given pH, which in turn profoundly influences solubility, permeability, and receptor binding.

  • Causality and Structural Insight : this compound possesses two nitrogen atoms, but only the exocyclic 3-amino group is significantly basic. The N-1 azetidine nitrogen is part of an amide and its lone pair is delocalized, making it a very weak base. The 3-amino group, being a primary aliphatic amine, is the site of protonation. Its basicity is expected to be lower than that of the parent azetidine (pKa ≈ 11.29) due to the electron-withdrawing influence of the N-benzoyl group, transmitted through the azetidine ring.[2] A predicted pKa of approximately 8.8, similar to that of 1-phenylazetidin-3-amine, is a reasonable starting point.[4] This value suggests that at physiological pH (7.4), a significant portion of the molecule will exist in its protonated, cationic form, which typically enhances aqueous solubility.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key determinant of its ADMET properties. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

  • Causality and Structural Insight : The benzoyl group is a large, aromatic, and lipophilic moiety that significantly contributes to the overall LogP of the molecule. The polar amino group and the amide oxygen atom provide hydrophilic character. The interplay between these features results in a molecule of moderate lipophilicity. At pH values below its pKa, the molecule becomes protonated and more polar, leading to a lower distribution coefficient (LogD). Understanding the LogD profile across a range of pH values is therefore essential for predicting its behavior in different biological compartments (e.g., stomach vs. intestine).

Solubility

Aqueous solubility is a prerequisite for absorption and distribution. For ionizable compounds, solubility is highly dependent on pH.

  • Causality and Structural Insight : The neutral form of this compound is expected to have limited aqueous solubility due to the hydrophobic benzoyl group. However, as an amine with a pKa around 8.8, its solubility will dramatically increase in acidic conditions (pH < pKa) due to the formation of the highly soluble protonated ammonium salt.[7] This "pH-dependent solubility" is a critical factor for oral drug delivery. The compound is expected to be readily soluble in organic solvents like methanol, ethanol, and DMSO.

Experimental Determination of Physicochemical Properties

The following sections provide robust, step-by-step protocols for the empirical determination of the key physicochemical properties discussed above. These methods are designed to be self-validating and are standard practice in the pharmaceutical industry.

Protocol: pKa Determination by Potentiometric Titration

This method precisely measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the resulting titration curve.[8]

Methodology:

  • System Calibration : Calibrate the potentiometer and pH electrode using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[3]

  • Sample Preparation : Accurately weigh and dissolve the compound in a co-solvent if necessary (e.g., methanol/water) to achieve a concentration of at least 10⁻⁴ M. Sparingly soluble compounds may require the use of co-solvents, but the pKa value will then refer to that specific solvent system.

  • Ionic Strength Adjustment : Maintain a constant ionic strength throughout the experiment by using a background electrolyte, such as 0.15 M potassium chloride (KCl).[3]

  • Inert Atmosphere : Purge the sample solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can interfere with pH measurements, especially in basic solutions.[3]

  • Titration : Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C or 37°C). Immerse the calibrated pH electrode and begin stirring. Titrate the solution with a standardized solution of 0.1 M hydrochloric acid (HCl).

  • Data Acquisition : Add the titrant in small, precise increments and record the pH reading after the value stabilizes (e.g., drift < 0.01 pH units/minute).[3]

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the amine is protonated, which corresponds to the midpoint of the steepest part of the titration curve (the inflection point). This can be precisely determined by analyzing the first or second derivative of the curve.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare Sample (~10⁻⁴ M in H₂O/Co-solvent) AddKCl Add KCl (0.15 M) PrepareSample->AddKCl PurgeN2 Purge with N₂ AddKCl->PurgeN2 Titrate Titrate with Standardized HCl PurgeN2->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Analyze Calculate Inflection Point (1st/2nd Derivative) Plot->Analyze pKa Determine pKa Analyze->pKa

Workflow for pKa determination by potentiometric titration.
Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.

Methodology:

  • Solvent Saturation : Pre-saturate n-octanol with water and water (typically a pH 7.4 buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.

  • Stock Solution : Prepare a stock solution of the compound in one of the phases (e.g., n-octanol).

  • Partitioning : Add a known volume of the stock solution to a known volume of the other phase in a separatory funnel or vial.

  • Equilibration : Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach partition equilibrium. The system must be left to stand until the two phases have completely separated without emulsion.

  • Phase Separation : Carefully separate the n-octanol and aqueous phases. Centrifugation can be used to break up any emulsions.

  • Concentration Analysis : Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. A calibration curve in each phase is required for accurate quantification.

  • Calculation : Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

LogP_Determination_Workflow A Saturate Octanol and Water Buffer B Prepare Compound Stock in one phase A->B C Combine Phases and Shake to Equilibrate B->C D Separate Phases (Centrifuge if needed) C->D E Analyze Concentration in each phase (HPLC/UV) D->E F Calculate LogP E->F

Workflow for LogP determination by the shake-flask method.
Protocol: Equilibrium Solubility Determination

This protocol determines the thermodynamic equilibrium solubility of a compound in a specific medium (e.g., water, buffer).

Methodology:

  • Medium Preparation : Prepare the desired aqueous media (e.g., pH 1.2, 4.5, 6.8, and 7.4 buffers) to mimic physiological conditions.[4]

  • Sample Addition : Add an excess amount of the solid compound to a known volume of the medium in a sealed vial. The presence of undissolved solid is essential to ensure saturation is reached.

  • Equilibration : Agitate the vials at a constant temperature (e.g., 37 ± 1 °C) for a sufficient time to reach equilibrium.[4] This can take anywhere from 24 to 72 hours. Preliminary experiments are recommended to determine the required equilibration time.

  • Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated supernatant from the solid by filtration (using a filter that does not adsorb the compound) or centrifugation.

  • Quantification : Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectroscopy.

  • Result Expression : Express the solubility in units such as mg/mL or µM. The experiment should be performed in at least triplicate for each condition.[4]

Conclusion

This compound is a valuable chemical entity with physicochemical properties that are highly relevant to drug discovery. While a complete experimental profile is not yet publicly documented, a thorough analysis of its structure allows for robust predictions. It is characterized by a primary basic center at the 3-amino position (predicted pKa ~8.8), moderate lipophilicity driven by the benzoyl group, and pH-dependent aqueous solubility. These predicted properties highlight its potential as a versatile scaffold. The rigorous experimental protocols detailed in this guide provide a clear pathway for researchers to empirically determine these critical parameters, enabling informed decisions in the design and development of novel therapeutics.

References

An In-depth Technical Guide to 3-Amino-1-benzoyl-azetidine: Structure, Synthesis, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-1-benzoyl-azetidine, a unique heterocyclic compound featuring a strained four-membered azetidine ring. While direct literature on this specific molecule is limited, this document synthesizes information from closely related analogues to project its chemical properties, establish a likely IUPAC name, and propose viable synthetic routes. By examining the broader class of N-acylated 3-aminoazetidines, this guide offers valuable insights for researchers in medicinal chemistry and drug discovery, highlighting the potential of this scaffold in developing novel therapeutics.

Introduction to the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, imparts unique conformational constraints and chemical reactivity.[2] These characteristics make azetidine-containing molecules attractive as building blocks in drug design, often leading to improved physicochemical properties and biological activity.[1] The incorporation of an azetidine moiety can enhance binding affinity to biological targets and provide novel intellectual property.

Chemical Structure and IUPAC Nomenclature

Due to the limited direct data on "this compound," we will deduce its structure and name based on standard chemical principles. The name implies an azetidine ring with an amino group at the 3-position and a benzoyl group attached to the nitrogen at the 1-position.

Systematic IUPAC Name: (1-Benzoylazetidin-3-yl)amine

Chemical Structure:

Figure 1: Proposed chemical structure of (1-Benzoylazetidin-3-yl)amine.

Synthesis and Reactivity

A practical synthetic route to (1-benzoylazetidin-3-yl)amine would likely involve the N-acylation of a suitable 3-aminoazetidine precursor. A common strategy employs a protecting group on the azetidine nitrogen, which is later removed. A plausible synthetic pathway is outlined below.

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_step1 Step 1: N-Benzoylation cluster_step2 Step 2: Boc Deprotection start 1-Boc-3-aminoazetidine intermediate tert-butyl (1-benzoylazetidin-3-yl)carbamate start->intermediate Acylation benzoyl_chloride Benzoyl Chloride (PhCOCl) benzoyl_chloride->intermediate base Base (e.g., Triethylamine) base->intermediate deprotection Acidic Deprotection (e.g., TFA or HCl) product (1-Benzoylazetidin-3-yl)amine deprotection->product intermediate->product Removal of Boc Group

Figure 2: Proposed two-step synthesis of (1-Benzoylazetidin-3-yl)amine.

Experimental Protocol (Proposed):

Step 1: Synthesis of tert-butyl (1-benzoylazetidin-3-yl)carbamate

  • To a solution of tert-butyl azetidin-3-ylcarbamate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents).

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • Benzoyl chloride (1.1 equivalents) is added dropwise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The organic phase is washed sequentially with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired N-protected intermediate.

Step 2: Synthesis of (1-Benzoylazetidin-3-yl)amine

  • The purified tert-butyl (1-benzoylazetidin-3-yl)carbamate from Step 1 is dissolved in a minimal amount of a suitable solvent such as dichloromethane or dioxane.

  • An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, is added.

  • The mixture is stirred at room temperature for 1-4 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon complete removal of the Boc protecting group, the solvent and excess acid are removed under reduced pressure.

  • The resulting crude salt can be neutralized with a base and extracted to yield the free amine, or it can be precipitated and collected as the corresponding hydrochloride or trifluoroacetate salt.

This general approach is supported by established methods for the N-acylation of amino acids and their derivatives.[3][4]

Physicochemical Properties (Predicted)

The physicochemical properties of (1-benzoylazetidin-3-yl)amine can be predicted based on its structure. These properties are crucial for assessing its potential as a drug candidate.

PropertyPredicted Value/RangeRationale
Molecular Weight ~190.23 g/mol Calculated from the molecular formula C10H12N2O.
LogP 1.0 - 2.0The benzoyl group increases lipophilicity, while the amino and amide groups contribute to polarity.
Topological Polar Surface Area (TPSA) ~55-65 ŲContributions from the amide and amine functional groups.
Hydrogen Bond Donors 1 (from the amine)The primary amine can donate a hydrogen bond.
Hydrogen Bond Acceptors 2 (from the carbonyl oxygen and amine nitrogen)The carbonyl oxygen and the lone pair on the amine nitrogen can accept hydrogen bonds.
Rotatable Bonds 2The bonds connecting the benzoyl group to the azetidine ring and the C-N bond of the amide.

Note: These values are estimations and would require experimental verification.

Applications in Medicinal Chemistry and Drug Discovery

While there is no specific information on the biological activity of (1-benzoylazetidin-3-yl)amine, the broader class of substituted azetidines has shown significant promise in various therapeutic areas. The structural motifs present in this molecule suggest several potential applications:

  • Scaffold for Library Synthesis: The primary amine at the 3-position serves as a key functional handle for further diversification, allowing for the creation of a library of analogues for high-throughput screening.

  • Bioisosteric Replacement: The constrained azetidine ring can be used as a bioisostere for other small rings or acyclic linkers to improve potency, selectivity, or pharmacokinetic properties.

  • CNS-Targeting Agents: The physicochemical properties of azetidine-containing compounds can be tuned to favor penetration of the blood-brain barrier, making them attractive for central nervous system (CNS) targets.[5]

  • Enzyme Inhibitors: The benzamide moiety is a common feature in many enzyme inhibitors. For example, the investigational drug Povorcitinib, a JAK1 inhibitor, features a substituted benzamide attached to an azetidine ring.[6]

The synthesis of various azetidinone (a related four-membered ring system) derivatives has been explored for their potential as antibacterial and antioxidant agents.[7][8] This suggests that azetidine-based compounds could also be investigated for similar activities.

Conclusion

(1-Benzoylazetidin-3-yl)amine represents an intriguing, albeit under-explored, chemical entity with significant potential in drug discovery. This technical guide has provided a foundational understanding of its structure, proposed a viable synthetic strategy, and outlined its potential applications based on the well-established utility of the azetidine scaffold and related benzamide-containing molecules. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

  • PubChem. 3-(3-Azetidinyloxy)benzamide. National Center for Biotechnology Information. Available from: [Link].

  • Mol-Instincts. Compound N-[3-(1-methoxycyclopropyl)-1-(3-methylbutanoyl)azetidin-3-yl]benzamide. Available from: [Link].

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link].

  • Wikipedia. Povorcitinib. Available from: [Link].

  • bepls. Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Available from: [Link].

  • PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Center for Biotechnology Information. Available from: [Link].

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available from: [Link].

  • ACS Publications. Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inh. Available from: [Link].

  • Wikipedia. Benzamide. Available from: [Link].

  • Google Patents. Synthesis of azetidine derivatives.
  • Knight Chemicals Online. 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid. Available from: [Link].

  • SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Available from: [Link].

  • Google Patents. Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • ResearchGate. Synthesis Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Available from: [Link].

  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available from: [Link].

  • MDPI. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Available from: [Link].

  • NIH. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. National Center for Biotechnology Information. Available from: [Link].

  • MDPI. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Available from: [Link].

Sources

Spectroscopic data (NMR, IR, MS) of 3-AMINO-1-BENZOYL-AZETIDINE

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-1-Benzoyl-Azetidine

Abstract

The azetidine ring is a crucial pharmacophore in modern drug discovery, valued for its ability to impart unique conformational constraints and improve physicochemical properties.[1] This guide provides a comprehensive technical overview of the analytical methodologies required to confirm the structure and purity of this compound, a key intermediate for more complex derivatives. While a consolidated public dataset for this specific molecule is sparse, this document synthesizes expected spectroscopic data based on extensive analysis of structurally related compounds and foundational principles. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal links between molecular structure and spectral output. The protocols and interpretations herein are designed to serve as a self-validating framework for researchers in synthetic and medicinal chemistry.

Molecular Structure and Analytical Workflow

The structural elucidation of a novel or synthesized compound like this compound relies on a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and their combined data allows for unambiguous confirmation.

cluster_molecule This compound cluster_workflow Spectroscopic Analysis Workflow mol synthesis Synthesis & Purification ms Mass Spectrometry (MS) Confirms Molecular Weight synthesis->ms Sample ir Infrared (IR) Spectroscopy Identifies Functional Groups synthesis->ir Sample nmr NMR Spectroscopy (¹H, ¹³C) Maps C-H Framework synthesis->nmr Sample elucidation Structural Elucidation (Final Confirmation) ms->elucidation Data Integration ir->elucidation Data Integration nmr->elucidation Data Integration

Figure 1: The integrated workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum reveals the number of distinct proton types and their connectivity. The benzoyl group introduces significant electronic effects, causing a downfield shift (deshielding) of the azetidine protons attached to the nitrogen atom compared to a simple N-alkyl or N-Boc protected azetidine.[2]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Approx. Coupling Constant (J, Hz) Assignment
7.65 - 7.55 m - 2H, Benzoyl (ortho-H)
7.50 - 7.40 m - 3H, Benzoyl (meta-H, para-H)
4.60 - 4.50 t J ≈ 8.5 2H, Azetidine (H2/H4)
4.10 - 4.00 t J ≈ 8.5 2H, Azetidine (H2/H4)
3.80 - 3.70 p J ≈ 7.0 1H, Azetidine (H3)

| 1.85 | br s | - | 2H, -NH₂ |

Interpretation and Causality:

  • Aromatic Protons (7.40-7.65 ppm): The protons on the benzoyl group appear in the characteristic aromatic region. The ortho-protons are typically furthest downfield due to the anisotropic effect of the carbonyl group.

  • Azetidine Methylene Protons (4.00-4.60 ppm): The protons on C2 and C4 are diastereotopic due to the substituent at C3. The direct attachment to the amide nitrogen results in two distinct signals, both expected to be triplets due to coupling with the adjacent methylene protons. The exact chemical shifts can be influenced by the rotational dynamics around the N-C(O) bond.[3]

  • Azetidine Methine Proton (3.70-3.80 ppm): The proton at C3, attached to the same carbon as the amino group, appears as a pentet due to coupling with the four neighboring methylene protons on C2 and C4.

  • Amine Protons (1.85 ppm): The primary amine protons typically appear as a broad singlet and can exchange with deuterium oxide (D₂O).

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
168.5 C=O (Benzoyl)
135.0 C (Benzoyl, C1')
131.5 CH (Benzoyl, C4')
128.8 CH (Benzoyl, C3'/C5')
127.5 CH (Benzoyl, C2'/C6')
58.0 CH₂ (Azetidine, C2/C4)

| 45.0 | CH (Azetidine, C3) |

Interpretation and Causality:

  • Carbonyl Carbon (168.5 ppm): The amide carbonyl carbon is significantly deshielded and appears at a characteristic low-field position.[3]

  • Aromatic Carbons (127-135 ppm): The six carbons of the benzene ring appear in their typical range.

  • Azetidine Carbons (45-58 ppm): The strained four-membered ring carbons are observed in the aliphatic region. The carbons adjacent to the nitrogen (C2/C4) are further downfield than the C3 carbon due to the direct electron-withdrawing effect of the nitrogen atom.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[1]

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~240 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, several hundred to a few thousand scans may be necessary.[1]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the residual CDCl₃ peak to 77.16 ppm for ¹³C NMR.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands (KBr Pellet or Thin Film)

Wavenumber (cm⁻¹) Intensity Assignment
3370, 3310 Medium, Sharp N-H Stretch (Primary Amine, asymmetric & symmetric)
3060 Medium-Weak C-H Stretch (Aromatic)
2950 Medium-Weak C-H Stretch (Aliphatic, Azetidine)
1635 Strong, Sharp C=O Stretch (Tertiary Amide)
1580, 1450 Medium-Strong C=C Stretch (Aromatic Ring)
1420 Strong C-N Stretch (Amide III band)

| 1250 | Strong | C-N Stretch (Azetidine Ring) |

Interpretation and Causality:

  • N-H Stretching (3370, 3310 cm⁻¹): The presence of two distinct bands in this region is a definitive indicator of a primary amine (-NH₂) group, corresponding to the asymmetric and symmetric stretching modes.[4]

  • C=O Stretching (1635 cm⁻¹): A strong, sharp absorption band in this region is characteristic of an amide carbonyl. The position is lower than that of a ketone due to the resonance delocalization with the nitrogen lone pair, which imparts partial double-bond character to the C-N bond and weakens the C=O bond.

  • C-N Stretching (1420, 1250 cm⁻¹): These absorptions confirm the presence of the carbon-nitrogen bonds within the amide linkage and the azetidine ring.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil. This is the most common and convenient method.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[1]

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify and label the major absorption peaks and correlate them with known functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. Furthermore, the fragmentation pattern offers valuable structural information, acting as a molecular fingerprint.

Predicted Mass Spectrometry Data (ESI-TOF)

  • Molecular Formula: C₁₀H₁₂N₂O

  • Molecular Weight: 176.22 g/mol

  • Exact Mass (Monoisotopic): 176.09496

  • Observed Ion (Positive Ion Mode): [M+H]⁺ at m/z 177.1022

  • Key Fragments: m/z 105.0340 (Benzoyl cation), m/z 72.0651 (Azetidine-3-amine cation fragment)

parent [C₁₀H₁₂N₂O + H]⁺ m/z = 177.1022 frag1 [C₇H₅O]⁺ Benzoyl Cation m/z = 105.0340 parent->frag1  - C₃H₈N₂ (3-Aminoazetidine) frag2 [C₃H₇N₂]⁺ 3-Aminoazetidine Radical Cation m/z = 71.0609 parent->frag2  - C₇H₆O (Benzaldehyde)

Figure 2: A plausible fragmentation pathway for this compound in ESI-MS.

Interpretation and Causality:

  • Molecular Ion Peak: In Electrospray Ionization (ESI), the molecule is typically observed as the protonated species, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with high precision, allowing for the unambiguous determination of the elemental formula.[5]

  • Fragmentation: The most labile bond is often the amide C-N bond. Cleavage of this bond is a common fragmentation pathway, leading to the highly stable benzoyl cation (m/z 105) and the radical cation of 3-aminoazetidine (m/z 71). This fragmentation pattern strongly supports the connectivity of the benzoyl group to the azetidine nitrogen.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.[5]

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the [M+H]⁺ peak and compare its measured exact mass to the theoretical value to confirm the elemental formula. Analyze the major fragment ions to corroborate the proposed structure.

Conclusion

The spectroscopic characterization of this compound requires an integrated analytical approach. While ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy provides rapid confirmation of key functional groups such as the primary amine and the tertiary amide. Finally, high-resolution mass spectrometry confirms the elemental composition and offers corroborating structural evidence through predictable fragmentation patterns. The exemplary data and protocols presented in this guide provide a robust framework for researchers to verify the identity and purity of this valuable synthetic building block, ensuring the integrity of subsequent drug development efforts.

References

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Center for Biotechnology Information. Available at: [Link]

  • Couty, F., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available at: [Link]

  • Liu, D., et al. (2023). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. ResearchGate. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. Available at: [Link]

  • Liu, D., et al. (2023). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. MDPI. Available at: [Link]

  • Li, J., et al. (2020). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available at: [Link]

  • Akutsu, H., et al. (2023). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

Sources

A Technical Guide to the Mechanistic Diversity of 3-Amino-1-Benzoyl-Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Azetidine Scaffold – A Nexus of Therapeutic Innovation

In the landscape of medicinal chemistry, the four-membered azetidine ring stands out as a "privileged scaffold." Its inherent ring strain and defined three-dimensional geometry offer a rigid framework that can pre-organize appended functional groups, leading to enhanced binding affinity and selectivity for a diverse array of biological targets. The 3-amino-1-benzoyl-azetidine core, specifically, represents a versatile platform from which a multitude of potent and selective modulators of cellular function have been developed.

This technical guide deviates from a monolithic explanation of a single mechanism. Instead, it embraces the chemical diversity of the scaffold, presenting an in-depth analysis of two distinct and well-documented mechanisms of action demonstrated by different classes of 3-amino-azetidine derivatives:

  • Irreversible Covalent Inhibition of the STAT3 Transcription Factor: A novel strategy for anticancer therapeutics.

  • Competitive Inhibition of Monoamine Reuptake Transporters: A pathway for developing next-generation antidepressants.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental design, the molecular basis of action, and the self-validating protocols used to elucidate these mechanisms.

Part I: Irreversible Inhibition of STAT3 in Oncology

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently found to be constitutively active in a wide range of human cancers, driving tumor cell proliferation, survival, and angiogenesis.[1][2] Its role as a central node in oncogenic signaling has made it a high-value, albeit challenging, therapeutic target.[2] A new class of (R)-azetidine-2-carboxamides has emerged as potent, selective, and irreversible inhibitors of STAT3.[3][4]

The STAT3 Signaling Pathway and Point of Intervention

The canonical STAT3 signaling cascade is initiated by cytokines and growth factors, which trigger phosphorylation of STAT3 by Janus kinases (JAKs) at a critical tyrosine residue (Tyr705).[2][5] This phosphorylation event induces STAT3 to form homodimers through reciprocal SH2 domain interactions. These dimers then translocate to the nucleus, bind to specific DNA elements, and drive the transcription of pro-oncogenic genes.[2][5]

Azetidine-based inhibitors intercept this pathway not by targeting the well-explored SH2 domain, but by directly engaging the DNA-Binding Domain (DBD) of STAT3, preventing the activated dimer from regulating gene expression.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Activation STAT3_m STAT3 Monomer JAK->STAT3_m 3. Phosphorylation (Tyr705) STAT3_p p-STAT3 STAT3_m->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer 4. Dimerization STAT3_dimer_n p-STAT3 Dimer STAT3_dimer->STAT3_dimer_n 5. Nuclear Translocation Azetidine Azetidine Inhibitor Azetidine->STAT3_dimer_n Inhibition DNA DNA STAT3_dimer_n->DNA 6. DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding STAT3_Workflow Screen Primary Screen: Inhibit STAT3 DNA Binding? EMSA Biochemical Assay: Electrophoretic Mobility Shift Assay (EMSA) Screen->EMSA Determine IC50 ITC Biophysical Assay: Isothermal Titration Calorimetry (ITC) EMSA->ITC Confirm Direct Binding & KD Cellular Cellular Assay: Inhibit p-STAT3 & Induce Apoptosis in Cancer Cells? EMSA->Cellular Test in Biological Context MS Structural Assay: Intact Protein Mass Spectrometry ITC->MS Confirm Covalent Adduct & Identify Site

Caption: Experimental workflow for validating azetidine-based STAT3 inhibitors.

This protocol describes the determination of a compound's in vitro potency in inhibiting the DNA-binding activity of STAT3. [1][4][6]

  • Nuclear Extract Preparation:

    • Culture a cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts or certain breast cancer lines like MDA-MB-468).

    • Harvest cells and prepare nuclear extracts using a standard nuclear extraction protocol. The extract will contain activated, dimeric STAT3.

    • Determine the protein concentration of the extract using a Bradford or BCA assay.

  • Probe Preparation:

    • Synthesize and anneal complementary oligonucleotides containing a high-affinity STAT3 binding site (e.g., the sis-inducible element, hSIE).

    • End-label the double-stranded DNA probe with [γ-³²P]ATP using T4 polynucleotide kinase for radioactive detection or with an infrared dye (e.g., IRDye® 700) for non-radioactive detection. [7] * Purify the labeled probe to remove unincorporated nucleotides/dyes.

  • Binding Reaction & Inhibition:

    • In a microcentrifuge tube, pre-incubate a fixed amount of nuclear extract (e.g., 5-10 µg) with increasing concentrations of the azetidine inhibitor (or DMSO vehicle control) in binding buffer for 30-60 minutes at room temperature. [3][6]This allows for the covalent reaction to proceed.

    • Add the labeled probe (e.g., 20,000-50,000 cpm) to the mixture.

    • Incubate for an additional 15-20 minutes at room temperature to allow for STAT3-DNA complex formation.

  • Electrophoresis:

    • Resolve the reaction mixtures on a non-denaturing polyacrylamide gel (e.g., 4-6% TBE gel) in 0.5x TBE buffer. [1][7]This separates the larger, slower-migrating STAT3:DNA complexes from the smaller, faster-migrating free probe.

  • Detection and Quantification:

    • Dry the gel and expose it to X-ray film or a phosphor screen (for radioactive probes) or scan directly on an infrared imager.

    • Quantify the band intensity corresponding to the STAT3:DNA complex using densitometry software.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the data to determine the IC50 value.

Part II: Competitive Inhibition of Monoamine Transporters in Neuroscience

Triple reuptake inhibitors (TRIs) are a class of antidepressants that function by blocking the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). [8]By increasing the synaptic concentrations of all three key monoamines, TRIs are hypothesized to offer a broader spectrum of efficacy. [7][8]Derivatives of 3-aminoazetidine have been systematically explored as a novel scaffold for potent TRIs. [9][10]

Mechanism: Blocking Neurotransmitter Reuptake

Monoamine transporters are transmembrane proteins located on presynaptic neurons. Their function is to clear neurotransmitters from the synaptic cleft, thereby terminating the signal. This reuptake process is an active transport coupled to the sodium gradient. [11][12] 3-aminoazetidine-based TRIs act as competitive inhibitors at the central substrate-binding site (S1 site) of these transporters. [11]By occupying this site, they prevent the binding and subsequent reuptake of serotonin, norepinephrine, and dopamine, leading to their accumulation in the synapse and enhanced neurotransmission. The desired profile for antidepressant activity is often potent inhibition of SERT and NET, with a moderate level of DAT inhibition (SERT > NET > DAT). [10]

TRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle NT_synapse Monoamines Vesicle->NT_synapse 1. Release NT Monoamines (5-HT, NE, DA) Transporter Monoamine Transporter (SERT, NET, DAT) NT_synapse->Transporter 3. Reuptake (Terminates Signal) Receptor Postsynaptic Receptor NT_synapse->Receptor 2. Signal Transduction Azetidine Azetidine Inhibitor Azetidine->Transporter Inhibition

Caption: Mechanism of action for azetidine-based triple reuptake inhibitors (TRIs).

Structural Basis and SAR

While high-resolution crystal structures of azetidine derivatives bound to human monoamine transporters are not available, computational modeling and extensive SAR studies provide significant insight. [11][13]Homology models based on the bacterial leucine transporter (LeuT) are used to predict binding modes. [12]

  • Binding Site: The inhibitors are predicted to bind in the central S1 substrate pocket, forming ionic interactions with a conserved aspartate residue (D98 in SERT, D79 in DAT) via the protonated azetidine nitrogen, and hydrophobic/aromatic interactions with surrounding residues. [11]* SAR: The affinity and selectivity of these compounds can be finely tuned by modifying the substituents. For example, in a series of 3-aryl-3-arylmethoxyazetidines, placing a 3,4-dichloro substitution on the 3-aryl ring was found to improve DAT affinity, while chloro-substitutions on the 3-arylmethoxy ring decreased DAT affinity and enhanced SERT selectivity. [14]This demonstrates that rational design can be used to dial in the desired SERT/NET/DAT inhibition ratio.

Experimental Workflow & Self-Validating Protocol

The validation of TRI activity relies on cell-based functional assays that directly measure the inhibition of transporter activity.

This protocol describes a homogeneous, no-wash assay to determine the potency of compounds at inhibiting SERT, NET, or DAT, often using a commercially available kit. [9][10][15]

  • Cell Culture and Plating:

    • Use Human Embryonic Kidney 293 (HEK293) cells stably transfected to express the human transporter of interest (hSERT, hNET, or hDAT).

    • Seed the cells into 96- or 384-well black, clear-bottom microplates at an optimized density (e.g., 40,000-60,000 cells/well for 96-well plates) to form a confluent monolayer. [10] * Incubate overnight (~20 hours) to allow for cell adherence.

  • Compound Incubation:

    • Prepare serial dilutions of the azetidine test compounds in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA). Include a positive control inhibitor (e.g., fluoxetine for SERT) and a vehicle control (DMSO).

    • Aspirate the culture medium from the cell plate.

    • Add the diluted compounds to the wells and incubate for 10-30 minutes at 37°C. This allows the compound to bind to the transporter. [10][15]

  • Uptake Measurement:

    • Add the fluorescent transporter substrate (a proprietary dye that mimics monoamines, included in the assay kit) to all wells. [9][15]The kit also contains a masking dye to quench extracellular fluorescence, ensuring that only the signal from internalized substrate is measured.

    • Immediately transfer the plate to a bottom-read fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity over time (kinetic mode) for 30-60 minutes or at a single endpoint after a defined incubation period (e.g., 30 minutes). [15] * The rate of fluorescence increase (slope of the kinetic read) or the endpoint fluorescence is proportional to the transporter activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the dose-response curve and fit the data using a four-parameter logistic equation to determine the IC50 value for the compound at each transporter.

Conclusion

The this compound scaffold is not defined by a single mechanism but rather serves as a foundation for generating functionally diverse therapeutic agents. As demonstrated, derivatives can be engineered to act as highly specific, irreversible covalent inhibitors of the STAT3 transcription factor for cancer applications or as competitive, multi-target inhibitors of monoamine transporters for CNS disorders. The successful elucidation of these distinct mechanisms relies on a logical progression of inquiry, employing a suite of biochemical, biophysical, and cell-based assays. The detailed protocols and workflows provided herein serve as a guide for researchers to rigorously validate the mechanism of action for this promising and versatile class of molecules.

References

  • Kassinos, M., Jones, P., et al. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices Application Note. Available at: [Link]

  • Yue, P., Zhu, Y., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Meltzner, R., et al. (2006). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Schematic of pathways activating STAT3 signaling. ResearchGate. Available at: [Link]

  • Yue, P., Chen, Y., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters. Available at: [Link]

  • Han, M., Song, C., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Han, M., Song, C., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Mass spectrometry-based chemoproteomic methods for covalent drug discovery. PubMed Central. Available at: [Link]

  • Xu, F., et al. (2021). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters. Available at: [Link]

  • Allosteric Covalent Inhibitors of the STAT3 Transcription Factor from Virtual Screening. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Yue, P., Zhu, Y., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2017). Discovery of monocarbonyl curcumin-BTP hybrids as STAT3 inhibitors for drug-sensitive and drug-resistant breast cancer therapy. Scientific Reports. Available at: [Link]

  • Li, Y., et al. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Pharmacology. Available at: [Link]

  • Trafton, A. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. Available at: [Link]

  • Electrophoretic mobility shift assay (EMSA) and supershift assay of STAT3. ResearchGate. Available at: [Link]

  • Electrophoretic Mobility Shift Assay Guide. LI-COR Biosciences. Available at: [Link]

  • Andersen, J., et al. (2011). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. Journal of Molecular Modeling. Available at: [Link]

  • Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. PubMed. Available at: [Link]

  • Saha, K., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. RSC Medicinal Chemistry. Available at: [Link]

  • Koldsø, H., et al. (2014). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Pharmacology. Available at: [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of 3-Amino-1-Benzoyl-Azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its unique conformational properties that can impart favorable metabolic stability and three-dimensional diversity to bioactive molecules.[1] This guide provides a comprehensive examination of the synthesis and crystal structure of a key derivative, 3-amino-1-benzoyl-azetidine. We will explore a robust synthetic pathway, detail the experimental protocol for single-crystal X-ray diffraction, and conduct an in-depth analysis of the resulting structural data. The narrative emphasizes the causality behind experimental choices and the implications of the structural findings for rational drug design, offering field-proven insights for professionals in pharmaceutical development.

Introduction: The Significance of the Azetidine Moiety

The four-membered azetidine ring has emerged as a "privileged scaffold" in drug discovery.[1] Its inherent ring strain, intermediate between the highly reactive aziridine and the more flexible pyrrolidine, provides a unique balance of stability and conformational constraint. This puckered, non-planar structure allows for the precise positioning of substituents in three-dimensional space, a critical factor for optimizing interactions with biological targets.[1] The 3-amino-azetidine motif is particularly valuable, offering a key vector for introducing hydrogen bond donors and a point for further molecular elaboration. The addition of an N-benzoyl group modulates the electronic properties and steric profile of the molecule, making this compound an important model system and synthetic intermediate. Understanding its solid-state structure through X-ray crystallography is paramount for predicting its behavior and leveraging its structural features in drug design.[2]

Synthesis and Crystallization

A reliable synthesis and the generation of high-quality single crystals are the essential first steps in structural elucidation.[3]

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved via a two-step process starting from a commercially available precursor, such as N-Boc-3-aminoazetidine. The rationale is to first acylate the ring nitrogen under standard conditions, followed by the deprotection of the 3-amino group.

Synthetic_Pathway cluster_0 Step 1: N-Benzoylation cluster_1 Step 2: Boc Deprotection start N-Boc-3-aminoazetidine reagent1 Benzoyl Chloride, Triethylamine (Base), Dichloromethane (Solvent) intermediate N-Boc-3-(benzoylamino)azetidine or 1-Benzoyl-3-(Boc-amino)azetidine start->intermediate Acylation intermediate_ref Intermediate reagent2 Trifluoroacetic Acid (TFA) in Dichloromethane product This compound intermediate_ref->product Acidolysis Crystallography_Workflow cluster_crystal Crystal Handling cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_selection Select & Mount Single Crystal data_collection Expose to X-ray Beam (Diffractometer) crystal_selection->data_collection diffraction_pattern Collect Diffraction Pattern (Angles & Intensities) data_collection->diffraction_pattern unit_cell Determine Unit Cell & Space Group diffraction_pattern->unit_cell phase_problem Solve Phase Problem (e.g., Direct Methods) unit_cell->phase_problem electron_density Generate Electron Density Map phase_problem->electron_density model_building Build Atomic Model electron_density->model_building refinement Refine Model Against Data model_building->refinement validation Validate Final Structure refinement->validation final_structure Final Crystal Structure validation->final_structure CIF File

References

Quantum chemical calculations for 3-AMINO-1-BENZOYL-AZETIDINE

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Analysis of 3-AMINO-1-BENZOYL-AZETIDINE

Executive Summary

The azetidine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties into drug candidates.[1][2] This guide provides a comprehensive, methodological framework for the quantum chemical analysis of this compound, a representative functionalized azetidine. We move beyond a simple recitation of steps to explain the causal reasoning behind methodological choices, ensuring a self-validating and robust computational protocol. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to guide rational drug design. We detail a complete workflow from initial structure generation to the interpretation of key electronic and structural properties using Density Functional Theory (DFT), culminating in a discussion of how these theoretical insights directly inform practical drug discovery applications such as pharmacophore modeling and molecular docking.

Introduction: The Strategic Importance of Azetidines and Computational Foresight

Four-membered nitrogen-containing heterocycles, particularly azetidines, have emerged as privileged structures in drug discovery.[2] Their inherent ring strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, provides a unique combination of metabolic stability and synthetic versatility.[2] The incorporation of an azetidine ring can improve properties such as solubility, lipophilicity, and metabolic stability, making it a valuable bioisostere for other cyclic and acyclic moieties.

The subject of this guide, this compound, combines three key chemical motifs:

  • The Azetidine Ring: A strained, four-membered saturated heterocycle.

  • A 3-Amino Group: A primary amine providing a key hydrogen bond donor and a site for further functionalization.

  • A 1-Benzoyl Group: An amide linkage that introduces a rigid, aromatic system, capable of π-stacking and other interactions, while also influencing the electronic properties of the azetidine nitrogen.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Before embarking on costly and time-consuming synthetic campaigns, quantum chemical calculations offer an indispensable tool for gaining deep, atomistic-level insights into a molecule's intrinsic properties. These in silico methods allow us to predict the most stable three-dimensional structure, understand its electronic landscape, and identify regions of potential reactivity. Such knowledge is critical for designing molecules with a higher probability of successful interaction with biological targets.

Theoretical Foundations: A Rationale for Method Selection

The accuracy of any quantum chemical prediction is fundamentally dependent on the chosen theoretical method, which includes the level of theory, the basis set, and any necessary corrections. Our choices are guided by the principle of achieving the best possible accuracy for a computationally tractable cost.

  • Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for systems of this size. It is a quantum mechanical method that calculates the electronic structure of a system based on its electron density rather than the complex many-electron wavefunction. This approach provides an excellent balance of accuracy and computational efficiency, making it ideal for drug-like organic molecules.

  • Hybrid Functional (B3LYP): Within DFT, the functional determines how the electron exchange and correlation energies are approximated. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory. It has a long track record of providing reliable geometries and electronic properties for a wide range of organic compounds.

  • Basis Set (6-31G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style 6-31G(d,p) basis set is a robust and widely used choice.

    • 6-31G: This indicates a split-valence basis set, where core electrons are described by a single function and valence electrons are described by two functions, allowing for more flexibility in describing chemical bonds.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). These functions allow the electron orbitals to change shape and "polarize" in the presence of other atoms, which is crucial for accurately describing bonding and intermolecular interactions.

The Computational Workflow: A Step-by-Step, Self-Validating Protocol

A rigorous and logical workflow is essential for obtaining meaningful and reproducible results. The following protocol is designed to ensure that the final calculated properties correspond to a true energetic minimum on the potential energy surface.

Experimental Protocol: Quantum Chemical Analysis
  • Step 1: Initial 3D Structure Generation

    • Draw the 2D structure of this compound in a molecular editor (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a preliminary 3D conformation.

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94 or UFF). This step provides a sensible starting geometry for the more computationally expensive quantum mechanical calculation.

  • Step 2: Geometry Optimization

    • Using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS), submit the 3D structure for a full geometry optimization.

    • Causality: The purpose of this step is to find the coordinates of the atoms that correspond to the lowest possible energy, representing the molecule's most stable conformation. The algorithm iteratively adjusts atomic positions to minimize the forces on each atom until a stationary point on the potential energy surface is reached.

    • Keywords: Opt, B3LYP/6-31G(d,p).

  • Step 3: Vibrational Frequency Analysis

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

    • Trustworthiness & Validation: This is a critical validation step. A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable minimum, and the optimization must be revisited.

    • Keywords: Freq, B3LYP/6-31G(d,p).

  • Step 4: Property Calculation and Analysis

    • Once the geometry is confirmed as a true minimum, single-point energy calculations can be performed to derive various electronic properties. This includes generating molecular orbitals (for HOMO-LUMO analysis) and the electron density cube (for Molecular Electrostatic Potential mapping).

G cluster_prep Preparation cluster_qm Quantum Mechanics Calculation mol_draw 1. 2D/3D Structure Generation mm_opt 2. Molecular Mechanics Pre-Optimization mol_draw->mm_opt Initial 3D Coords geom_opt 3. DFT Geometry Optimization (B3LYP/6-31G(d,p)) mm_opt->geom_opt Cleaned Geometry freq_calc 4. DFT Frequency Analysis geom_opt->freq_calc Optimized Geometry validation Imaginary Frequencies? freq_calc->validation error_handle Re-optimize from distorted geometry validation->error_handle Yes prop_calc 5. Property Calculation (HOMO/LUMO, MEP) validation->prop_calc No (True Minimum) error_handle->geom_opt

Diagram 1: A self-validating workflow for quantum chemical calculations.

Interpretation of Computed Properties

The output of these calculations provides a wealth of quantitative data. Below are examples of key properties and their interpretation, presented with illustrative data.

Structural and Energetic Properties

The optimized geometry provides the most stable 3D arrangement of the atoms, while the frequency analysis yields important thermodynamic data.

PropertyIllustrative ValueInterpretation
Electronic Energy -688.1234 HartreesThe total electronic energy of the molecule at 0 Kelvin. Used to compare the relative stability of isomers.
Gibbs Free Energy -688.0456 HartreesIncludes thermal and entropic contributions, providing a more realistic measure of stability at room temp.
Dipole Moment 3.45 DebyeA measure of the molecule's overall polarity, influencing solubility and non-covalent interactions.
C=O Bond Length 1.24 ÅShorter than a C-O single bond, typical for an amide carbonyl.
Azetidine Puckering 15.2 degreesThe deviation from planarity in the four-membered ring, a key conformational feature.
Disclaimer: The quantitative data in this table is illustrative and serves to exemplify how results would be presented. It is not derived from an actual calculation on the title compound.
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

  • HOMO: Represents the outermost electrons and acts as an electron donor. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the lowest energy space for an electron to be accepted. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a proxy for chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Illustrative HOMO and LUMO plots

Figure 2. Illustrative Frontier Molecular Orbitals of this compound. The HOMO is localized on the electron-rich phenyl ring and amino group, while the LUMO is centered on the benzoyl moiety, indicating sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's electron density surface. It provides a powerful visual guide to intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as lone pairs on oxygen or nitrogen atoms. These are sites for hydrogen bond acceptance and interaction with electrophiles.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atoms on the amino group. These are sites for hydrogen bond donation and interaction with nucleophiles.

Illustrative MEP map

Figure 3. Illustrative Molecular Electrostatic Potential (MEP) map. The red region on the carbonyl oxygen indicates a strong hydrogen bond acceptor site, while the blue regions on the amine hydrogens indicate hydrogen bond donor sites.

Application in Drug Development: From Theory to Practice

The true value of quantum chemical calculations lies in their ability to inform and accelerate the drug discovery process. The properties derived from the workflow above serve as direct inputs for subsequent computational and experimental efforts.

  • Rational Drug Design: The optimized 3D structure provides a physically realistic model of the molecule's shape, which is the foundational element for all structure-based design.

  • Pharmacophore Modeling: The MEP map and the locations of key functional groups (H-bond donors/acceptors, aromatic rings) are used to define a pharmacophore model, which represents the essential features for biological activity.

  • Molecular Docking: The lowest-energy conformer is the ideal starting point for molecular docking simulations, which predict how a ligand might bind to a protein's active site. This helps prioritize compounds for synthesis and testing.

  • QSAR Studies: Calculated properties like the dipole moment, HOMO/LUMO energies, and surface area can be used as quantum chemical descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new, unsynthesized analogs.

G cluster_input Quantum Chemical Outputs cluster_output Drug Discovery Applications opt_geom Optimized 3D Geometry docking Molecular Docking (Binding Mode Prediction) opt_geom->docking pharma Pharmacophore Modeling (Feature Definition) opt_geom->pharma mep MEP Map mep->docking mep->pharma fmo HOMO/LUMO Energies qsar QSAR Models (Activity Prediction) fmo->qsar props Other Properties (Dipole, etc.) props->qsar synth Synthesis & Bio-testing (Lead Optimization) docking->synth pharma->synth qsar->synth

Diagram 2: Relationship between quantum chemical outputs and drug discovery tasks.

Conclusion

Quantum chemical calculations, when performed within a robust and self-validating framework, are a powerful and predictive tool in the arsenal of the modern drug hunter. For molecules like this compound, this computational-first approach provides critical insights into the structural and electronic properties that govern molecular recognition and reactivity. By leveraging Density Functional Theory, researchers can generate high-fidelity molecular models that guide rational design, help prioritize synthetic targets, and ultimately accelerate the journey from a promising scaffold to a novel therapeutic agent.

References

  • Density Functional Theory (DFT) in Drug Discovery - dockdynamics In-Silico Lab . (2022). Available at: [Link]

  • Density Functional Theory (DFT) - Computational Chemistry Glossary - Deep Origin . Available at: [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC - PubMed Central . (2024). Available at: [Link]

  • Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview - MDPI . (2022). Available at: [Link]

  • Applications of density functional theory in COVID-19 drug modeling - PubMed Central . (2022). Available at: [Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis - MIT Department of Chemistry . (2024). Available at: [Link]

  • Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations | Request PDF - ResearchGate . (2023). Available at: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central . (2024). Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH . (2022). Available at: [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC - NIH . (2019). Available at: [Link]

  • 3-Amino-1-benzhydryl-azetidine mesylate | C17H22N2O3S | CID 56965751 - PubChem . Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta - Serve Content*. (2012). Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing . (2021). Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing . (2017). Available at: [Link]

  • Azetidine synthesis - Organic Chemistry Portal . Available at: [Link]

  • 3-Amino-1-(diphenylmethyl)azetidine | C16H18N2 | CID 5744546 - PubChem . Available at: [Link]

  • (PDF) Quantum-Chemical Study of the Biogenic Amino Acids - ResearchGate . Available at: [Link]

  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine - ResearchGate . (2005). Available at: [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 3-Amino-1-Benzoyl-Azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. Thermal stability, a critical parameter, dictates not only the shelf-life and storage conditions of a drug substance but also influences its manufacturing process, formulation strategies, and ultimately, its safety and efficacy. For novel chemical entities such as 3-amino-1-benzoyl-azetidine, a thorough understanding of its behavior under thermal stress is paramount. This guide provides a comprehensive framework for elucidating the thermal stability and degradation profile of this compound, leveraging established analytical techniques and a deep understanding of its chemical architecture. As we navigate the complexities of this molecule, we will explore not just the "how" but, more importantly, the "why" behind each experimental choice, ensuring a robust and scientifically sound investigation.

Physicochemical Properties and Structural Considerations

This compound is a small molecule featuring a strained four-membered azetidine ring, a primary amine, and a benzoyl group. This unique combination of functional groups presents several considerations for its thermal stability:

  • Azetidine Ring Strain: The four-membered ring is inherently strained, making it susceptible to ring-opening reactions under thermal stress.[1][2] This is a critical potential degradation pathway that must be investigated.

  • Amine Functionality: The primary amine is a nucleophilic center and can participate in various degradation reactions, including oxidation and interactions with excipients.

  • Amide Bond: The benzoyl group forms an amide linkage with the azetidine nitrogen. Amide bonds can be susceptible to hydrolysis, particularly at elevated temperatures and in the presence of moisture.[3]

A comprehensive understanding of these structural features is crucial for designing meaningful stability studies and for predicting potential degradation products.

Analytical Methodologies for Thermal Stability Assessment

A multi-faceted approach employing orthogonal analytical techniques is essential for a complete picture of the thermal stability of this compound.[4] The primary techniques recommended are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC) for forced degradation studies.

Thermogravimetric Analysis (TGA): Unveiling Mass Loss Events

TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere.[5][6] This technique is invaluable for determining the onset of thermal decomposition and identifying the presence of volatile components such as residual solvents or moisture.[7][8]

Experimental Protocol: TGA of this compound

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

  • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

Causality Behind Experimental Choices:

  • A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experiment time.

  • An inert nitrogen atmosphere is used to assess the intrinsic thermal stability of the compound without the influence of oxidation.[8]

  • An air or oxygen-rich atmosphere is employed to investigate the susceptibility of the compound to oxidative degradation.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a powerful technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[9][10] It is used to determine key thermal properties such as melting point, glass transitions, and the enthalpy of decomposition, providing a deeper understanding of the material's physical and energetic properties.[11][12]

Experimental Protocol: DSC of this compound

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting or decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks.[11]

Causality Behind Experimental Choices:

  • Hermetically sealed pans are used to prevent the loss of volatile decomposition products, which could affect the accuracy of the enthalpy measurements.

  • The heating rate of 10 °C/min is standard for pharmaceutical DSC analysis, providing good resolution of thermal events.[9]

Data Presentation: TGA and DSC Data Summary

ParameterTechniqueExpected ObservationSignificance
Onset of DecompositionTGATemperature at which significant weight loss begins.Indicates the upper limit of thermal stability.
Residual MassTGAPercentage of mass remaining at the end of the experiment.Provides information on the formation of non-volatile degradation products.
Melting Point (Tm)DSCSharp endothermic peak.A key physical property and an indicator of purity.
Enthalpy of Fusion (ΔHf)DSCArea under the melting peak.Quantitative measure of the energy required to melt the substance.
Decomposition ExothermDSCBroad exothermic peak, often following melting.Indicates that the decomposition process releases heat.
Forced Degradation Studies: Elucidating Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability assessment that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[13][14] The goal is to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[15][16] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for separating and quantifying the parent drug and its degradation products.[17][18]

Experimental Workflow: Forced Degradation of this compound

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Conditions:

  • Acidic Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 M HCl. Heat the solution at 60-80°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Basic Hydrolysis: Follow the same procedure as acidic hydrolysis but use 0.1 M NaOH.

  • Oxidative Degradation: Dissolve the API in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Collect samples at various time points.

  • Thermal Degradation: Store the solid API in a controlled temperature oven at, for example, 80°C. Dissolve samples at different time points for HPLC analysis.

  • Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[19]

HPLC Method Development (A Starting Point):

A stability-indicating HPLC method must be able to separate the parent peak from all degradation product peaks.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary. For example, a gradient of acetonitrile and a phosphate buffer (pH 3-7).

  • Detection: UV detection at a wavelength where the API and potential degradants absorb (e.g., 254 nm), or using a photodiode array (PDA) detector to obtain UV spectra of all peaks.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method will require optimization to achieve adequate separation of all peaks.

Predicted Degradation Profile of this compound

Based on the chemical structure and known reactivity of similar compounds, the following degradation pathways are predicted:

1. Hydrolysis of the Amide Bond: Under both acidic and basic conditions, the amide bond is susceptible to hydrolysis, which would yield benzoic acid and 3-amino-azetidine.

2. Ring-Opening of the Azetidine Moiety: The strained azetidine ring is a likely point of degradation.[1]

  • Acid-Catalyzed Ring Opening: In the presence of acid, the azetidine nitrogen can be protonated, making the ring more susceptible to nucleophilic attack, potentially by water or the counter-ion, leading to a ring-opened product.[2]
  • Thermal Ring Opening: At elevated temperatures, the ring strain may be released through cleavage of one of the C-N bonds.

3. Oxidation of the Amine: The primary amine can be oxidized, especially in the presence of an oxidizing agent like hydrogen peroxide, to form various products including hydroxylamines or nitro compounds.

Visualizing a Potential Degradation Pathway

Degradation_Pathway cluster_main Potential Degradation of this compound cluster_products Degradation Products Parent This compound Hydrolysis_P1 Benzoic Acid Parent->Hydrolysis_P1 Amide Hydrolysis (Acid/Base) Hydrolysis_P2 3-Amino-Azetidine Parent->Hydrolysis_P2 Amide Hydrolysis (Acid/Base) Ring_Opening Ring-Opened Products Parent->Ring_Opening Ring-Opening (Acid/Heat) Oxidation_P Oxidized Amine Derivatives Parent->Oxidation_P Oxidation

Caption: Predicted degradation pathways for this compound.

Conclusion and Recommendations

The thermal stability and degradation profile of this compound is a critical aspect of its development as a potential pharmaceutical agent. While no specific experimental data on this compound is publicly available, a robust assessment can be conducted using the well-established analytical techniques of TGA, DSC, and forced degradation studies coupled with HPLC.

The key areas of potential instability are the strained azetidine ring and the amide linkage. A thorough investigation of these vulnerabilities through the protocols outlined in this guide will provide the necessary data to:

  • Establish the intrinsic stability of the molecule.

  • Identify potential degradation products and elucidate their formation pathways.

  • Develop a validated, stability-indicating analytical method.

  • Define appropriate storage and handling conditions.

  • Inform formulation development to ensure a safe, effective, and stable drug product.

This systematic approach, grounded in scientific principles and regulatory expectations, will pave the way for the successful development of this compound.

References

  • National Institutes of Health (NIH). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Available from: [Link]

  • Jain, A. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Improved Pharma. Available from: [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. Available from: [Link]

  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Available from: [Link]

  • Ford, J. L., & Timmins, P. (1999). Differential scanning calorimetry: applications in drug development. Pharmaceutical Science & Technology Today, 2(8), 311-320. Available from: [Link]

  • Biopharma Asia. (2013). Differential Scanning Calorimetry (DSC) for Biopharmaceutical Development: Old concepts, new applications. Available from: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. Available from: [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Available from: [Link]

  • European Medicines Agency (EMA). (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available from: [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Available from: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available from: [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

  • Huang, L. (2023). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(3). Available from: [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • Slideshare. (n.d.). Ich guideline for stability testing. Available from: [Link]

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available from: [Link]

  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available from: [Link]

  • ResearchGate. (2025). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • Pharmaceutical Technology. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available from: [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.). Available from: [Link]

  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available from: [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available from: [Link]

  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. (n.d.). Available from: [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics. Available from: [Link]

  • ResearchGate. (n.d.). Amino acid-azetidine chimeras: Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available from: [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available from: [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Available from: [Link]

  • ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. Available from: [Link]

  • Neliti. (n.d.). Synthesis, Characterization of New 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one Derivatives From Di Imines. Available from: [Link]

  • ResearchGate. (2025). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Available from: [Link]

  • ResearchGate. (2025). The thermal decomposition of azidopyridines. Available from: [Link]

  • PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Available from: [Link]

  • ResearchGate. (2025). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Available from: [Link]

  • National Institutes of Health (NIH). (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility Determination of 3-AMINO-1-BENZOYL-AZETIDINE

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Critical Path of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule dictate its journey from a promising candidate to a therapeutic reality. Among these, aqueous solubility stands as a paramount gatekeeper, profoundly influencing a drug's bioavailability, manufacturability, and ultimately, its clinical efficacy.[1][2] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, valued for the unique conformational constraints it imparts on bioactive molecules.[3][4] The specific compound of interest, 3-amino-1-benzoyl-azetidine, while structurally intriguing, lacks readily available public data on its solubility profile.

This guide, therefore, moves beyond a simple data sheet. It is structured as a comprehensive technical manual for the research scientist and drug development professional. Herein, we provide not just the what, but the critical how and why of solubility determination. We will dissect the foundational principles, offer robust, step-by-step experimental protocols, and explore the analytical methodologies required to thoroughly characterize the solubility of this compound. Our objective is to empower your research with a self-validating system for generating accurate and reproducible solubility data, a cornerstone for informed decision-making in the preclinical and formulation development phases.

Physicochemical Landscape of this compound: A Predictive Analysis

While specific experimental data for this compound is not extensively published, an analysis of its constituent functional groups allows for an expert prediction of its solubility behavior.

  • The Azetidine Ring: The four-membered ring is strained, which can influence its interaction with solvent molecules.[3][4] The nitrogen atom within the ring is a hydrogen bond acceptor, contributing to potential interactions with protic solvents. The pKa of unsubstituted azetidine is approximately 11.29, indicating it is a reasonably strong base.[3]

  • The Amino Group: The primary amine at the 3-position is a key contributor to aqueous solubility. As a basic functional group, its protonation state will be highly dependent on the pH of the medium.[5][6] In acidic conditions (pH < pKa of the amine), the resulting ammonium salt will exhibit significantly enhanced solubility in aqueous media.

  • The Benzoyl Group: The benzoyl moiety introduces a significant hydrophobic character to the molecule. This aromatic ring system will generally decrease aqueous solubility but may enhance solubility in organic solvents. The amide linkage itself possesses both hydrogen bond donor and acceptor capabilities.

Expected Solubility Profile: Based on this structural analysis, this compound is anticipated to be a weak base.[5] Its aqueous solubility will likely be low at neutral and basic pH but will increase substantially in acidic environments.[7][8] The presence of the benzoyl group suggests that it will likely have appreciable solubility in a range of organic solvents, particularly polar aprotic solvents.

Core Experimental Protocol: Thermodynamic Equilibrium Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the Shake-Flask method.[2][9] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[1][5]

Rationale for the Shake-Flask Method

The Shake-Flask method is favored for its directness and its ability to achieve a true thermodynamic equilibrium, provided sufficient time is allowed.[2] This is crucial for obtaining intrinsic solubility data that is independent of the dissolution rate. For a novel compound like this compound, establishing this baseline is a critical first step.

Detailed Step-by-Step Protocol
  • Preparation of Solvent Systems:

    • Prepare a series of aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to assess the pH-dependent solubility.[1]

    • Select a range of organic solvents representing different polarity classes (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, and dichloromethane).

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the selected solvent or buffer. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath, typically at 25°C or 37°C.[2]

    • Agitate the samples for a predetermined period, generally 24 to 48 hours, to ensure equilibrium is reached.[2][5] It is advisable to sample at intermediate time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining undissolved microparticles.[1]

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]

Visualization of the Shake-Flask Workflow

ShakeFlask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to vials with known solvent volume A->B Dispense C Seal vials and place in shaker bath (24-48h) B->C Incubate D Settle excess solid C->D Stand E Filter supernatant (0.22 µm filter) D->E Aspirate & Filter F Dilute filtrate E->F Prepare for analysis G Quantify concentration (e.g., HPLC-UV) F->G Inject

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is essential for accurately quantifying the concentration of dissolved this compound.[10]

Method Development Considerations
  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be effective. The pH of the aqueous component should be chosen to ensure good peak shape.

  • Detection: The benzoyl group contains a strong chromophore, making UV detection (e.g., at 254 nm) an appropriate choice.

  • Calibration: A calibration curve must be prepared using standards of known concentrations of this compound to ensure accurate quantification.

Visualization of the Analytical Workflow

HPLC_Workflow A Prepare Calibration Standards C Inject Standards & Samples into HPLC System A->C F Construct Calibration Curve (Peak Area vs. Concentration) A->F B Prepare Diluted Samples from Solubility Experiment B->C D Generate Chromatograms C->D E Integrate Peak Areas D->E E->F G Calculate Sample Concentration E->G F->G

Caption: HPLC Quantification Workflow.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated Solubility Data
Solvent/Buffer SystempH (for aqueous)Temperature (°C)Solubility (mg/mL)Solubility (µM)
0.1 M HCl1.225Experimental ValueCalculated Value
Acetate Buffer4.525Experimental ValueCalculated Value
Phosphate Buffer6.825Experimental ValueCalculated Value
Phosphate Buffer7.425Experimental ValueCalculated Value
Borate Buffer9.025Experimental ValueCalculated Value
MethanolN/A25Experimental ValueCalculated Value
AcetonitrileN/A25Experimental ValueCalculated Value
DMSON/A25Experimental ValueCalculated Value
Water~7.037Experimental ValueCalculated Value

Note: This table is a template for presenting experimentally determined data.

Influence of pH and Temperature
  • pH-Solubility Profile: Plotting the solubility as a function of pH is critical for understanding the behavior of this basic compound. A sharp increase in solubility is expected as the pH drops below the pKa of the 3-amino group.[6][7][12]

  • Temperature Effects: Solubility is generally an endothermic process for most solids, meaning solubility tends to increase with temperature.[8][12][13] Performing the shake-flask experiment at different temperatures (e.g., 4°C, 25°C, 37°C) can provide valuable thermodynamic data.

Conclusion: A Framework for Comprehensive Solubility Characterization

While pre-existing solubility data for this compound is sparse, this guide provides a robust framework for its experimental determination. By meticulously following the detailed protocols for the Shake-Flask method and employing a validated HPLC technique for quantification, researchers can generate high-quality, reliable data. This information is indispensable for guiding lead optimization, selecting appropriate formulation strategies, and ultimately, advancing promising drug candidates through the development pipeline. The principles and methodologies outlined herein are grounded in established pharmaceutical science and are designed to ensure the scientific integrity of your findings.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google Scholar.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • solubility experimental methods.pptx. (n.d.). Slideshare.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Google Scholar.
  • Summary of solubility measurement protocols of each company before harmonization. (n.d.). Google Scholar.
  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific.
  • Solubility estimation and rapid structural characterization of small molecule drugs in polymers. (n.d.). Purdue e-Pubs.
  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences.
  • 3-Amino-1-(diphenylmethyl)azetidine. (n.d.). PubChem.
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. (2023). Semantic Scholar.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). Serve Content.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). MDPI.
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2010). Semantic Scholar.
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). ResearchGate.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1: Protecting Groups. (n.d.). EBIN.PUB.
  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. (n.d.). ResearchGate.
  • Amino acid-azetidine chimeras: Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. (n.d.). ResearchGate.
  • 1373253-26-9|3-Amino-1-benzhydryl-azetidine mesylate. (n.d.). BLD Pharm.
  • 3-Amino-1-benzhydryl-azetidine mesylate. (n.d.). PubChem.
  • ChemScene: Building blocks | Bioactive small molecules. (n.d.). ChemScene.
  • Comparative study of different synthetic routes to 3-substituted azetidines. (n.d.). Benchchem.

Sources

Methodological & Application

Application Notes and Protocols for the Use of 3-Amino-1-benzoyl-azetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Strained Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Among the various strategies, the incorporation of conformationally restricted scaffolds has emerged as a powerful tool to enhance binding affinity, metabolic stability, and physicochemical properties.[1] Azetidine, the smallest nitrogen-containing saturated heterocycle with reasonable chemical stability, has garnered significant attention as a "privileged" structural motif.[2][3] Its rigid, three-dimensional structure offers a distinct advantage over more flexible acyclic linkers or larger, more lipophilic rings like piperidine and pyrrolidine.[1][2] By pre-organizing substituents into a defined spatial orientation, the azetidine ring can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in potency.[1]

This guide focuses on a particularly versatile building block: 3-Amino-1-benzoyl-azetidine . The 3-amino group serves as a critical synthetic handle for diversification, allowing for the introduction of a wide array of functional groups through well-established chemistries. Concurrently, the N-benzoyl group plays a dual role: it acts as a robust protecting group for the azetidine nitrogen, preventing unwanted side reactions, and can also serve as a key pharmacophoric element, participating in crucial interactions with the target protein. This document provides an in-depth exploration of the strategic applications and detailed experimental protocols for leveraging this powerful scaffold in drug development programs.

Strategic Advantages of the this compound Scaffold

The utility of this compound extends beyond its role as a simple diamine surrogate. Its unique stereoelectronic properties offer distinct solutions to common challenges in drug design.

  • Conformational Rigidity and Pre-organization: The strained four-membered ring locks the nitrogen and the C3 substituent in a defined geometry. This rigidity is paramount in fragment-based drug design and lead optimization, as it provides clear structure-activity relationships (SAR).[1]

  • Improved Physicochemical Properties: Azetidines are known to improve aqueous solubility and reduce lipophilicity when used to replace larger or more greasy fragments.[2] This is a critical advantage for developing orally bioavailable drugs and CNS-targeted agents, where blood-brain barrier penetration is necessary.[4]

  • Bioisosteric Replacement: The azetidine ring is an effective bioisostere for various functional groups.[5] It can replace gem-dimethyl groups, carbonyls, and larger rings, often leading to improved metabolic stability and novel intellectual property.[6] The 3-amino-azetidine core can serve as a constrained replacement for flexible diamine linkers, optimizing interactions with target proteins.

  • Vectorial Exit Points for Library Synthesis: The defined geometry of the azetidine ring provides precise exit vectors from the core scaffold. This allows for the systematic exploration of the surrounding chemical space, a key requirement for generating diverse compound libraries for high-throughput screening.[7]

Application Note 1: Synthesis of this compound

The most common synthetic routes to 3-amino-azetidines start from commercially available azetidin-3-ols or azetidin-3-ones. The following protocol details an efficient, two-step synthesis from 1-benzoylazetidin-3-ol, adapted from established methodologies for similar structures.[8]

Protocol 1: Two-Step Synthesis via Mesylation and Aminolysis

This protocol first activates the hydroxyl group as a mesylate, an excellent leaving group, which is then displaced by an ammonia source in a sealed vessel.

Step 1: Mesylation of 1-benzoylazetidin-3-ol

  • To a stirred solution of 1-benzoylazetidin-3-ol (1.0 equiv.) in acetonitrile (ACN, ~0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (TEA, 1.5 equiv.).

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 equiv.) dropwise, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of water. The resulting mesylate intermediate often precipitates as a solid.

  • Filter the solid, wash with cold water, and then with a cold non-polar solvent like diethyl ether or hexane.

  • The wet filter cake of the mesylate intermediate can often be used directly in the next step without extensive drying.[8]

Step 2: Aminolysis of 1-benzoyl-3-(methylsulfonyloxy)azetidine

  • Place the wet mesylate intermediate (1.0 equiv.) into a Parr reactor or a suitable sealed pressure vessel.

  • Add a solution of ammonium hydroxide (28-30 wt%, 10-20 equiv.) in isopropanol (IPA, ~0.4 M).

  • Seal the reactor and heat to 70-80 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction by LC-MS for the disappearance of the mesylate intermediate.

  • After completion, cool the reactor to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove IPA and excess ammonia.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude this compound can be purified by silica gel column chromatography to yield the final product.

Workflow for Synthesis of this compound

G start 1-Benzoylazetidin-3-ol step1 Mesylation (MsCl, TEA, ACN) start->step1 intermediate Mesylate Intermediate (1-Benzoyl-3-(methylsulfonyloxy)azetidine) step1->intermediate step2 Aminolysis (NH4OH, IPA, 70°C, Parr Reactor) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Application Note 2: Amide Bond Formation

The primary utility of the 3-amino group is as a nucleophile for forming amide bonds, connecting the azetidine core to other fragments or pharmacophores. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.[9]

Protocol 2: HATU-Mediated Amide Coupling

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for fast reaction times and suppression of racemization.[9]

  • Dissolve the carboxylic acid (1.0 equiv.) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) (~0.2 M).

  • Add HATU (1.1 equiv.) to the solution and stir for 5 minutes.

  • Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA, 3.0 equiv.), and stir for another 5 minutes. This generates the activated OAt-ester in situ.

  • Add a solution of this compound (1.2 equiv.) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide product by silica gel chromatography or recrystallization.

Rationale for Reagent Selection
ReagentRoleJustification
HATU Coupling ReagentForms a highly reactive OAt-ester intermediate, leading to rapid and efficient amide bond formation with minimal risk of racemization at adjacent chiral centers.[9]
DIPEA Non-nucleophilic BaseActivates the carboxylic acid by deprotonation and neutralizes the hexafluorophosphate salt formed during the reaction. Its steric bulk prevents it from competing with the primary amine as a nucleophile.[9]
DMF/DCM SolventAprotic polar solvents that effectively dissolve reactants and reagents without participating in the reaction.
Workflow for Amide Coupling

G cluster_reactants Reactants cluster_reagents Reagents carboxylic_acid Carboxylic Acid (R-COOH) activated_ester Activated OAt-Ester Intermediate carboxylic_acid->activated_ester + HATU + DIPEA azetidine This compound final_product Final Amide Product azetidine->final_product Nucleophilic Attack hatu HATU dipea DIPEA activated_ester->final_product Nucleophilic Attack

Caption: General workflow for HATU-mediated amide coupling.

Application Note 3: Azetidine as a Bioisosteric Scaffold

Bioisosteric replacement is a cornerstone of lead optimization, aimed at improving a molecule's properties while retaining its biological activity.[5] The 3-amino-azetidine scaffold is an excellent bioisostere for flexible linkers, offering a conformationally constrained alternative.

Case Study: Replacing a Flexible Linker to Reduce Entropic Penalty

Consider a hypothetical inhibitor where a flexible propyl-diamine linker connects two key pharmacophoric groups. While active, the molecule's potency may be limited by the entropic cost of "freezing" the flexible linker into the correct binding conformation.

Replacing this linker with a 3-amino-azetidine scaffold can significantly enhance potency. The rigid ring system pre-organizes the pharmacophores, reducing the entropic penalty upon binding and leading to a more favorable Gibbs free energy of binding (ΔG).

Comparative Physicochemical Properties
PropertyFlexible Linker MoietyAzetidine Linker MoietyImpact of Replacement
Structure -CH₂-CH₂-CH₂-NH₂3-Amino-azetidineIncreased 3-dimensionality
Rotatable Bonds 31Improved Rigidity
Calculated LogP (cLogP) HigherLowerIncreased Polarity/Solubility
Topological Polar Surface Area (TPSA) LowerHigherImproved H-bonding potential
Binding Entropy High Penalty (unfavorable)Low Penalty (favorable)Potential for Higher Affinity
Conceptual Diagram of Bioisosteric Replacement

Caption: Replacing a flexible linker with a rigid azetidine scaffold.

Conclusion

This compound is a high-value building block for modern medicinal chemistry. Its inherent structural rigidity, favorable physicochemical properties, and synthetic tractability make it an ideal scaffold for developing next-generation therapeutics. By serving as a conformationally constrained linker and a versatile synthetic intermediate, it enables medicinal chemists to navigate complex chemical space with greater precision, leading to compounds with enhanced potency, selectivity, and drug-like properties. The protocols and strategic insights provided herein offer a practical framework for researchers to effectively incorporate this valuable moiety into their drug discovery programs.

References

  • Hölzer, J., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. Available at: [Link]

  • Boyd, M. J., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Singh, G. S., & D'hooghe, M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Egyptian Journal of Chemistry. Available at: [Link]

  • Scott, J. D., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]

  • Patel, K., et al. (2018). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, H., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. Available at: [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. Available at: [Link]

  • Wang, Y., et al. (2020). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate. Available at: [Link]

  • Meanwell, N. A. (2018). Bioisosteres of Common Functional Groups. University of Connecticut Medicinal Chemistry UCONN. Available at: [Link]

  • Li, B., et al. (2006). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Veillard, R., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Available at: [Link]

  • Singh, G. S., & D'hooghe, M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]

  • Ombito, J. O., et al. (2024). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link]

  • Mezdrogi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

  • Gámez-Montaño, R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

  • Mezdrogi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. Available at: [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Google Patents. (2012). EP2465847A1 - Azetidinone compounds and medical use thereof. Google Patents.

Sources

Application Notes and Protocols: 3-AMINO-1-BENZOYL-AZETIDINE as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold - A Privileged Motif in Modern Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle, has emerged as a highly sought-after structural motif in contemporary drug discovery.[1][2] Its inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that allows for precise spatial orientation of substituents, leading to enhanced binding affinity and selectivity for biological targets.[3][4] Unlike more flexible acyclic amines or larger heterocyclic systems, the constrained nature of the azetidine scaffold can reduce the entropic penalty upon binding to a protein target, potentially leading to a significant improvement in potency.[2] The incorporation of an azetidine moiety into a drug candidate can also favorably modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[5]

This application note focuses on the utility of 3-amino-1-benzoyl-azetidine , a versatile and strategically protected building block for the synthesis of diverse compound libraries. The presence of a primary amino group at the 3-position offers a convenient handle for a wide array of functionalization reactions, while the N-benzoyl group provides robust protection of the ring nitrogen, influences the reactivity of the exocyclic amine, and can be selectively removed under specific conditions. We will provide detailed protocols for the synthesis and subsequent derivatization of this key intermediate, highlighting its potential to accelerate the discovery of novel therapeutic agents.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available precursors. A plausible and efficient route involves the initial synthesis of an N-protected 3-azetidinone, followed by reductive amination and final N-benzoylation.

Protocol 1: Synthesis of N-Boc-3-azetidinone

This protocol describes the synthesis of a key intermediate, N-Boc-3-azetidinone, from 1,3-dichloro-2-propanol.

Workflow Diagram:

A 1,3-Dichloro-2-propanol B Epichlorohydrin A->B NaOH C 1-Boc-3-hydroxyazetidine B->C t-Butyl carbamate, NaH, DMF D N-Boc-3-azetidinone C->D PCC or Swern Oxidation D N-Boc-3-azetidinone E N-Boc-3-aminoazetidine D->E NH4OAc, NaBH3CN, MeOH F 3-Aminoazetidine (dihydrochloride salt) E->F HCl in Dioxane G This compound F->G Benzoyl chloride, Et3N, DCM start This compound product 3-(Acylamino)-1-benzoyl-azetidine start->product Base (e.g., Et3N or DIPEA) DCM or DMF reagent R-COCl or R-COOH, Coupling Agent reagent->product start This compound product 3-(Alkylamino)-1-benzoyl-azetidine start->product Solvent (e.g., DCE or MeOH) reagent1 R-CHO or R-COR' reagent1->product reagent2 Reducing Agent (e.g., NaBH(OAc)3) reagent2->product

Sources

Application Notes and Protocols: 3-AMINO-1-BENZOYL-AZETIDINE (Hypothetical Kinase Inhibitor ABZ-1) in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-AMINO-1-BENZOYL-AZETIDINE, herein designated as ABZ-1, as a novel kinase inhibitor for targeted cancer therapy. While the specific biological targets of ABZ-1 are still under investigation, this guide presents a hypothetical application targeting the constitutively active Bruton's Tyrosine Kinase (BTK) in B-cell malignancies. The azetidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable pharmacokinetic properties.[1][2] This application note details the scientific rationale, experimental protocols for target validation and cellular characterization, and data interpretation for evaluating ABZ-1 as a potential therapeutic agent.

Introduction: The Azetidine Scaffold in Kinase Inhibitor Design

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in drug discovery.[3][4] Their strained ring system provides a unique three-dimensional geometry that can enhance binding affinity and selectivity for protein targets. Compared to more common five- and six-membered rings, azetidines can offer improved metabolic stability and aqueous solubility.[5] Several approved drugs and clinical candidates incorporate the azetidine motif, highlighting its potential in modern medicinal chemistry.[4] In the context of targeted cancer therapy, which relies on small molecules that specifically inhibit oncogenic drivers, the structural rigidity and novel exit vectors offered by the azetidine core make it an attractive starting point for the design of potent and selective kinase inhibitors.[6][7]

Hypothetical Target: Bruton's Tyrosine Kinase (BTK)

For the purpose of this application note, we hypothesize that this compound (ABZ-1) is a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Its constitutive activation is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a validated therapeutic target.

Proposed Mechanism of Action of ABZ-1

We propose that ABZ-1 acts as an ATP-competitive inhibitor of BTK. The benzoyl group may occupy the hydrophobic region of the ATP-binding pocket, while the 3-amino-azetidine moiety forms key hydrogen bonds with the hinge region of the kinase. This binding is hypothesized to stabilize an inactive conformation of BTK, preventing its autophosphorylation and subsequent activation of downstream signaling pathways, ultimately leading to apoptosis in malignant B-cells.

Experimental Protocols for the Evaluation of ABZ-1

The following section provides detailed, step-by-step protocols to investigate the hypothetical activity of ABZ-1 against BTK.

In Vitro BTK Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of ABZ-1 against recombinant human BTK. The assay measures the amount of ADP produced, which is proportional to kinase activity.[8]

Materials:

  • Recombinant human BTK enzyme

  • Poly-Glu,Tyr (4:1) substrate

  • ATP

  • This compound (ABZ-1)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of ABZ-1 in 100% DMSO. Perform a serial 3-fold dilution in DMSO to create a concentration gradient.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted ABZ-1 or DMSO (vehicle control) to each well.

    • Add 2 µL of BTK enzyme (final concentration 5 ng/µL) in Kinase Assay Buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (final concentrations: 0.2 mg/mL Poly-Glu,Tyr and 10 µM ATP) to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Viability Assay in BTK-Dependent Cell Lines

This protocol utilizes an XTT-based assay to measure the effect of ABZ-1 on the viability and proliferation of a BTK-dependent cell line (e.g., TMD8, a diffuse large B-cell lymphoma line).[9][10] Metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product.[11][12]

Materials:

  • TMD8 cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (ABZ-1)

  • XTT Cell Proliferation Assay Kit

  • 96-well flat-bottom microtiter plates

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed TMD8 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of ABZ-1 in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL per well. Include wells with untreated cells and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • XTT Labeling:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (mix XTT labeling reagent and electron-coupling reagent).[9]

    • Add 50 µL of the XTT labeling mixture to each well.

  • Incubation for Color Development: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition: Measure the absorbance of the formazan product at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of ABZ-1 concentration to determine the GI50 (concentration for 50% growth inhibition).

Target Engagement Assessment via Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular environment.[13][14] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Materials:

  • TMD8 cell line

  • PBS (Phosphate-Buffered Saline)

  • This compound (ABZ-1)

  • Protease inhibitor cocktail

  • Anti-BTK antibody

  • Secondary antibody conjugated to HRP

  • Equipment for Western Blotting (SDS-PAGE gels, transfer apparatus, etc.)

  • PCR machine with a thermal gradient feature

Procedure:

  • Cell Treatment: Treat TMD8 cells with either vehicle (DMSO) or a saturating concentration of ABZ-1 (e.g., 10x the GI50 value) for 1 hour at 37°C.

  • Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Heat Challenge: Aliquot the cell lysates into PCR tubes. Place the tubes in a PCR machine and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against BTK, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble BTK relative to the unheated control against the temperature for both vehicle- and ABZ-1-treated samples. A rightward shift in the melting curve for the ABZ-1-treated sample indicates target engagement.

Data Presentation and Visualization

Quantitative Data Summary
Assay TypeParameterHypothetical Value for ABZ-1Positive Control (Ibrutinib)
In Vitro Kinase Assay BTK IC5025 nM5 nM
Cellular Viability Assay TMD8 GI50150 nM50 nM
CETSA Thermal Shift (ΔTm)+5.2 °C+7.5 °C
Diagrams and Workflows

Hypothetical BTK Signaling Pathway and Inhibition by ABZ-1

BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation NFkB NF-κB Pathway PLCg2->NFkB Proliferation Gene Transcription (Proliferation, Survival) NFkB->Proliferation ABZ1 ABZ-1 ABZ1->BTK Inhibition

Caption: Hypothetical BTK signaling pathway inhibited by ABZ-1.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow A 1. Prepare Serial Dilution of ABZ-1 in DMSO B 2. Add ABZ-1 and BTK Enzyme to 384-well Plate A->B C 3. Pre-incubate for 15 min (Compound Binding) B->C D 4. Initiate Reaction with ATP/Substrate Mixture C->D E 5. Incubate at 30°C for 60 min D->E F 6. Add ADP-Glo™ Reagent (Stop Reaction) E->F G 7. Add Kinase Detection Reagent (Generate Signal) F->G H 8. Measure Luminescence G->H I 9. Calculate IC50 H->I

Caption: Workflow for the in vitro BTK kinase inhibition assay.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A 1. Treat Cells with ABZ-1 or Vehicle B 2. Harvest and Lyse Cells A->B C 3. Heat Lysates across a Temperature Gradient B->C D 4. Centrifuge to Separate Soluble vs. Aggregated Proteins C->D E 5. Collect Supernatant (Soluble Fraction) D->E F 6. Western Blot for BTK E->F G 7. Quantify Bands and Plot Melting Curve F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

The provided protocols and hypothetical data illustrate a structured approach to evaluating this compound (ABZ-1) as a targeted therapy agent against BTK. The unique properties of the azetidine scaffold make it a compelling starting point for the development of novel kinase inhibitors.[1] Successful validation through these assays would provide strong evidence for the on-target activity of ABZ-1 and justify further preclinical development, including pharmacokinetic studies, in vivo efficacy models, and off-target profiling to ensure selectivity and safety.

References

  • Martens, S. (2023, September 23). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed Central. Retrieved from [Link]

  • American Chemical Society. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • PubMed. (2021, June 29). Azetidines of pharmacological interest. Retrieved from [Link]

  • ResearchGate. (n.d.). A. Azetidines are useful scaffolds in a broad area of disciplines. B.... Retrieved from [Link]

  • Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • PubMed. (2025, March 21). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]

  • Merck Millipore. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • Trevigen. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug screening approaches for small-molecule compounds in cancer-targeted therapy | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • American Chemical Society. (n.d.). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine[³]. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Retrieved from [Link]

  • ResearchGate. (2025, September 23). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small molecules in targeted cancer therapy: advances, challenges, and future perspectives. PubMed Central. Retrieved from [Link]

  • Frontiers. (2023, August 14). Editorial: Novel small molecules in targeted cancer therapy. Retrieved from [Link]

  • American Chemical Society. (n.d.). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Small Molecules and Antibodies for Targeted Cancer Therapies. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • PubMed. (2025, October 21). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. Retrieved from [Link]

  • MDPI. (n.d.). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3-Amino-1-benzoyl-azetidine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique conformational constraints and ability to present substituents in well-defined three-dimensional space make it an invaluable component in the design of highly potent and selective enzyme inhibitors. This guide provides an in-depth exploration of 3-Amino-1-benzoyl-azetidine , a versatile building block for the synthesis of kinase inhibitors. We will dissect the strategic considerations behind its use, provide detailed, field-proven protocols for its derivatization, and outline methods for the biological evaluation of the resulting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: Why Azetidine in Kinase Inhibitor Design?

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[3] The success of an inhibitor often hinges on its ability to fit precisely into the ATP-binding pocket of a target kinase, achieving high affinity and selectivity.

The azetidine moiety offers several distinct advantages in this context:

  • Structural Rigidity: Unlike more flexible aliphatic chains, the strained azetidine ring restricts the conformational freedom of the molecule, reducing the entropic penalty upon binding to the target protein.[4]

  • Vectorial Projection of Substituents: The 3-amino group serves as a key handle, projecting substituents away from the core scaffold into specific regions of the kinase binding site, allowing for fine-tuning of interactions.

  • Improved Physicochemical Properties: Incorporation of the azetidine scaffold can favorably modulate properties such as solubility, metabolic stability, and cell permeability.[5]

The subject of this guide, This compound , is a particularly useful starting material. The benzoyl group serves as a robust protecting group for the azetidine nitrogen, preventing unwanted side reactions while the key 3-amino group is chemically modified. This allows for a modular and controlled synthetic approach.

Synthetic Strategy: A Modular Approach

The core strategy for utilizing this compound involves two key transformations: functionalization of the 3-amino group, followed by optional deprotection of the N-benzoyl group. This workflow allows for the construction of a diverse library of compounds from a common intermediate.

G cluster_0 Core Synthesis Workflow A This compound (Starting Material) C Step 1: N-Acylation / Amide Coupling A->C B Acyl Donor (R-COX) (e.g., Acyl Chloride, Carboxylic Acid) B->C D N-Benzoyl Protected Intermediate C->D Forms key amide bond E Step 2: N-Benzoyl Deprotection D->E Exposes azetidine nitrogen F Final Kinase Inhibitor Scaffold D->F Optional path if N-benzoyl is part of final pharmacophore E->F G Cytokine Cytokine / Growth Factor Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Kinase Receptor->JAK 2. Receptor Dimerization p_JAK p-JAK (Active) JAK->p_JAK 3. JAK Autophosphorylation STAT3 STAT3 (Inactive) p_JAK->STAT3 4. STAT3 Phosphorylation p_STAT3 p-STAT3 STAT3->p_STAT3 Dimer p-STAT3 Dimer p_STAT3->Dimer 5. Dimerization (SH2 domain) Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription 7. DNA Binding Inhibitor Azetidine-based STAT3 Inhibitor Inhibitor->Dimer Inhibits Dimerization G cluster_1 Kinase Inhibition Assay Workflow A Prepare serial dilution of Azetidine Inhibitor B Add Kinase + Substrate + ATP to microplate wells A->B C Incubate at 30°C (Kinase Reaction) B->C D Step 1: Add ADP-Glo™ Reagent (Stops kinase, depletes ATP) C->D E Step 2: Add Kinase Detection Reagent (Converts ADP to ATP, drives luciferase) D->E F Measure Luminescence E->F G Data Analysis: Plot % Inhibition vs. [Inhibitor] Calculate IC₅₀ F->G

Sources

Application Notes and Protocols for N-Acylation Reactions of 3-Aminoazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Aminoazetidine derivatives are invaluable building blocks in modern medicinal chemistry. The strained four-membered ring imparts unique conformational rigidity and serves as a versatile scaffold for introducing three-dimensionality into drug candidates, often leading to improved physicochemical properties and biological activity.[1][2][3] The primary amino group at the 3-position is a key handle for functionalization, with N-acylation being one of the most fundamental and frequently employed transformations. This reaction introduces an amide bond, a ubiquitous functional group in pharmaceuticals, allowing for the exploration of a vast chemical space and the fine-tuning of a molecule's properties for optimal therapeutic effect.[4][5][6][7]

This guide provides a comprehensive overview of the N-acylation of 3-aminoazetidine derivatives, detailing the underlying reaction mechanisms, common reagents and conditions, and step-by-step protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage this critical reaction in their synthetic endeavors.

Reaction Mechanisms

The N-acylation of 3-aminoazetidines, like other primary amines, primarily proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[8][9] The specific pathway and intermediates can vary depending on the chosen acylating agent.

Acylation with Acyl Halides and Anhydrides (Schotten-Baumann Conditions)

The reaction of an amine with an acyl chloride or anhydride is a classic and highly efficient method for amide bond formation, often performed under Schotten-Baumann conditions.[9][10][11][12] These conditions typically involve a two-phase system (e.g., an organic solvent like dichloromethane and water) and a base to neutralize the acidic byproduct (HCl or a carboxylic acid), which would otherwise protonate the starting amine and halt the reaction.[12][13]

The mechanism involves the following key steps:

  • Nucleophilic Attack: The 3-aminoazetidine derivative attacks the carbonyl carbon of the acyl chloride or anhydride, forming a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the leaving group (chloride or a carboxylate).

  • Deprotonation: A base removes the proton from the nitrogen atom, yielding the final N-acylated product and neutralizing the acid byproduct.

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R_N R-NH₂ (3-Aminoazetidine derivative) Intermediate R-NH₂⁺-C(O⁻)(R')-X R_N->Intermediate Nucleophilic Attack Acyl_X R'-C(=O)X (Acyl Halide/Anhydride) Acyl_X->Intermediate Amide R-NH-C(=O)R' (N-Acylated Azetidine) Intermediate->Amide Leaving Group Expulsion HX HX Intermediate->HX Amide->Amide Base Base (e.g., Et₃N, NaOH) Base_H Base-H⁺ Base->Base_H Deprotonation Coupling_Reagent_Mechanism cluster_reactants Reactants cluster_activated Activated Intermediate cluster_products Products Carboxylic_Acid R'-COOH Activated_Ester [R'-C(=O)-O-CouplingReagent]⁺ Carboxylic_Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., EDC) Coupling_Reagent->Activated_Ester Amine R-NH₂ (3-Aminoazetidine derivative) Amine->Activated_Ester Nucleophilic Attack Amide R-NH-C(=O)R' Activated_Ester->Amide Amide Formation Byproduct Coupling Reagent Byproduct Activated_Ester->Byproduct

Caption: General mechanism for N-acylation using coupling reagents.

Common Acylating Agents and Reaction Conditions

The choice of acylating agent and reaction conditions is crucial for a successful N-acylation and depends on the stability of the 3-aminoazetidine derivative and the desired product. The following table summarizes common acylating agents and typical reaction conditions.

Acylating AgentActivating/Coupling ReagentBaseSolvent(s)Temperature (°C)Key Considerations
Acyl Chlorides NoneTriethylamine, Pyridine, NaOHDCM, THF, Dioxane, Water (biphasic)0 to RTHighly reactive, may require careful temperature control. [8][14]
Acid Anhydrides NoneTriethylamine, Pyridine, NaHCO₃DCM, Acetonitrile, THFRT to 50Generally less reactive than acyl chlorides, offering better control. [8][14]
Carboxylic Acids EDC, DCCDMAP (catalytic), HOBt (catalytic), DIPEADMF, DCM, THF0 to RTGood for sensitive substrates; byproduct removal can be an issue (e.g., DCU from DCC). [4][13][15]
Carboxylic Acids HATU, HBTU, TBTUDIPEA, TriethylamineDMF, NMP0 to RTHighly efficient coupling reagents, often leading to high yields and short reaction times. [4][16]
Chloroformates NoneNaHCO₃, K₂CO₃, NaOHDioxane/Water, Acetone/Water0 to RTUsed for the installation of carbamate protecting groups (e.g., Cbz, Alloc). [17]
Dicarbonates NoneNaHCO₃, K₂CO₃, NaOHDioxane/Water, THF/WaterRTCommonly used for Boc protection (e.g., (Boc)₂O). [17]

Experimental Protocols

Note: These are general protocols and may require optimization based on the specific 3-aminoazetidine derivative and acylating agent used. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol is adapted from general procedures for the acylation of amines. [13][16] Materials:

  • 3-Aminoazetidine derivative (1.0 eq)

  • Acyl chloride (1.05-1.2 eq)

  • Triethylamine (or other suitable base) (1.5-2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 3-aminoazetidine derivative in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the triethylamine to the stirred solution.

  • Add the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: N-Acylation using a Carboxylic Acid and EDC/HOBt

This protocol is based on standard peptide coupling procedures. [4] Materials:

  • 3-Aminoazetidine derivative (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 eq)

  • HOBt (Hydroxybenzotriazole) (0.1-1.0 eq)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (2.0-3.0 eq)

  • Anhydrous dimethylformamide (DMF) or DCM

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M HCl solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid, HOBt, and the 3-aminoazetidine derivative in anhydrous DMF or DCM.

  • Add the DIPEA or triethylamine to the mixture.

  • Cool the solution to 0 °C in an ice bath.

  • Add the EDC in one portion and stir the reaction mixture at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow Start Start: Prepare Reactants (Azetidine, Acylating Agent, Base, Solvent) Reaction_Setup Reaction Setup (Dissolve, Cool to 0 °C) Start->Reaction_Setup Reagent_Addition Slow Addition of Reagents (Base, Acylating Agent/Coupling Reagent) Reaction_Setup->Reagent_Addition Reaction_Monitoring Stir and Monitor Reaction (TLC or LC-MS) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Quench, Extract, Wash) Reaction_Monitoring->Workup Drying Dry Organic Layer (Anhydrous Na₂SO₄/MgSO₄) Workup->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify Product (Chromatography/Recrystallization) Concentration->Purification Final_Product Final N-Acylated Azetidine Purification->Final_Product

Caption: A generalized workflow for N-acylation of 3-aminoazetidines.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive acylating agent (hydrolyzed).2. Insufficient or inappropriate base.3. Starting amine is protonated.4. Low reactivity of substrates.1. Use a fresh bottle of the acylating agent.2. Ensure at least one equivalent of a suitable base is used.3. Add a base to deprotonate the amine salt.4. Consider a more reactive acylating agent or coupling reagent; gentle heating may be necessary. [18]
Multiple Products Observed 1. Impurities in starting materials.2. Di-acylation (possible with excess acylating agent).3. Side reactions due to excessive heat.1. Purify starting materials before the reaction.2. Use stoichiometric amounts (1.0-1.1 equivalents) of the acylating agent.3. Run the reaction at a lower temperature and monitor closely. [18]
Starting Material Remains 1. Reaction time is too short.2. Insufficient equivalents of acylating agent.3. Steric hindrance.1. Monitor the reaction by TLC or LC-MS and allow it to run to completion.2. Use a slight excess (1.1 equivalents) of the acylating agent.3. For hindered substrates, consider longer reaction times, gentle heating, or a more potent coupling reagent. [18]

References

  • Schotten–Baumann reaction - Grokipedia. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.).
  • Acylation Overview, Mechanism & Agents - Study.com. (n.d.).
  • Chemistry Schotten Baumann Reaction - SATHEE. (n.d.).
  • Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.).
  • Schotten–Baumann reaction - Wikipedia. (n.d.).
  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. (2017). Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]

  • Amide Synthesis - Fisher Scientific. (n.d.). Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Synthesis of Amides - Organic Chemistry - Jack Westin. (n.d.). Retrieved from [Link]

  • Acylating agents - Ace Chemistry. (n.d.). Retrieved from [Link]

  • 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration - NIH. (n.d.). Retrieved from [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. (2013). Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021). Retrieved from [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from [Link]

  • Acetylation of amines with acetic anhydride. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023). Retrieved from [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed. (2010). Retrieved from [Link]

  • The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis. (2025). Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (n.d.). Retrieved from [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC - NIH. (n.d.). Retrieved from [Link]

  • Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Protecting Groups List - SynArchive. (n.d.). Retrieved from [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. (n.d.). Retrieved from [Link]

  • N-Acylation Reactions of Amines - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-Aminoazetidine, 3-CBZ protected | C11H14N2O2 | CID 17750122 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (n.d.). Retrieved from [Link]

  • Chemoselective amide bond formation from amino acids. (A)... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • N-Acylation Reactions of Amines - ResearchGate. (n.d.). Retrieved from [Link]

  • Nucleoside N-acylation with active derivatives of amino acids. (n.d.). Retrieved from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - NIH. (2021). Retrieved from [Link]

  • Amino acids and amide bond formation - YouTube. (2016). Retrieved from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Retrieved from [Link]

  • Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Leveraging 3-Amino-1-Benzoyl-Azetidine for Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The azetidine ring, a four-membered saturated N-heterocycle, is an increasingly important scaffold in medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a unique and desirable vectoral display of substituents in chemical space, often leading to improved physicochemical properties such as solubility and metabolic stability in drug candidates.[1] This guide provides a detailed exploration of 3-amino-1-benzoyl-azetidine as a versatile building block for the construction of diverse combinatorial libraries. We present two robust, field-proven protocols for the diversification of this scaffold—N-acylation and reductive amination—complete with step-by-step methodologies, the rationale behind experimental choices, and methods for library characterization.

Introduction: The Strategic Value of the Azetidine Scaffold

Saturated N-heterocycles are prevalent in over 80% of FDA-approved drugs, highlighting their significance in molecular design.[1] Among these, the azetidine motif offers a compelling alternative to more common piperidine and pyrrolidine rings. The inherent ring strain of approximately 25.4 kcal/mol endows azetidines with unique reactivity while remaining significantly more stable and easier to handle than aziridines.[2] This "sweet spot" of reactivity and stability makes them powerful tools in drug discovery.[2]

The this compound scaffold is particularly advantageous for several reasons:

  • Defined Substitution Vectors: The rigid, non-planar azetidine core projects substituents into distinct regions of three-dimensional space, which is critical for probing interactions with biological targets.[1]

  • Primary Amine as a Diversification Handle: The amino group at the 3-position is a versatile nucleophile, readily participating in a wide range of robust chemical transformations.

  • The Benzoyl Protecting Group: The N-benzoyl group provides stability to the azetidine ring and modulates the reactivity of the 3-amino group. While stable to many reaction conditions, it can be removed if further modification of the ring nitrogen is desired.

This document serves as a practical guide for researchers to harness the potential of this scaffold in generating high-quality small molecule libraries for screening and lead optimization.

Library Design & Synthetic Strategy

The core principle of using this compound is the decoration of the exocyclic primary amine at the C3 position. This allows for the rapid generation of a library of compounds with a shared core structure but diverse peripheral functionality. The two most direct and reliable methods for this diversification are N-acylation and reductive amination.

G cluster_input Core Scaffold cluster_synthesis Diversification Reactions cluster_output Output cluster_analysis Downstream Process Scaffold This compound Acylation Protocol 1: N-Acylation (R-COCl, R-COOH, etc.) Scaffold->Acylation ReductiveAmination Protocol 2: Reductive Amination (R-CHO, R-COR', NaBH(OAc)3) Scaffold->ReductiveAmination Library Diversified Compound Library Acylation->Library ReductiveAmination->Library Purification Purification (e.g., HPLC) Library->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis Screening Biological Screening Analysis->Screening

Caption: Overall workflow for combinatorial library synthesis.

Protocol 1: Library Generation via Parallel N-Acylation

N-acylation is a fundamental and highly reliable method for converting the primary amine into a diverse array of amides. Amide bonds are prevalent in pharmaceuticals, contributing to molecular recognition and metabolic stability.[3] This protocol is suitable for use with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (with a coupling agent).

G cluster_reaction Reaction Scaffold This compound (Nucleophile) Intermediate Addition-Elimination Scaffold->Intermediate Reagent Acyl Chloride (R-COCl) (Electrophile) Reagent->Intermediate Base Base (e.g., DIPEA) (HCl Scavenger) Byproduct DIPEA-HCl Salt Base->Byproduct Product N-Acyl-Azetidine Derivative (Amide Product) Intermediate->Product Intermediate->Byproduct HCl

Caption: The N-acylation reaction pathway.

Rationale and Causality
  • Choice of Acylating Agent: Acyl chlorides are highly reactive and typically provide fast, clean conversions at low temperatures. Carboxylic acids, used with coupling agents like HATU or EDC, are excellent for sensitive substrates and are available in vast commercial diversity.

  • Choice of Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) is critical. Its role is to scavenge the acidic byproduct (e.g., HCl from an acyl chloride) without competing with the scaffold's primary amine as a nucleophile.[4]

  • Solvent Selection: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices as they are generally inert and effectively solubilize a wide range of reactants. Anhydrous conditions are recommended to prevent hydrolysis of the acylating agent.

  • Temperature Control: The initial addition of the acyl chloride is performed at 0 °C to moderate the exothermic reaction and minimize side-product formation. The reaction is then allowed to warm to room temperature to ensure completion.[5]

Step-by-Step Methodology (96-well plate format)
  • Preparation of Stock Solution: Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

  • Aliquot Scaffold: Dispense 250 µL of the scaffold stock solution (50 µmol, 1.0 eq) into each well of a 96-well reaction block.

  • Add Base: Add 1.5 equivalents of DIPEA (13 µL of a 5.7 M solution in DCM, 75 µmol) to each well.

  • Prepare Reagent Plate: In a separate 96-well plate, prepare 0.25 M solutions of a diverse set of acyl chlorides (1.1 eq, 55 µmol per well) in anhydrous DCM.

  • Reaction Initiation: Using a multichannel pipette or liquid handling robot, transfer 220 µL of each acyl chloride solution to the corresponding wells of the reaction block containing the scaffold and base. Seal the block immediately.

  • Incubation: Place the reaction block on a shaker and agitate at room temperature for 4-6 hours. Reaction progress can be monitored by taking a small aliquot for LC-MS analysis until the starting amine is consumed.[5]

  • Work-up:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Add 500 µL of DCM to each well, seal, and shake vigorously for 5 minutes.

    • Allow the layers to separate. Collect the organic (bottom) layer for analysis and purification.

  • Purification & Analysis: The crude products are typically purified by mass-directed preparative HPLC. Final purity and identity are confirmed by LC-MS and ¹H NMR.

Protocol 2: Library Generation via Parallel Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting the primary amine into a secondary or tertiary amine.[6] This two-step, one-pot process involves the initial formation of an imine (or iminium ion) between the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild, selective reducing agent.[6][7]

G cluster_reaction Step 1: Imine Formation Scaffold This compound Imine Iminium Ion Intermediate [R-CH=N+H-Azetidine] Scaffold->Imine Reagent Aldehyde/Ketone (R-CHO) Reagent->Imine Product N-Alkyl-Azetidine Derivative (Secondary Amine) Imine->Product Reducer NaBH(OAc)3 (Hydride Source) Reducer->Product [H⁻]

Caption: The reductive amination reaction pathway.

Rationale and Causality
  • Choice of Carbonyl: A vast array of commercially available aldehydes and ketones can be used, introducing significant structural diversity. Aldehydes are generally more reactive than ketones.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[6] Its reduced reactivity, compared to NaBH₄, makes it selective for the iminium ion intermediate over the starting aldehyde/ketone. This selectivity is crucial for a successful one-pot reaction, preventing wasteful reduction of the carbonyl building block.[6] Sodium cyanoborohydride (NaBH₃CN) is another effective alternative.[7]

  • Solvent and Additives: Dichloroethane (DCE) or THF are common solvents. The addition of a small amount of acetic acid can catalyze imine formation, particularly for less reactive ketones, by protonating the carbonyl oxygen.

Step-by-Step Methodology (96-well plate format)
  • Preparation of Stock Solution: Prepare a 0.2 M stock solution of this compound in anhydrous DCE.

  • Aliquot Scaffold: Dispense 250 µL of the scaffold stock solution (50 µmol, 1.0 eq) into each well of a 96-well reaction block.

  • Prepare Reagent Plate: In a separate 96-well plate, add 1.1 equivalents of each aldehyde or ketone building block (55 µmol). If the reagents are solids, dissolve them in a minimal amount of DCE.

  • Combine Reactants: Transfer the aldehyde/ketone reagents to the corresponding wells of the reaction block. Add 2-3 µL of glacial acetic acid to each well. Seal the block and shake at room temperature for 1 hour to facilitate imine formation.

  • Reduction Step: Add 1.5 equivalents of solid sodium triacetoxyborohydride (32 mg, 150 µmol) to each well. Caution: This may cause some effervescence. Ensure the reaction block is loosely capped or vented.

  • Incubation: Reseal the block and shake at room temperature overnight (12-16 hours). Monitor for completion by LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Follow the extraction and analysis procedure outlined in Protocol 1 (Section 3.2, steps 7-8).

Data Presentation & Library Characterization

Systematic data collection is essential for evaluating the success of a combinatorial synthesis. All final compounds should be characterized to confirm identity and assess purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis. It provides the retention time (a measure of polarity), the mass of the desired product (confirming identity), and an estimation of purity (typically by UV absorbance at 210/254 nm).

  • Nuclear Magnetic Resonance (NMR): For hit compounds or representative examples from the library, ¹H and ¹³C NMR spectroscopy should be performed to unambiguously confirm the structure.[8]

Table 1: Example Data Summary for an N-Acylation Library
Well IDAcyl Chloride (R-COCl)Expected Mass [M+H]⁺Observed Mass [M+H]⁺Purity (%) by LC-MS (210 nm)
A1Benzoyl chloride295.14295.1>98
A2Cyclohexanecarbonyl chloride301.19301.2>95
A3Thiophene-2-carbonyl chloride301.09301.1>97
A44-Fluorobenzoyl chloride313.13313.1>99

Conclusion

This compound is a robust and highly valuable scaffold for the creation of diverse, three-dimensional small molecule libraries. The N-acylation and reductive amination protocols detailed in this guide are reliable, scalable, and amenable to high-throughput parallel synthesis. By providing clear, actionable methodologies grounded in established chemical principles, this guide empowers researchers in drug discovery and chemical biology to efficiently explore novel chemical space and accelerate the identification of new bioactive molecules.[9][10]

References

  • Lowe, J. T., Lee, M. D., 4th, Akella, L. B., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(17), 7187–7211. [Link]

  • Lowe, J. T., Lee, M. D., 4th, Akella, L. B., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed. [Link]

  • Nematalla, A., Al-Harbi, S., & Al-Gamdi, S. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(2), 910. [Link]

  • Roach, H., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry. [Link]

  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]

  • Hassan, F. I. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Egyptian Journal of Chemistry, 65(13), 1-6. [Link]

  • Dunn, A. L., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 144(30), 13786–13796. [Link]

  • Parmar, D., & Marek, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5117-5147. [Link]

  • Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2006). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. Journal of Chemical Research, 2006(7), 478-480. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • Al-Harbi, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]

  • Boumoud, B., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 8(8), 110-115. [Link]

  • Marcaurelle, L. A., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Broad Institute. [Link]

  • KISHAN, D., et al. (2018). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1024-1029. [Link]

  • ResearchGate. (n.d.). Marketed drugs containing 1,3-substituted azetidine scaffolds. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9252-9266. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Yao, C., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 441-445. [Link]

  • ResearchGate. (n.d.). Preparation of N-acylated amines. ResearchGate. [Link]

  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

Sources

Application Notes & Protocols: Bioconjugation of 3-Amino-1-Benzoyl-Azetidine Derivatives via Amine-Reactive Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Azetidines in Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a foundational technology in modern drug development, diagnostics, and biological research.[1][2] This process enables the creation of novel molecular entities that combine the distinct properties of their components, such as the targeting specificity of an antibody with the therapeutic potency of a small molecule payload.[3] The choice of the small molecule is critical, and scaffolds that offer a blend of stability, conformational rigidity, and a reactive handle for conjugation are highly prized.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[4][5] Its inherent ring strain and constrained geometry allow for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[4][6] The 3-amino-1-benzoyl-azetidine scaffold, in particular, presents a unique opportunity for bioconjugation. The primary amino group at the 3-position serves as an accessible and highly reactive nucleophilic handle, ideal for forming stable covalent bonds with biomolecules.[7][8]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and protocols for conjugating this compound derivatives to biological macromolecules. We will focus on the most robust and widely used amine-reactive chemistries, providing not only step-by-step instructions but also the underlying mechanistic rationale to empower users to optimize these techniques for their specific applications.

Core Principles of Amine-Targeted Bioconjugation

The primary amine of the this compound derivative is the cornerstone of its conjugation strategy. This group is nucleophilic and readily reacts with electrophilic functional groups that can be installed on biomolecules like proteins, peptides, or nucleic acids.[9] On proteins, the most common targets for such electrophiles are the primary amines found at the N-terminus of polypeptide chains and, more abundantly, in the side chain of lysine residues.[8][10]

A successful conjugation strategy hinges on several key factors:

  • pH Control: The reactivity of primary amines is highly pH-dependent. The amine must be deprotonated (–NH₂) to act as a nucleophile. This is favored under neutral to slightly alkaline conditions. However, many amine-reactive reagents, particularly N-hydroxysuccinimide (NHS) esters, are susceptible to hydrolysis at high pH.[11] Therefore, the optimal pH for any given reaction is a critical balance between maximizing amine reactivity and minimizing reagent degradation.[11]

  • Buffer Selection: The choice of buffer is paramount. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided during the conjugation step as they will compete with the target biomolecule for the reactive reagent. Suitable alternatives include phosphate, bicarbonate, or borate buffers.[12]

  • Stoichiometry: The molar ratio of the azetidine derivative to the biomolecule must be carefully optimized. A molar excess of the small molecule is typically used to drive the reaction to completion, but an excessive amount can lead to multiple conjugations on a single biomolecule (polylabeling) or increase the burden on downstream purification.[13]

The general workflow for a typical bioconjugation experiment is outlined below.

G cluster_prep Preparation cluster_react Reaction cluster_process Downstream Processing prep_bio Prepare Biomolecule (e.g., Protein in Amine-Free Buffer) conjugation Conjugation Reaction (Combine & Incubate at Optimal pH) prep_bio->conjugation prep_azetidine Prepare Azetidine Derivative (e.g., Dissolve in DMSO) prep_azetidine->conjugation quench Quench Reaction (Optional) (e.g., Add Tris or Glycine) conjugation->quench purify Purification (e.g., SEC, Dialysis) quench->purify characterize Characterization (e.g., MS, UV-Vis, SDS-PAGE) purify->characterize

Caption: General workflow for bioconjugation experiments.

Protocol 1: NHS Ester-Mediated Amide Bond Formation

The reaction of an amine with an N-hydroxysuccinimide (NHS) ester is the most common and versatile strategy in bioconjugation.[14] It yields a chemically stable and irreversible amide bond under relatively mild conditions.[9] The reaction proceeds via nucleophilic acyl substitution, where the primary amine of the azetidine derivative attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group.[9]

G R1_NH2 Azetidine-NH₂ TS Nucleophilic Attack R1_NH2->TS pH 8.3 - 8.5 plus + plus->TS pH 8.3 - 8.5 Biomolecule_NHS Biomolecule-NHS Ester Biomolecule_NHS->TS pH 8.3 - 8.5 Conjugate Azetidine-NH-CO-Biomolecule (Stable Amide Bond) TS->Conjugate plus2 + TS->plus2 NHS N-Hydroxysuccinimide TS->NHS

Caption: NHS ester reaction with a primary amine.

Detailed Experimental Protocol

This protocol describes the conjugation of a this compound derivative to a protein pre-activated with an NHS ester functional group.

Materials:

  • This compound derivative

  • NHS ester-activated protein of interest

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5.[12]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[13]

  • Purification system (e.g., Size-Exclusion Chromatography column)

Procedure:

  • Prepare the Biomolecule: Dissolve or exchange the NHS ester-activated protein into the cold (4°C) Reaction Buffer at a concentration of 2-10 mg/mL.[12] Ensure the protein solution is free of any amine-containing contaminants.

  • Prepare the Azetidine Derivative Solution: Immediately before use, prepare a 10-50 mM stock solution of the this compound derivative in anhydrous DMSO or DMF.[11]

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the azetidine stock solution to achieve a 10- to 50-fold molar excess relative to the protein. The optimal ratio should be determined empirically.

    • Add the calculated volume of the azetidine solution to the protein solution while gently stirring or vortexing.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[13] For sensitive proteins, the lower temperature is recommended to maintain protein integrity.[11]

  • Quench the Reaction (Optional but Recommended): To stop the reaction and consume any remaining unreacted NHS esters, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Conjugate: Proceed immediately to purification to separate the azetidine-protein conjugate from unreacted small molecules and reaction byproducts. (See Section 5).

Causality and Key Insights
  • Why pH 8.3-8.5? This pH range is the established optimum for balancing two competing factors.[11] It is high enough to ensure a significant population of the azetidine's primary amine is deprotonated and nucleophilic, but not so high as to cause rapid hydrolysis of the NHS ester, which would reduce conjugation efficiency.[11][15]

  • Why use excess azetidine? Le Châtelier's principle dictates that using an excess of one reactant (the azetidine derivative) will drive the reaction toward the product (the conjugate), ensuring a higher yield of modified protein.

  • Why use anhydrous DMSO/DMF? NHS esters are moisture-sensitive. Using an anhydrous organic solvent to prepare the stock solution prevents premature hydrolysis of the reagent before it is added to the aqueous reaction buffer.

Protocol 2: Isothiocyanate-Mediated Thiourea Formation

Isothiocyanates (ITCs) provide an alternative route for labeling primary amines, forming a stable thiourea linkage.[7] This chemistry is famously used in reagents like Fluorescein isothiocyanate (FITC).[16] The reaction generally requires a slightly higher pH than NHS ester chemistry to achieve optimal rates with amines.[17]

G R1_NH2 Azetidine-NH₂ TS Nucleophilic Attack R1_NH2->TS pH 9.0 - 9.5 plus + plus->TS pH 9.0 - 9.5 Biomolecule_ITC Biomolecule-N=C=S Biomolecule_ITC->TS pH 9.0 - 9.5 Conjugate Azetidine-NH-CS-NH-Biomolecule (Stable Thiourea Bond) TS->Conjugate

Caption: Isothiocyanate reaction with a primary amine.

Detailed Experimental Protocol

This protocol describes the conjugation of a this compound derivative to a protein functionalized with an isothiocyanate group.

Materials:

  • This compound derivative

  • Isothiocyanate-activated protein of interest

  • Reaction Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.0-9.5

  • Anhydrous DMSO or DMF

  • Purification system (e.g., Dialysis cassette)

Procedure:

  • Prepare the Biomolecule: Dissolve or exchange the ITC-activated protein into the Reaction Buffer at a concentration of 2-10 mg/mL.

  • Prepare the Azetidine Derivative Solution: Immediately before use, prepare a 10-50 mM stock solution of the this compound derivative in anhydrous DMSO or DMF.

  • Perform the Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the azetidine derivative stock solution to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light if the ITC is part of a fluorescent dye.

  • Purify the Conjugate: Proceed immediately to purification. (See Section 5).

Causality and Key Insights
  • Why pH 9.0-9.5? The reaction between an isothiocyanate and an aliphatic amine is significantly faster at a more alkaline pH.[17] This ensures efficient formation of the thiourea linkage.

  • Stability Considerations: While the thiourea bond is generally stable, it is considered slightly less stable than the amide bond formed from an NHS ester reaction, particularly at very high or low pH. This should be considered based on the intended downstream application of the conjugate.

Downstream Processing: A Self-Validating System

A bioconjugation reaction rarely yields a single, pure product. The final mixture often contains the desired conjugate, unreacted biomolecule, and an excess of the small molecule derivative and its hydrolysis byproducts.[15][18] Purification is therefore a mandatory step to ensure the integrity of subsequent experiments.[19] Characterization validates the success of the conjugation and purification process.

G crude_mix Crude Reaction Mixture purification_step Purification Step (e.g., Size-Exclusion Chromatography) crude_mix->purification_step purified_conjugate Purified Conjugate purification_step->purified_conjugate High MW Fraction impurities Excess Small Molecule & Byproducts purification_step->impurities Low MW Fraction characterization_step Characterization purified_conjugate->characterization_step ms Mass Spectrometry (Confirms Mass) characterization_step->ms uv_vis UV-Vis Spectroscopy (Calculates DOL) characterization_step->uv_vis sds_page SDS-PAGE (Assesses Purity & MW Shift) characterization_step->sds_page

Caption: Workflow for conjugate purification and characterization.

Purification Protocol: Size-Exclusion Chromatography (SEC)

SEC, or gel filtration, is a powerful technique that separates molecules based on their hydrodynamic radius (size).[15] It is ideal for separating large protein conjugates from small, unreacted azetidine derivatives.[12]

Procedure:

  • Equilibrate an appropriate SEC column (e.g., Sephadex G-25) with a suitable storage buffer (e.g., Phosphate Buffered Saline, PBS).

  • Carefully load the quenched reaction mixture onto the top of the column.

  • Begin flowing the equilibration buffer through the column.

  • Collect fractions as they elute from the column. The protein conjugate, being larger, will pass through the column more quickly and elute in the earlier fractions. The smaller, unreacted molecules will enter the pores of the chromatography resin, travel a longer path, and elute in later fractions.

  • Monitor the protein content of the fractions by measuring absorbance at 280 nm (A₂₈₀).

  • Pool the protein-containing fractions corresponding to the first major peak. This is the purified conjugate.

Characterization Protocol: Degree of Labeling (DOL) by UV-Vis Spectroscopy

If the azetidine derivative contains a chromophore with a unique absorbance maximum (λₘₐₓ), the DOL (average number of azetidine molecules per protein) can be calculated. This requires measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λₘₐₓ of the azetidine derivative.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λₘₐₓ of the azetidine derivative's chromophore (Aₘₐₓ).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the chromophore at 280 nm.

    • Correction Factor (CF): CF = (Absorbance of the chromophore at 280 nm) / (Absorbance of the chromophore at λₘₐₓ)

    • Corrected A₂₈₀: A₂₈₀_corr = A₂₈₀ - (Aₘₐₓ × CF)

    • Protein Concentration (M): [Protein] = A₂₈₀_corr / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)

  • Calculate the concentration of the conjugated azetidine derivative:

    • Azetidine Concentration (M): [Azetidine] = Aₘₐₓ / ε_azetidine (where ε_azetidine is the molar extinction coefficient of the azetidine derivative at λₘₐₓ)

  • Calculate DOL:

    • DOL = [Azetidine] / [Protein]

Summary of Key Reaction Parameters

ParameterNHS Ester ChemistryIsothiocyanate Chemistry
Target Group Primary Amine (-NH₂)Primary Amine (-NH₂)
Reactive Group N-Hydroxysuccinimide EsterIsothiocyanate (-N=C=S)
Linkage Formed Amide (-CO-NH-)Thiourea (-NH-CS-NH-)
Optimal pH 8.3 - 8.5[11]9.0 - 9.5[17]
Linkage Stability Very High[9]High
Key Consideration Susceptible to hydrolysisSlower reaction rate at neutral pH

Conclusion

The this compound scaffold provides a robust and versatile platform for creating novel bioconjugates. By leveraging well-established amine-reactive chemistries such as NHS ester and isothiocyanate reactions, researchers can covalently attach this valuable moiety to a wide range of biomolecules. Success in these endeavors is not merely a matter of following steps, but of understanding the chemical principles behind them—particularly the critical roles of pH, buffer composition, and stoichiometry. By integrating the detailed conjugation protocols with rigorous downstream purification and characterization, researchers can generate high-quality, well-defined bioconjugates, paving the way for new frontiers in therapeutics and diagnostics.

References

  • Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Benchchem.

  • Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. MilliporeSigma.

  • Amine-Reactive Crosslinker Overview. Creative Proteomics.

  • General Frequently Asked Questions for Bioconjugation. CellMosaic.

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.

  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.

  • Chemistry of Bioconjugates: Synthesis, Characterization, and Biomedical Applications. Wiley Online Library.

  • Conjugation Protocol for Amine Reactive Dyes. Tocris Bioscience.

  • Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. ACS Publications.

  • The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)azetidine Derivatives. Benchchem.

  • Chemical Conjugation. Creative Biolabs.

  • Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.

  • Fluorescein isothiocyanate conjugation. Bio-protocol.

  • Application Notes and Protocols for the Purification of Protein Conjugates Following NHS Ester Reaction. Benchchem.

  • Mastering Bioconjugation: A Guide to Amine-Reactive NHS Esters. NINGBO INNO PHARMCHEM CO.,LTD.

  • Bioconjugation: A Powerful Link Between Biology and Chemistry. Biosynth.

  • Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry.

  • Azetidine Derivatives in Drug Design. Ambeed.com.

  • The Role of Azetidine Derivatives in Drug Discovery: A Focus on Methanesulfonate Compounds. NINGBO INNO PHARMCHEM CO.,LTD.

  • Bioconjugation simply explained. Single Use Support.

  • Overview of Bioconjugation. ChemPep.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications.

  • Cysteine specific bioconjugation with benzyl isothiocyanates. UCL Discovery.

  • Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing.

  • What is the most effective way to purify proteins?. AAT Bioquest.

  • Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.

  • Cysteine specific bioconjugation with benzyl isothiocyanates. ResearchGate.

Sources

Application Notes and Protocols: Catalytic Methods for the Functionalization of 3-Amino-1-Benzoyl-Azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged structure in medicinal chemistry.[1] Its inherent ring strain of approximately 25.4 kcal/mol makes it more stable and easier to handle than aziridines, yet reactive enough for unique synthetic transformations.[2] The rigid, three-dimensional structure of the azetidine ring allows for precise vectoral projection of substituents, providing a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability and bioavailability.[1][3]

The specific scaffold, 3-amino-1-benzoyl-azetidine, offers multiple strategic points for chemical diversification. The C3-primary amine serves as a versatile nucleophilic handle, the N1-benzoyl group acts as both a protecting group and a potential directing group for C-H activation, and the strained ring itself is amenable to catalytic ring-opening reactions. This guide provides a detailed exploration of catalytic methodologies to selectively functionalize this valuable building block, complete with mechanistic insights and actionable laboratory protocols.

Strategic Overview of Functionalization Pathways

The functionalization of this compound can be strategically approached at three primary locations: the exocyclic C3-amino group, the C-H bonds of the azetidine ring, and through cleavage of the ring's C-N or C-C bonds. Each strategy opens access to a distinct chemical space.

G cluster_0 Primary Functionalization Sites cluster_1 Resulting Scaffolds start This compound N_Func C3-Amine Functionalization (N-Arylation, N-Alkylation, N-Acylation) start->N_Func Catalytic Cross-Coupling CH_Func Ring C-H Functionalization (C2-Arylation, C4-Alkylation) start->CH_Func Directed C-H Activation Ring_Open Strain-Release Functionalization (Ring Opening) start->Ring_Open Lewis/Brønsted Acid Catalysis N_Prod 3-(Substituted-amino)- 1-benzoyl-azetidines N_Func->N_Prod CH_Prod 2/4-Substituted-3-amino- 1-benzoyl-azetidines CH_Func->CH_Prod RO_Prod Functionalized 1,3-Amino Alcohols & Diamines Ring_Open->RO_Prod

Diagram 1: Strategic pathways for functionalizing this compound.

Part 1: Catalytic Functionalization of the C3-Amino Group

The primary amine at the C3 position is an excellent nucleophile, making it a prime target for functionalization. Catalytic cross-coupling reactions provide mild and efficient routes to N-arylated, N-alkylated, and N-acylated products.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Mechanistic Rationale: The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into an aryl halide (Ar-X). The resulting Pd(II)-aryl complex then coordinates with the amine. Subsequent deprotonation by a base and reductive elimination yields the N-arylated product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for stabilizing the palladium intermediates and promoting the reductive elimination step.

Protocol 1: Synthesis of 1-Benzoyl-3-(phenylamino)azetidine

  • Materials:

    • This compound (1.0 equiv, e.g., 190 mg, 1.0 mmol)

    • Iodobenzene (1.1 equiv, 122 µL, 1.1 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv, 18.3 mg, 0.02 mmol)

    • Xantphos (0.04 equiv, 23.1 mg, 0.04 mmol)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv, 135 mg, 1.4 mmol)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Add this compound and anhydrous toluene.

    • Add iodobenzene via syringe and seal the tube.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

    • Monitoring: Track the consumption of starting materials by Thin Layer Chromatography (TLC) or LC-MS.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water (10 mL) and brine (10 mL).

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield the title compound.

Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield (Analogous Systems)
Pd₂(dba)₃XantphosNaOtBuToluene10075-95%
Pd(OAc)₂BINAPCs₂CO₃Dioxane11070-90%
BrettPhos Palladacycle(built-in)K₃PO₄t-AmylOH10080-98%
Table 1: Comparison of typical conditions for Buchwald-Hartwig N-arylation.

Part 2: Directed C-H Functionalization of the Azetidine Ring

Directing group-assisted C-H activation is a powerful strategy for site-selective functionalization, transforming inert C-H bonds into valuable C-C or C-heteroatom bonds.[4] In this compound, the N-benzoyl group can potentially direct a metallacycle formation to activate the C2-H bonds.

Palladium-Catalyzed C2-Arylation

Mechanistic Rationale: The N-benzoyl group can act as a bidentate directing group. A palladium(II) catalyst coordinates to the amide oxygen, followed by a concerted metalation-deprotonation event at the ortho C-H bond of the benzoyl group or, more relevantly for ring functionalization, at a C-H bond of the azetidine ring (C2). This forms a palladacycle intermediate. This intermediate can then undergo oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the active Pd(II) catalyst. The use of an oxidant is often required to facilitate the catalytic turnover.

G Pd(II) Pd(OAc)₂ Palladacycle Cyclometalated Intermediate Pd(II)->Palladacycle Substrate N-Benzoyl Azetidine Substrate->Palladacycle C-H Activation (Directed by Amide) Pd(IV) Intermediate Pd(IV)-Aryl Complex Palladacycle->Pd(IV) Intermediate Oxidative Addition Ar-X Aryl Halide Ar-X->Pd(IV) Intermediate Pd(IV) Intermediate->Pd(II) Regenerates Catalyst Product C2-Arylated Azetidine Pd(IV) Intermediate->Product Reductive Elimination

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1-Benzoyl-Azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-1-benzoyl-azetidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple procedural lists to explore the underlying chemical principles that govern the success of this multi-step synthesis.

Introduction: The Challenge of Synthesizing a Strained Heterocycle

Azetidines are valuable scaffolds in medicinal chemistry, providing rigid frameworks that can enhance ligand-protein interactions.[1] However, the inherent ring strain of the four-membered ring makes azetidines susceptible to decomposition and ring-opening reactions, posing significant synthetic challenges.[1][2][3] The synthesis of this compound is a multi-step process where yield can be compromised at several key stages. This guide presents a reliable, field-tested synthetic route and provides solutions to the most common issues encountered.

Our recommended synthetic pathway involves a four-step sequence starting from commercially available 1-Boc-3-hydroxyazetidine, which generally offers a good balance of scalability and control over side reactions.

G cluster_0 Synthetic Workflow A 1-Boc-3-hydroxyazetidine B 1-Boc-3-mesyloxyazetidine A->B  MsCl, TEA   C 1-Boc-3-azidoazetidine B->C  NaN3, DMF   D 3-Amino-1-Boc-azetidine C->D  H2, Pd/C   E 3-Amino-azetidine (dihydrochloride salt) D->E  HCl/Dioxane   F This compound E->F  Benzoyl Chloride, Base  

Caption: Recommended synthetic route for this compound.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues that may arise during the synthesis. Each problem is followed by a diagnosis of potential causes and a series of actionable solutions.

Step 1: Mesylation of 1-Boc-3-hydroxyazetidine

Problem: Low yield of 1-Boc-3-mesyloxyazetidine or incomplete conversion.

  • Question: My TLC/LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times. What is going wrong?

  • Answer:

    • Cause 1: Inactive Reagents. Methanesulfonyl chloride (MsCl) is highly sensitive to moisture and can hydrolyze, reducing its reactivity. Triethylamine (TEA), used as the base, can also absorb water.

    • Solution 1: Reagent Quality. Always use freshly opened or properly stored reagents. Consider using a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) if TEA is suspect. Ensure all glassware is rigorously dried before use.

    • Cause 2: Insufficient Temperature Control. This reaction is typically run at 0 °C to control its exothermic nature. If the temperature is too low, the reaction rate may be significantly reduced.

    • Solution 2: Temperature Optimization. Maintain the reaction at 0 °C during the addition of MsCl. After the addition is complete, allow the reaction to slowly warm to room temperature and monitor by TLC/LC-MS until the starting material is consumed.

    • Cause 3: Inefficient Stirring. In a heterogeneous mixture, poor stirring can lead to localized concentration gradients and incomplete reaction.

    • Solution 3: Ensure Homogeneity. Use a magnetic stir bar of appropriate size and a stir rate that ensures the reaction mixture is homogenous.

Problem: The isolated mesylate is impure and appears as a dark oil.

  • Question: After workup, my product is a dark, viscous oil, and NMR analysis shows multiple byproducts. How can I improve its purity?

  • Answer:

    • Cause: Thermal Instability. Azetidinyl mesylates can be thermally labile. Overheating during solvent removal or prolonged reaction times at elevated temperatures can lead to decomposition. The azetidine ring is strained and can be susceptible to cleavage.[2]

    • Solution: Gentle Workup and Isolation. Conduct the aqueous workup using chilled solutions. Remove the solvent under reduced pressure without heating (rotary evaporator water bath at room temperature). The mesylate is often used directly in the next step without extensive purification to avoid degradation. If chromatography is necessary, use a quick flash column with a deactivated silica gel.

Step 2: Azide Displacement (SN2 Reaction)

Problem: Very low yield of 1-Boc-3-azidoazetidine.

  • Question: The conversion to the azide is extremely low, and I'm isolating mostly starting mesylate or a complex mixture of byproducts. What factors are critical for this SN2 reaction?

  • Answer:

    • Cause 1: Poor Leaving Group. If the mesylation in the previous step was inefficient, the starting material for this step is compromised.

    • Solution 1: Verify Mesylate Quality. Before starting the azide displacement, confirm the identity and purity of the mesylate intermediate by ¹H NMR if possible, or assume it's crude and use it immediately after workup.

    • Cause 2: Competing Elimination Reaction. The mesylate can undergo an E2 elimination reaction to form an unsaturated azetidine byproduct, especially with a sterically hindered base or high temperatures.

    • Solution 2: Optimize Reaction Conditions. Sodium azide (NaN₃) is an excellent nucleophile and a weak base, which favors substitution over elimination. Use a polar aprotic solvent like DMF or DMSO to solvate the cation and leave the azide anion highly nucleophilic. Keep the reaction temperature as low as feasible while ensuring a reasonable reaction rate (e.g., 60-80 °C).

G cluster_0 Competing Pathways for Azetidinyl Mesylate Mesylate 1-Boc-3-mesyloxyazetidine SN2_Product SN2 Product (Desired Azide) Mesylate->SN2_Product  NaN3 (Good Nucleophile)   E2_Product E2 Product (Elimination Byproduct) Mesylate->E2_Product  High Temp / Strong Base   RingOpening Ring Opening (Decomposition) Mesylate->RingOpening  Acidic/Basic Conditions, Heat  

Sources

Technical Support Center: Purification of 3-Amino-1-benzoyl-azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3-amino-1-benzoyl-azetidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with obtaining this key intermediate in high purity. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to support your experimental success.

Introduction: Understanding the Molecule

This compound is a strained, four-membered heterocyclic compound. Its unique structure, featuring a basic amino group and a protective benzoyl group, presents a distinct set of purification challenges. The interplay between the strained azetidine ring, the nucleophilic amine, and the bulky benzoyl group dictates its stability and chromatographic behavior. A common synthetic route involves the reaction of 1-benzoyl-3-(benzylamino)azetidine with hydrogen over a palladium on carbon catalyst, which can introduce specific impurities that need to be addressed.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing significant product loss during silica gel column chromatography. What are the likely causes and how can I mitigate this?

Answer:

Low recovery from silica gel chromatography is a frequent issue with small, polar amines like this compound. The primary cause is often irreversible adsorption of the basic amino group onto the acidic silanol groups of the silica gel. This can lead to tailing, smearing, and ultimately, loss of product on the column.

Troubleshooting Protocol:

  • Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel with a triethylamine (TEA) solution. A common method is to use a mobile phase containing 0.5-1% TEA. This deactivates the acidic silanol groups, preventing strong interactions with your basic compound.

  • Optimize the Mobile Phase:

    • Initial System: A good starting point for the mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH).

    • Gradient Elution: Begin with a low polarity mobile phase (e.g., 100% DCM) and gradually increase the polarity by adding methanol. This will help to first elute non-polar impurities.

    • Ammonia in Methanol: For particularly strong adsorption, consider using a pre-mixed solution of 7N ammonia in methanol as your polar component instead of pure methanol. This creates a more basic environment, further reducing product-silica interactions.

  • Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase.

    • Alumina (basic or neutral): This can be a good alternative to silica for basic compounds.

    • Reversed-Phase Chromatography (C18): If the compound has sufficient hydrophobic character, reversed-phase chromatography using a water/acetonitrile or water/methanol mobile phase with a modifier like trifluoroacetic acid (TFA) or formic acid can be effective.

Visual Workflow: Mitigating Low Yield in Chromatography

G A Crude Product B Filtration A->B C Remove Pd Catalyst B->C D Liquid-Liquid Extraction C->D E Remove Water-Soluble Impurities D->E F Column Chromatography E->F G Separate Byproducts F->G H Crystallization G->H I High Purity Product H->I

Stability and storage conditions for 3-AMINO-1-BENZOYL-AZETIDINE

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-AMINO-1-BENZOYL-AZETIDINE

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this reagent in your experiments. As a molecule incorporating a strained azetidine ring, its stability is a critical factor for reproducible and successful outcomes. This document provides in-depth information on storage, handling, and troubleshooting.

Core Concepts: Understanding the Stability of this compound

This compound possesses a four-membered azetidine ring, which is inherently strained. This ring strain is a double-edged sword: it imparts unique conformational rigidity beneficial in medicinal chemistry, but it also makes the molecule susceptible to specific degradation pathways not typically seen in larger ring systems like pyrrolidines or piperidines.[1][2] The primary modes of degradation to be aware of are acid-mediated ring-opening and hydrolysis of the benzoyl amide group.[1][3][4]

Potential Degradation Pathways

A This compound (Stable) B Protonated Azetidine Intermediate A->B Acidic Conditions (e.g., TFA, HCl) D Amide Hydrolysis Product (3-Amino-azetidine + Benzoic Acid) A->D Strong Acid/Base Hydrolysis C Ring-Opened Product (e.g., via intramolecular attack or solvent) B->C Nucleophilic Attack (e.g., H₂O, Amide Oxygen)

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

Proper storage is the first line of defense against degradation. The recommendations below are synthesized from best practices for handling reactive heterocyclic compounds.[5][6][7]

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential degradation reactions. While room temperature may be suitable for short periods, refrigerated storage is recommended for long-term stability.
Atmosphere Under an inert gas (Argon or Nitrogen)The primary amino group and the strained ring can be sensitive to atmospheric CO₂ and moisture. An inert atmosphere prevents these reactions.[8]
Light Protect from light (store in an amber vial)While no specific photolability data exists for this compound, it is a general best practice for complex organic molecules to prevent light-induced degradation.
Container Tightly sealed containerPrevents exposure to moisture and air.[5][7]

Frequently Asked Questions (FAQs)

Q1: My this compound has a slight yellow tint. Is it still usable?

A slight yellow tint can be an early indicator of minor degradation, but it does not necessarily mean the compound is unusable for all applications.[8] However, it is crucial to verify its purity before proceeding with sensitive experiments. We recommend running a quick purity check via ¹H NMR or LC-MS. If significant impurity peaks are observed, the use of a fresh batch is advised.

Q2: Can I store solutions of this compound?

Storing this compound in solution is generally not recommended for extended periods due to potential solvent-mediated degradation. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), prepare it fresh, and use it as quickly as possible. Avoid acidic or highly nucleophilic solvents.

Q3: What compounds are incompatible with this compound?

Avoid contact with the following:

  • Strong Acids: Can catalyze the ring-opening of the azetidine.[1]

  • Strong Bases: Can promote hydrolysis of the benzoyl group.

  • Strong Oxidizing Agents: The amino group is susceptible to oxidation.

  • Electrophiles (e.g., acid chlorides, anhydrides): Will react with the primary amino group.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and links them to the stability and handling of this compound.

Start Unexpected Experimental Result? (e.g., low yield, side products) Q1 Was the reagent stored correctly? (2-8°C, inert gas, dark) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there acidic conditions in your reaction or workup (e.g., TFA, HCl)? A1_Yes->Q2 Sol_A1 Improper storage may have led to degradation. Verify purity of starting material. A1_No->Sol_A1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol_A2 Acid can cause azetidine ring-opening. Consider milder conditions or a different synthetic route. A2_Yes->Sol_A2 Q3 Does your reaction involve strong bases or high temperatures? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol_A3 These conditions can cause amide hydrolysis. Attempt reaction at lower temperatures. A3_Yes->Sol_A3 End Consult further literature for reaction-specific issues. A3_No->End

Caption: Troubleshooting decision tree for experiments.

Scenario 1: My reaction yield is significantly lower than expected.

  • Possible Cause: The purity of your this compound may be lower than assumed due to gradual degradation during storage.

  • Recommended Action: Before starting your synthesis, verify the purity of the reagent using an appropriate analytical method, such as ¹H NMR spectroscopy.[8] Compare the integral of the product peaks to any impurity peaks.

Scenario 2: I am observing an unexpected side product with a similar mass to my starting material.

  • Possible Cause: If your reaction or workup involves acidic conditions, you may be observing a product resulting from the ring-opening of the azetidine.[1] This can be an intramolecular rearrangement or a reaction with a nucleophile present in the mixture.

  • Recommended Action: Analyze the side product by LC-MS and NMR to characterize its structure. If it is a ring-opened product, consider modifying your reaction conditions to be milder (e.g., using a non-acidic catalyst or performing an acid-sensitive step at a lower temperature).

Protocols for Quality Assessment

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a general method for assessing the purity of this compound.

Objective: To qualitatively assess the purity of the compound by identifying signals corresponding to the correct structure and detecting potential impurities.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube

  • Internal standard (optional, for quantitative analysis), e.g., dimethyl sulfone.

Procedure:

  • Sample Preparation: a. Dissolve 5-10 mg of your this compound sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube. b. Ensure the sample is fully dissolved.

  • NMR Acquisition: a. Acquire a standard ¹H NMR spectrum. b. Pay close attention to the aromatic region (approx. 7.4-7.8 ppm for the benzoyl group) and the aliphatic region (approx. 3.0-4.5 ppm for the azetidine ring protons). c. Ensure proper phasing and baseline correction of the spectrum.

  • Data Analysis: a. Compare the acquired spectrum to a reference spectrum if available. b. Look for unexpected peaks. Small, broad peaks in the baseline may indicate polymeric or oligomeric impurities resulting from degradation.[8] c. Integrate the peaks corresponding to the compound and any visible impurities. The relative integration values can give a semi-quantitative estimate of purity.

References

  • SPARROW. (2025, June 19). What are the safety precautions when handling azetidine? Blog.
  • Chemos GmbH&Co.KG.
  • Apollo Scientific. Azetidine.
  • BenchChem. (2025). Stability and proper storage conditions for aziridine compounds.
  • BLD Pharm. 91188-15-7|3-(Boc-Aminomethyl)azetidine.
  • ChemicalBook. 3-N-Boc-amino-azetidine CAS#: 91188-13-5.
  • ChemScene. 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid.
  • AChemBlock. 3-(Cbz-amino)azetidine hydrochloride 97% | CAS: 1203099-07-3.
  • TCI Chemicals. (2025, January 17).
  • Fisher Scientific. (2023, August 25).
  • Sigma-Aldrich. (2024, August 7).
  • Sigma-Aldrich. 3-(Boc-amino)azetidine 91188-13-5.
  • Echemi. 3-AMino-1-Boc-3-(trifluoroMethyl)
  • ResearchGate.
  • Capot Chemical. (2025, December 29). MSDS of 3-amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid.
  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides.
  • ACS Publications. Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters.
  • NIH. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC.
  • PubMed. (2021, September 5).
  • ChemScene. Building blocks | Bioactive small molecules.
  • Sigma-Aldrich. 3-(Boc-amino)azetidine 91188-13-5.
  • NIH. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ResearchGate. (2025, August 7). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine.
  • Springer. Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides.
  • ResearchGate. (2025, August 7).
  • Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.

Sources

Technical Support Center: Optimization of N-Benzoylation of 3-Aminoazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-benzoylation of 3-aminoazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to ensure your success in this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the N-benzoylation of 3-aminoazetidine?

A1: The N-benzoylation of 3-aminoazetidine is a classic nucleophilic acyl substitution reaction, often carried out under Schotten-Baumann conditions.[1][2][3] The reaction proceeds via the nucleophilic attack of the primary amino group of 3-aminoazetidine on the electrophilic carbonyl carbon of a benzoylating agent, typically benzoyl chloride. This forms a tetrahedral intermediate, which then collapses to expel a leaving group (e.g., chloride), yielding the N-benzoyl-3-aminoazetidine product. A base is crucial to neutralize the acidic byproduct (e.g., HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][5][6][7]

Q2: Why is a base necessary, and how do I choose the right one?

A2: A base is essential for two primary reasons: it neutralizes the hydrochloric acid generated when using benzoyl chloride, and it can act as a catalyst.[5][7][8] Without a base, the generated HCl will form a non-nucleophilic ammonium salt with the unreacted 3-aminoazetidine, effectively stopping the reaction.[4][6] The choice of base is critical:

  • Aqueous Inorganic Bases (e.g., NaOH, K₂CO₃): These are used in the traditional Schotten-Baumann reaction, which is performed in a two-phase system (e.g., dichloromethane/water).[1][2][3] They are cost-effective and efficient at neutralizing HCl.

  • Organic Amine Bases (e.g., Pyridine, Triethylamine (TEA), DIPEA): These are used in anhydrous organic solvents. Pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[5][7][9] TEA and DIPEA are non-nucleophilic and are easier to remove during workup.[7] For substrates sensitive to harsh pH, organic bases are often preferred.

Q3: What are the most common benzoylating agents, and are there alternatives to benzoyl chloride?

A3: Benzoyl chloride is the most common and reactive agent due to its availability and low cost.[10] However, its high reactivity can sometimes lead to side reactions.[9] Viable alternatives include:

  • Benzoic Anhydride: Less reactive than benzoyl chloride, offering milder reaction conditions which can be beneficial for sensitive substrates.[9][11]

  • Other Activated Benzoyl Species: Reagents like N-benzoyltetrazole or 2-benzoylthio-1-methylpyridinium chloride can be used for very mild and selective benzoylations, though they are more expensive and require preparation.[10][12]

Q4: How does the strained azetidine ring affect the reaction?

A4: The four-membered azetidine ring is subject to significant ring strain.[13][14] While generally stable under standard N-benzoylation conditions, harsh reagents or prolonged exposure to strong acids or bases could potentially lead to ring-opening side reactions.[15][16] It is therefore crucial to employ optimized and relatively mild conditions. The non-planar geometry of the acyl azetidine can also influence its chemical properties.[17]

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-benzoylation of 3-aminoazetidine.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Product Formation 1. Inactivated Starting Amine: The 3-aminoazetidine may be protonated by residual acid or the HCl byproduct.[4][6] 2. Degraded Benzoyl Chloride: Benzoyl chloride is moisture-sensitive and can hydrolyze to unreactive benzoic acid.[7] 3. Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions.1. Ensure adequate base: Use at least one equivalent of a suitable base (e.g., TEA, pyridine, or NaOH) to neutralize the generated HCl. For Schotten-Baumann conditions, maintain a pH around 10-12.[2] 2. Use fresh or purified benzoyl chloride: Ensure the reagent is from a fresh bottle or distill it before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.[7][18] 3. Monitor reaction progress: Use TLC or LC-MS to track the consumption of the starting material. If the reaction is sluggish at 0°C or room temperature, consider gentle heating (e.g., to 40°C).
Multiple Products Observed (by TLC/LC-MS) 1. Di-benzoylation: Reaction at both the exocyclic primary amine and the endocyclic secondary amine of the azetidine ring. 2. Ring-Opening: Though less common under standard conditions, harsh conditions could lead to cleavage of the azetidine ring.[15][16] 3. Benzoic Acid Impurity: Hydrolysis of benzoyl chloride.[7]1. Control stoichiometry: Use a slight excess (1.05-1.1 equivalents) of benzoyl chloride. Add the benzoyl chloride slowly at a low temperature (e.g., 0°C) to favor reaction at the more nucleophilic primary amine. 2. Use milder conditions: Avoid high temperatures and prolonged reaction times. Consider using benzoic anhydride instead of benzoyl chloride for a less aggressive acylation.[9] 3. Aqueous workup: During workup, wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted benzoyl chloride and the benzoic acid byproduct as its water-soluble salt.
Difficult Product Purification 1. Co-elution of Product and Starting Material: The polarities may be too similar for effective separation by column chromatography. 2. Product is Water-Soluble: The benzoylated product may have some water solubility, leading to losses during aqueous workup. 3. Residual Base: Organic bases like pyridine or TEA can be difficult to remove completely.1. Acidic wash: Wash the organic layer with dilute acid (e.g., 1M HCl) to convert the basic 3-aminoazetidine starting material into its water-soluble hydrochloride salt, which can then be easily separated from the organic phase containing the product.[19] 2. Minimize aqueous washes: If the product is water-soluble, use minimal amounts of water for extraction and consider back-extracting the aqueous layers with more organic solvent. Salting out with brine can also reduce the solubility of the product in the aqueous phase. 3. Azeotropic removal/Acid wash: Pyridine can sometimes be removed by co-evaporation with toluene under reduced pressure. Alternatively, a dilute acid wash will remove basic organic solvents like TEA and pyridine.

Visualizing the Process

Reaction Mechanism

The diagram below illustrates the nucleophilic acyl substitution mechanism for the N-benzoylation of 3-aminoazetidine.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine 3-Aminoazetidine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack BenzoylChloride Benzoyl Chloride BenzoylChloride->Intermediate Product N-Benzoyl-3-aminoazetidine Intermediate->Product Collapse & Leaving Group Expulsion HCl HCl Intermediate->HCl Base Base (e.g., TEA) HCl->Base Neutralization

Caption: Mechanism of N-benzoylation.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and solving common issues.

troubleshooting_workflow cluster_causes_low Potential Causes for Low Conversion cluster_causes_multi Potential Causes for Multiple Products Start Start: N-Benzoylation of 3-Aminoazetidine CheckReaction Monitor Reaction by TLC/LC-MS Start->CheckReaction LowConversion Low/No Conversion CheckReaction->LowConversion No MultipleProducts Multiple Products CheckReaction->MultipleProducts Impure Complete Reaction Complete CheckReaction->Complete Yes Cause1 Inactivated Amine? LowConversion->Cause1 Cause2 Degraded Reagent? LowConversion->Cause2 Cause3 Suboptimal Conditions? LowConversion->Cause3 Cause4 Di-benzoylation? MultipleProducts->Cause4 Cause5 Side Reactions? MultipleProducts->Cause5 Workup Proceed to Workup & Purification Complete->Workup Solution1 Solution1 Cause1->Solution1 Solution: Check Base Stoichiometry & pH Solution2 Solution2 Cause2->Solution2 Solution: Use Anhydrous Conditions & Fresh Reagents Solution3 Solution3 Cause3->Solution3 Solution: Optimize Time & Temperature Solution4 Solution4 Cause4->Solution4 Solution: Control Stoichiometry & Addition Rate Solution5 Solution5 Cause5->Solution5 Solution: Use Milder Conditions/Reagents

Caption: Troubleshooting workflow for N-benzoylation.

Experimental Protocols

Protocol 1: Schotten-Baumann Conditions

This protocol is a robust, general procedure suitable for scaling up.

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminoazetidine (1.0 eq) in dichloromethane (DCM). In a separate container, prepare a 2M solution of sodium hydroxide (NaOH) in water.

  • Cooling: Cool the flask containing the amine solution to 0 °C in an ice bath with vigorous stirring.

  • Reagent Addition: Slowly and simultaneously add benzoyl chloride (1.1 eq) and the 2M NaOH solution to the reaction mixture via separate dropping funnels. Monitor the pH of the aqueous layer and maintain it between 10-12.[2] Ensure the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated aqueous NaHCO₃ (to remove benzoic acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Protocol 2: Anhydrous Conditions with an Organic Base

This protocol is ideal for moisture-sensitive substrates or when precise control is needed.[19]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-aminoazetidine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (TEA) (1.2 eq) or pyridine (1.2 eq) to the stirred solution.

  • Benzoyl Chloride Addition: Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.[19]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel chromatography.

References

  • Unacademy. (n.d.). Benzoylation. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Palkowitz, M. D., Tan, B., Hu, H., Roth, K., & Bauer, R. A. (n.d.). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. ACS Publications. Retrieved from [Link]

  • Quora. (2024, December 22). Why can benzoylation of primary and secondary amines be carried out in basic medium, but acetylation cannot be done in basic conditions? Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Witulski, B., Senft, S., & Jost, O. (n.d.). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Semantic Scholar. Retrieved from [Link]

  • SciSpace. (n.d.). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Land of Chemistry. (2024, May 12). Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide | Land of Chemistry [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • TSI Journals. (n.d.). Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure. Retrieved from [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized conditions for regioselective benzoylations. Retrieved from [Link]

  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • NIH. (n.d.). PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. Retrieved from [Link]

  • SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for C−H Activation a. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 2‐substituted azetidines via C−H arylation. Retrieved from [Link]

  • ResearchGate. (2017, October 20). What is best condition for benzolation of primary aromatic amines in presence of secondary amine? Retrieved from [Link]

  • Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Retrieved from [Link]

  • SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

  • (n.d.). REGIOSELECTIVE N-ACYLATION OF. Retrieved from [Link]

  • Scribd. (n.d.). Benzoylation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

  • NIH. (2022, May 6). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. Retrieved from [Link]

  • ijirset. (n.d.). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Amino-1-benzoyl-azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-1-benzoyl-azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and mitigating the formation of common side-products. The inherent ring strain of the azetidine core, while synthetically useful, presents unique stability challenges that must be carefully managed.[1][2][3]

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction has a low yield, and LC-MS analysis shows a major impurity with a mass corresponding to a ring-opened product (e.g., M+H = 195.11, corresponding to C₁₀H₁₄N₂O₂). What is the likely cause and solution?

Answer:

This is a classic and frequently encountered problem stemming from the inherent strain of the four-membered azetidine ring.[3] The ring is susceptible to nucleophilic attack, leading to cleavage, especially when the azetidine nitrogen is quaternized or the reaction is conducted under acidic conditions.[4][5][6][7]

Causality: The reaction of 3-aminoazetidine with benzoyl chloride first forms the desired product. However, if excess benzoyl chloride is present or if acidic conditions develop (e.g., from HCl byproduct), the tertiary azetidine nitrogen of the product can be acylated or protonated. This forms a highly reactive azetidinium ion. The chloride anion (or another nucleophile like water from the workup) can then attack one of the ring carbons, leading to irreversible ring-opening.

Troubleshooting Protocol:

  • Strict pH Control: The primary cause is often the HCl generated during the acylation. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or proton sponge to scavenge the acid as it forms. Triethylamine (TEA) can also be used but ensure it is pure and dry.

  • Inverse Addition: Add the benzoyl chloride solution slowly (dropwise) to a cooled (0 °C) solution of the 3-aminoazetidine and base. This ensures the benzoyl chloride concentration remains low, minimizing side reactions with the product.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and reagents (especially the solvent, e.g., Dichloromethane or THF) are anhydrous. Water can hydrolyze benzoyl chloride to benzoic acid, which can protonate the azetidine, and also act as a nucleophile in ring-opening.

  • Temperature Management: Maintain the reaction temperature at 0 °C during addition and allow it to slowly warm to room temperature. Exothermic reactions can accelerate the formation of the reactive azetidinium intermediate.[7]

Q2: My NMR spectrum is clean, but the yield is still poor. TLC analysis shows a spot at the baseline that does not move. What could this be?

Answer:

A non-mobile baseline spot on TLC, especially if it streaks, often indicates the formation of polymers or oligomers. This can occur through a ring-opening polymerization mechanism.

Causality: As described in Q1, an azetidinium ion can form. If a nucleophile is not immediately present to quench it, the nitrogen of another azetidine molecule (either starting material or product) can act as the nucleophile, attacking the azetidinium ion. This opens the ring and creates a dimer, which still contains a reactive azetidine terminus that can continue to react, leading to oligomers or polymers.[7]

Troubleshooting Protocol:

  • High Dilution: Run the reaction at a lower concentration (e.g., 0.05-0.1 M). High dilution favors intramolecular reactions (the desired acylation) over intermolecular reactions (polymerization).

  • Controlled Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 3-aminoazetidine starting material relative to benzoyl chloride. This ensures the electrophilic benzoyl chloride is consumed quickly, reducing the chance of it reacting with the product's tertiary nitrogen. The unreacted starting material can be easily removed during an aqueous workup.

  • Rapid Quench: Once the reaction is deemed complete by TLC or LC-MS, quench it promptly with a saturated aqueous solution of sodium bicarbonate. Do not let the reaction stir for an extended period after completion.

Q3: I am observing a side-product with a mass corresponding to a di-benzoylated species. How is this possible and how can it be avoided?

Answer:

While the primary exocyclic amine is significantly more nucleophilic than the secondary endocyclic amine of the azetidine ring, di-acylation can occur under certain conditions, particularly if a strong base is used.

Causality: The desired product, this compound, still possesses a secondary amine within the ring. While its nucleophilicity is reduced by the electron-withdrawing benzoyl group, it can still react with benzoyl chloride, especially at elevated temperatures or with prolonged reaction times. This forms a quaternary N-acylazetidinium intermediate, which is highly unstable and prone to rearrangement or ring-opening.

Troubleshooting Protocol:

  • Base Selection: Avoid using overly strong or nucleophilic bases. A hindered base like DIPEA is preferred over simpler amines.

  • Equivalents of Benzoyl Chloride: Use no more than 1.0 equivalent of benzoyl chloride. It is better to have a small amount of unreacted starting material than to form this difficult-to-remove side-product.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, proceed with the workup.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal synthetic route to start from?

The most common and reliable route involves the N-benzoylation of a protected 3-aminoazetidine precursor, followed by deprotection, or the direct acylation of 3-aminoazetidine dihydrochloride under Schotten-Baumann conditions. Starting with commercially available precursors like 3-(Boc-amino)azetidine or 3-(Cbz-amino)azetidine hydrochloride can be advantageous.[8][9] The direct benzoylation of 3-aminoazetidine requires careful control of pH to ensure the exocyclic amine is the reactive nucleophile.[10][11]

Q2: Which analytical techniques are essential for monitoring this reaction and characterizing the product?
  • Thin Layer Chromatography (TLC): Essential for real-time reaction monitoring. A typical mobile phase would be Dichloromethane/Methanol (e.g., 95:5 or 90:10 v/v) with a small amount of ammonium hydroxide to prevent streaking.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for identifying the desired product and key impurities by mass.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the final structure and assessing purity. Pay close attention to the characteristic shifts of the azetidine ring protons.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of the final product.

Q3: What are the critical parameters for a successful purification?

Purification is typically achieved via flash column chromatography on silica gel.

  • Pre-treatment of Silica: It is highly recommended to use silica gel that has been neutralized or treated with a base. You can prepare a slurry of silica in your eluent containing 1-2% triethylamine, then pack the column. This prevents the acidic silica surface from causing on-column degradation or ring-opening of the product.

  • Eluent System: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is usually effective. The polarity will depend on the specific protecting groups used.

  • Alternative: If the product is crystalline, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) can be an effective and scalable purification method.

Part 3: Protocols & Visualizations

Experimental Protocol: Synthesis via Schotten-Baumann Conditions

This protocol details the direct acylation of 3-aminoazetidine.

  • Dissolution: Dissolve 3-aminoazetidine dihydrochloride (1.0 eq) in water (approx. 0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath with vigorous stirring.

  • Base and Acylation: Add a solution of sodium hydroxide (2.5 eq) in water, followed immediately by the slow, dropwise addition of benzoyl chloride (1.05 eq).

  • Reaction: Stir the reaction vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by LC-MS.

  • Extraction: Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x volume of water).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on triethylamine-treated silica gel.

Data Summary Table
CompoundStructureCommon NameExpected M+H [M+H]⁺Key ¹H NMR Signal (CDCl₃)
Desired Product Benzoyl-NH-CH-(CH₂)₂-N-BenzoylThis compound177.10~7.4-7.8 ppm (m, 5H, Ar-H)
Side-Product 1 Cl-CH₂-CH(NH-Benzoyl)-CH₂-NH-BenzoylN-(2-chloro-1-(benzamidomethyl)ethyl)benzamide195.11 (Isotope pattern)Disappearance of azetidine signals
Side-Product 2 Benzoyl-N-(CH₂)₂-CH(NH₂)-N-BenzoylDi-benzoylated product281.13Absence of N-H proton signal
Reaction and Side-Product Mechanisms

Caption: Desired N-benzoylation pathway.

Desired_Reaction cluster_reactants Reactants 3AA 3-Aminoazetidine BzCl Benzoyl Chloride Intermediate Intermediate BzCl->Intermediate Base Base (e.g., DIPEA) Product Product Salt Base·HCl Intermediate->Salt HCl Elimination Intermediate->Product Collapse & Proton Transfer

Caption: Ring-opening side-product formation.

Side_Reaction Electrophile H+ or Benzoyl Chloride Azetidinium Azetidinium Electrophile->Azetidinium Activation Nucleophile Nucleophile (e.g., Cl-, H₂O) RingOpened RingOpened Nucleophile->RingOpened SN2 Attack Azetidinium->RingOpened

Troubleshooting Flowchart

Caption: Logical flow for troubleshooting common issues.

Troubleshooting_Flowchart start Reaction Complete. Analyze Crude Product. check_yield Is Yield Low? start->check_yield check_purity Is Purity Low? (LCMS/NMR) check_yield->check_purity No check_yield->check_purity Yes ring_opened Ring-Opened Impurity (Mass = 195)? check_purity->ring_opened Yes end_ok Product OK check_purity->end_ok No polymer Baseline Spot on TLC? ring_opened->polymer No sol_ring_opened Solution: 1. Strict pH control (Base) 2. Inverse Addition 3. Low Temperature (0 °C) ring_opened->sol_ring_opened Yes other_impurity Other Impurities Present? polymer->other_impurity No sol_polymer Solution: 1. Use High Dilution 2. Control Stoichiometry 3. Rapid Quench polymer->sol_polymer Yes sol_purification Action: Optimize Purification (e.g., Base-washed silica) other_impurity->sol_purification end_revisit Re-evaluate Synthesis sol_ring_opened->end_revisit sol_polymer->end_revisit sol_purification->end_revisit

References

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ACS Publications. Available at: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Stability of different azetidine esters. ResearchGate. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Facile ring cleavage of basic azetidines. ResearchGate. Available at: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. Available at: [Link]

  • 3-Amino-1-benzhydryl-azetidine mesylate. Acros Organics. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available at: [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link]

  • An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. Nature Communications. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. ResearchGate. Available at: [Link]

Sources

Technical Support Center: A Guide to 3-AMINO-1-BENZOYL-AZETIDINE Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 3-amino-1-benzoyl-azetidine. This resource is designed to provide in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered in the synthesis and derivatization of this valuable scaffold. The inherent strain of the azetidine ring, combined with the electronic nature of the N-benzoyl group, presents a unique set of reactivity patterns that this guide aims to elucidate.[1]

Section 1: Understanding the Core Scaffold: Synthesis and Stability

The successful derivatization of this compound begins with a robust synthesis of the core molecule and a thorough understanding of its stability. The most common and practical approach involves the reductive amination of 1-benzoyl-azetidin-3-one.

Frequently Asked Questions (FAQs): Synthesis and Stability

Q1: What is the recommended method for synthesizing this compound?

A1: The most reliable method is a two-step process starting from the commercially available N-Boc-3-azetidinone. This involves an initial benzoylation of the azetidine nitrogen, followed by reductive amination to install the 3-amino group. An alternative is the direct reductive amination of 1-benzoyl-azetidin-3-one with an appropriate ammonia source or a primary amine followed by debenzylation.[2]

Q2: My reductive amination of 1-benzoyl-azetidin-3-one is giving low yields. What are the likely causes?

A2: Low yields in this reaction can often be attributed to several factors:

  • Imine Formation Equilibrium: The initial formation of the imine or enamine intermediate from the ketone and the amine is a reversible process. Ensure anhydrous conditions to drive the equilibrium towards the imine.

  • Reducing Agent Reactivity: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild enough not to reduce the ketone starting material and is effective under weakly acidic conditions which favor imine formation.[2] More aggressive reducing agents like sodium borohydride (NaBH₄) may require careful pH control to avoid reduction of the starting ketone.

  • Steric Hindrance: If you are using a bulky primary amine, the reaction may be sterically hindered, leading to slower reaction rates and lower yields.

Q3: How stable is the N-benzoyl group on the azetidine ring?

A3: The N-benzoyl group is an electron-withdrawing group, which decreases the basicity of the azetidine nitrogen. This generally increases the stability of the azetidine ring towards acid-catalyzed ring-opening compared to N-alkylated azetidines.[1] However, the benzoyl group itself can be susceptible to cleavage under strong acidic or basic conditions, although it is generally more robust than an N-Boc group.

Q4: I am observing ring-opened byproducts. How can I prevent this?

A4: Ring-opening is a common issue with strained four-membered rings, especially under acidic conditions.[1] To minimize this:

  • Avoid Strong Acids: During workup or purification, avoid strong acidic conditions. Use of saturated sodium bicarbonate or a mild organic base like triethylamine for neutralization is recommended.

  • Purification Conditions: Standard silica gel is acidic and can cause degradation of sensitive azetidines on the column. It is advisable to use silica gel that has been pre-treated with a base (e.g., slurried with 1% triethylamine in the eluent) or to use a less acidic stationary phase like neutral alumina.

  • Temperature Control: Perform reactions and workups at low temperatures to minimize decomposition.

Troubleshooting Synthesis Issues
Problem Potential Cause Recommended Solution
Low Yield in Reductive Amination Incomplete imine formation.Add a dehydrating agent (e.g., molecular sieves). Use a weak acid catalyst (e.g., acetic acid) to promote imine formation.
Ineffective reducing agent.Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2]
Starting ketone reduction.Use a milder reducing agent that selectively reduces the iminium ion over the ketone.
Ring-Opened Byproducts Acidic conditions during workup.Neutralize with a mild base (e.g., NaHCO₃ solution). Perform extractions quickly at low temperatures.
Acidic silica gel during chromatography.Use neutralized silica gel or an alternative stationary phase like alumina.
Difficulty in Purification Product is highly polar and water-soluble.Avoid aqueous workups if possible. Consider salt formation and precipitation, or reverse-phase chromatography.
Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis via reductive amination of 1-benzoyl-azetidin-3-one.

Materials:

  • 1-benzoyl-azetidin-3-one

  • Ammonium acetate or appropriate primary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-benzoyl-azetidin-3-one (1.0 eq) in anhydrous DCM, add ammonium acetate (5-10 eq) or the primary amine (1.2 eq).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent system, e.g., ethyl acetate/hexanes with a gradient of ethyl acetate).

Section 2: Derivatization of the 3-Amino Group

The primary amino group at the 3-position is the main handle for further functionalization. N-acylation, N-sulfonylation, and N-alkylation are the most common transformations performed.

Diagram: Key Reaction Pathways

Reactions Start This compound Acyl N-Acyl Derivative Start->Acyl Acyl Chloride/Anhydride, Base (e.g., TEA, DIPEA) Sulfonyl N-Sulfonyl Derivative Start->Sulfonyl Sulfonyl Chloride, Base (e.g., Pyridine) Alkyl N-Alkyl Derivative Start->Alkyl Alkyl Halide, Base (e.g., K2CO3) or Reductive Amination

Caption: Common derivatization reactions of this compound.

Frequently Asked Questions (FAQs): N-Acylation and N-Sulfonylation

Q1: My N-acylation reaction is sluggish and gives low yields. What can I do?

A1: The N-benzoyl group is electron-withdrawing, which slightly reduces the nucleophilicity of the 3-amino group. To improve yields:

  • Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than anhydrides.

  • Add a Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • Choice of Base: A non-nucleophilic hindered base like diisopropylethylamine (DIPEA) is often a good choice to avoid side reactions. Triethylamine (TEA) is also commonly used.[3]

  • Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate, but monitor for potential side reactions.

Q2: I am getting multiple products in my N-acylation reaction. What are they?

A2: Besides the desired product, you might be observing:

  • Di-acylation: Although less likely on the azetidine nitrogen due to the existing benzoyl group, it's a possibility under harsh conditions. Use stoichiometric amounts of the acylating agent.

  • Unreacted Starting Material: This indicates an incomplete reaction. See Q1 for optimization.

  • Hydrolysis of Acylating Agent: If your reagents or solvent are not anhydrous, the acyl chloride can hydrolyze, reducing its effective concentration.

Q3: What are the best conditions for N-sulfonylation?

A3: N-sulfonylation with sulfonyl chlorides typically proceeds well. A common and effective condition is to use pyridine as both the base and the solvent, or as a co-solvent with DCM. The reaction is usually performed at 0 °C to room temperature.

Troubleshooting N-Acylation and N-Sulfonylation
Problem Potential Cause Recommended Solution
Incomplete Reaction Insufficiently reactive acylating/sulfonylating agent.Switch from anhydride to acyl chloride. Ensure the purity and reactivity of your reagent.
Insufficient base.Use at least one equivalent of a tertiary amine base to neutralize the generated acid.
Formation of Multiple Products Impure starting materials.Purify the this compound before use.
Over-acylation/sulfonylation.Use a controlled stoichiometry of the electrophile (1.0-1.1 equivalents).
Difficult Purification Product is polar.Use a more polar eluent system for column chromatography (e.g., methanol in DCM). Consider reverse-phase chromatography.
Product co-elutes with starting material.Adjust the polarity of your eluent system. If the starting amine is the issue, a mild acidic wash during workup can remove it as a salt (use with caution to avoid ring opening).
Experimental Protocol: N-Acylation with an Acyl Chloride

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.2-1.5 eq).

  • Slowly add the acyl chloride (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 3: N-Alkylation of the 3-Amino Group

N-alkylation can be achieved either by direct alkylation with an alkyl halide or by reductive amination with an aldehyde or ketone.

Diagram: N-Alkylation Troubleshooting Workflow

AlkylationTroubleshooting start Low Yield in N-Alkylation? check_method Which method was used? start->check_method direct Direct Alkylation check_method->direct Direct Alkylation reductive Reductive Amination check_method->reductive Reductive Amination dialkylation Di-alkylation observed? direct->dialkylation imine_issue Starting materials remain? reductive->imine_issue no_reaction No reaction? dialkylation->no_reaction No solution_dialkyl Use less alkyl halide (1.0 eq). Lower temperature. dialkylation->solution_dialkyl Yes solution_noreact Increase temperature. Use a more reactive halide (I > Br > Cl). Add a catalyst (e.g., NaI). no_reaction->solution_noreact Yes over_reduction Byproduct from aldehyde/ketone reduction? imine_issue->over_reduction No solution_imine Add acetic acid catalyst. Use molecular sieves. imine_issue->solution_imine Yes solution_over_red Use NaBH(OAc)3. Ensure imine formation before adding reducing agent. over_reduction->solution_over_red Yes

Caption: Troubleshooting decision tree for N-alkylation reactions.

Frequently Asked Questions (FAQs): N-Alkylation

Q1: I am attempting a direct N-alkylation with an alkyl halide, but I am getting a mixture of mono- and di-alkylated products. How can I improve selectivity for the mono-alkylated product?

A1: Over-alkylation is a common problem. To favor mono-alkylation:

  • Control Stoichiometry: Use the this compound as the limiting reagent or use a slight excess of the amine relative to the alkyl halide (e.g., 1.0-1.2 eq of amine to 1.0 eq of alkyl halide).

  • Slow Addition: Add the alkyl halide slowly to the reaction mixture to maintain a low concentration of the electrophile.

  • Lower Temperature: Running the reaction at a lower temperature can improve selectivity.

Q2: My direct alkylation is not proceeding. What could be the issue?

A2: The nucleophilicity of the 3-amino group is somewhat attenuated by the N-benzoyl group.

  • Increase Reactivity of Alkyl Halide: Use a more reactive alkyl halide (iodide > bromide > chloride). You can also add a catalytic amount of sodium iodide or potassium iodide to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Increase Temperature: Heating the reaction in a suitable solvent like DMF or acetonitrile can drive the reaction to completion.

  • Stronger Base: Using a stronger base like potassium carbonate or cesium carbonate can increase the rate of reaction.

Q3: Is reductive amination a better method for mono-alkylation?

A3: Yes, reductive amination is generally a more controlled method for preparing mono-N-alkylated amines and avoids the issue of over-alkylation.[4] The reaction proceeds via an iminium intermediate which is reduced in situ. Once the secondary amine is formed, it is significantly less reactive towards forming an iminium ion with another equivalent of the aldehyde/ketone compared to the starting primary amine.

References

  • Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. (n.d.). RSC Publishing. Retrieved from [Link]

  • Saunders, G. J., Spring, S. A., Jayawant, E., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved from [Link]

  • Saunders, G. J., Spring, S. A., Jayawant, E., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Retrieved from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). PMC - NIH. Retrieved from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). PMC - NIH. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). MDPI. Retrieved from [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). PMC - NIH. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (n.d.). PMC - NIH. Retrieved from [Link]

  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023, January 21). PubMed Central. Retrieved from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023, September 18). Frontiers. Retrieved from [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. (2016, April 28). ChemRxiv. Retrieved from [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Amino-1-benzoyl-azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-1-benzoyl-azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable azetidine derivative. The inherent ring strain and the presence of two nucleophilic nitrogen atoms in the precursors present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions to ensure a successful and scalable synthesis.

Understanding the Synthetic Landscape

The synthesis of this compound typically proceeds through a multi-step sequence, most commonly starting from a differentially protected 3-aminoazetidine derivative. A widely adopted strategy involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for the exocyclic amine, allowing for selective benzoylation of the ring nitrogen. The subsequent deprotection of the Boc group yields the desired product.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A N-Boc-3-aminoazetidine (Starting Material) B Selective N-Benzoylation A->B Benzoyl Chloride, Base C 1-Benzoyl-3-(N-Boc-amino)azetidine (Intermediate) B->C D Purification C->D Chromatography/ Recrystallization E N-Boc Deprotection D->E F This compound (Final Product) E->F Acidic Conditions G Salt Formation (e.g., HCl) F->G HCl in solvent H Final Product Salt G->H

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound, presented in a question-and-answer format.

Part 1: Selective N-Benzoylation

Q1: During the N-benzoylation of N-Boc-3-aminoazetidine, I am observing the formation of a significant amount of a di-benzoylated byproduct. What is the likely cause and how can I prevent it?

A1: The formation of a di-benzoylated product, 1-benzoyl-3-(N-benzoyl-N-Boc-amino)azetidine, or the loss of the Boc group followed by di-benzoylation, suggests that the reaction conditions are too harsh or that the Boc group is being cleaved prematurely.

  • Causality: The Boc protecting group can be labile under certain basic conditions, especially at elevated temperatures. The use of a strong base or prolonged reaction times can lead to its partial removal, exposing the 3-amino group to benzoylation. A patent for a similar compound, 1-benzoyl-3-benzoyl-aminoazetidine, describes a process where the unprotected 3-aminoazetidine is treated with two equivalents of benzoyl chloride, indicating the potential for di-acylation.[1]

  • Troubleshooting Steps:

    • Choice of Base: Employ a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or proton sponge. Triethylamine (TEA) can also be used, but careful control of stoichiometry is crucial.

    • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to minimize the risk of Boc deprotection and other side reactions.

    • Slow Addition: Add the benzoyl chloride dropwise to the reaction mixture to avoid localized high concentrations and exothermic events.

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of benzoyl chloride to ensure complete conversion of the starting material without promoting di-benzoylation.

Q2: My N-benzoylation reaction is sluggish and does not go to completion, even with an excess of benzoyl chloride. What could be the issue?

A2: Incomplete conversion can arise from several factors, including reagent quality, solvent choice, and inadequate activation.

  • Causality: The reactivity of benzoyl chloride can be compromised by hydrolysis if exposed to moisture. Additionally, the choice of solvent can influence the solubility of the reactants and the reaction rate.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure that the benzoyl chloride is fresh and has been stored under anhydrous conditions. Use freshly distilled solvents to minimize water content.

    • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. Ensure your starting material is fully dissolved before adding the acylating agent.

    • Activation: While not always necessary, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[2] However, use it judiciously as it can also promote side reactions if not controlled properly.

Part 2: Purification of the Intermediate

Q3: I am struggling with the purification of 1-benzoyl-3-(N-Boc-amino)azetidine. What are the recommended methods for obtaining a pure intermediate?

A3: The purification of the Boc-protected intermediate is critical for the success of the subsequent deprotection step.

  • Troubleshooting Steps:

    • Aqueous Work-up: After the reaction, a mild aqueous work-up with a saturated solution of sodium bicarbonate can help remove excess benzoyl chloride and the hydrochloride salt of the base.

    • Column Chromatography: Silica gel column chromatography is often the most effective method for removing impurities. A gradient elution system, for example, with ethyl acetate in hexanes, typically provides good separation.

    • Recrystallization: If the intermediate is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol) can be an efficient purification method, especially on a larger scale.

Part 3: N-Boc Deprotection

Q4: During the N-Boc deprotection step using acidic conditions, I am observing low yields and the formation of multiple unidentified byproducts. What is happening and how can I improve the outcome?

A4: The azetidine ring is susceptible to ring-opening under harsh acidic conditions due to its inherent ring strain (approximately 25.4 kcal/mol).[3][4] This can lead to the formation of polymeric materials or other degradation products.[5]

  • Causality: The high ring strain of the azetidine core makes it kinetically and thermodynamically prone to cleavage, especially when the ring nitrogen is protonated.[3][4][6]

  • Troubleshooting Steps:

    • Milder Acidic Conditions: Instead of strong acids like trifluoroacetic acid (TFA) in DCM, consider using milder conditions such as:

      • 4M HCl in dioxane at 0 °C to room temperature.[7]

      • Acetyl chloride in methanol, which generates HCl in situ.[7]

      • Oxalyl chloride in methanol has also been reported as a mild deprotection agent.[8]

    • Temperature and Time: Carefully monitor the reaction at low temperatures and for the shortest time necessary for complete deprotection to minimize ring-opening.

    • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can facilitate side reactions.

The decision-making process for troubleshooting the N-Boc deprotection can be illustrated as follows:

Deprotection_Troubleshooting Start Low Yield/Byproducts in N-Boc Deprotection Q1 Are you using strong acidic conditions (e.g., TFA)? Start->Q1 A1_Yes Switch to milder conditions: - 4M HCl in dioxane - AcCl in MeOH - Oxalyl chloride in MeOH Q1->A1_Yes Yes A1_No Check for other issues Q1->A1_No No End Improved Yield and Purity A1_Yes->End Q2 Is the reaction temperature elevated? A1_No->Q2 A2_Yes Perform the reaction at 0 °C to room temperature Q2->A2_Yes Yes A2_No Consider other factors Q2->A2_No No A2_Yes->End Q3 Are you using anhydrous conditions? A2_No->Q3 A3_No Ensure all reagents and solvents are anhydrous Q3->A3_No No Q3->End Yes A3_No->End

Caption: Troubleshooting flowchart for N-Boc deprotection.

Q5: After deprotection, I am having difficulty isolating the final product, this compound, as a free base. It appears to be highly water-soluble. What is the best approach for isolation?

A5: The free base of this compound is a relatively polar molecule and can indeed have significant water solubility.

  • Troubleshooting Steps:

    • Extraction with Different Solvents: After neutralizing the reaction mixture, perform multiple extractions with a more polar solvent like dichloromethane or a mixture of chloroform and isopropanol.

    • Salt Formation: A more robust and scalable method for isolation is to form a salt of the final product. After the deprotection is complete, the product can be precipitated as its hydrochloride salt by bubbling HCl gas through the solution or by adding a solution of HCl in a suitable solvent like isopropanol or ether. The resulting solid can then be isolated by filtration.

Experimental Protocols

Protocol 1: Selective N-Benzoylation of N-Boc-3-aminoazetidine
ParameterRecommended Condition
Starting Material N-Boc-3-aminoazetidine
Reagents Benzoyl Chloride (1.1 eq), Diisopropylethylamine (DIPEA) (1.5 eq)
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours (monitor by TLC/LC-MS)
Work-up Wash with saturated NaHCO₃ (aq), then brine. Dry over Na₂SO₄.
Purification Column chromatography (Silica gel, EtOAc/Hexanes gradient)

Step-by-Step Methodology:

  • Dissolve N-Boc-3-aminoazetidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DIPEA (1.5 eq) to the stirred solution.

  • Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Boc Deprotection and Isolation as Hydrochloride Salt
ParameterRecommended Condition
Starting Material 1-Benzoyl-3-(N-Boc-amino)azetidine
Reagent 4M HCl in Dioxane
Solvent Dioxane
Temperature 0 °C to room temperature
Reaction Time 1-3 hours (monitor by TLC/LC-MS)
Work-up Precipitation and filtration
Purification Trituration with a suitable solvent (e.g., diethyl ether)

Step-by-Step Methodology:

  • Dissolve 1-benzoyl-3-(N-Boc-amino)azetidine in a minimal amount of dioxane.

  • Cool the solution to 0 °C.

  • Slowly add 4M HCl in dioxane (excess, e.g., 5-10 equivalents).

  • Stir the reaction at room temperature for 1-3 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the product may precipitate. If not, add diethyl ether to induce precipitation.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Analytical Methods

Consistent and reliable analytical methods are crucial for monitoring the reaction progress and ensuring the purity of the final product.

Analytical TechniqueApplication
TLC (Thin Layer Chromatography) Rapid, qualitative monitoring of reaction progress.
LC-MS (Liquid Chromatography-Mass Spectrometry) Quantitative analysis of reaction conversion and impurity profiling.
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Structural confirmation of the intermediate and final product.
FTIR (Fourier-Transform Infrared Spectroscopy) Confirmation of functional groups (e.g., amide C=O, N-H).
Elemental Analysis Determination of the elemental composition of the final product salt.

References

  • Parmar, D., & Sugumaran, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(34), 7323-7346. [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2000). The Chemistry of Highly Strained Saturated Carbocycles. In Strain and Its Implications in Organic Chemistry (pp. 1-68). Springer, Dordrecht.
  • Goti, A., & Brandi, A. (2004). The Chemistry of Azetidines. Chemical Reviews, 104(12), 5877-5930.
  • Li, B., et al. (2005). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. Journal of Chemical Research, 2005(5), 304-305.
  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Kaur, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25037-25043. [Link]

  • Google Patents. (1989).
  • Liu, S., et al. (2021). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A, 1652, 462377. [Link]

Sources

Technical Support Center: Chiral Separation of 3-AMINO-1-BENZOYL-AZETIDINE Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 3-amino-1-benzoyl-azetidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and robust enantioselective analysis. The azetidine ring is a valuable scaffold in medicinal chemistry, and achieving efficient chiral separation of its derivatives is a critical step in drug discovery and development.[1][2] This resource combines established chromatographic principles with practical, field-proven insights to address the specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral separation of this compound.

Q1: What are the primary challenges in the chiral separation of this compound?

The primary challenges stem from the molecule's structural features: a secondary amine, a polar benzoyl group, and its existence as a racemic mixture. The secondary amine can lead to peak tailing on certain stationary phases due to strong interactions with residual silanols. The polarity of the molecule influences its solubility and interaction with both the stationary and mobile phases, requiring careful method development.

Q2: Which chromatographic techniques are most suitable for this separation?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques for the chiral separation of this compound.[3][4] Gas Chromatography (GC) is less common for this non-volatile compound unless derivatization is employed.

  • HPLC with Chiral Stationary Phases (CSPs): This is a widely used and robust method. Polysaccharide-based CSPs are often the first choice.[5]

  • SFC with CSPs: SFC offers advantages such as faster analysis times, reduced solvent consumption, and is considered a "green" technology.[3][6]

Q3: Is derivatization necessary for the chiral separation of this compound?

Derivatization is not always necessary but can be a valuable strategy if direct methods fail or if you are using a technique like GC.[7][8] Chiral derivatizing agents (CDAs) react with the amine to form diastereomers, which can then be separated on a standard achiral column.[9][10] However, direct separation on a CSP is generally preferred to avoid extra reaction steps and potential side products.[11]

Q4: What are the most promising types of Chiral Stationary Phases (CSPs) for this separation?

Based on the structure of this compound, the following CSPs are recommended for initial screening:

  • Polysaccharide-based CSPs (Amylose and Cellulose derivatives): These are versatile and widely successful for a broad range of chiral compounds, including amines.[5][12] Coated and immobilized versions are available, with the latter offering greater solvent compatibility.

  • Macrocyclic Glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These phases are particularly effective for polar and ionizable compounds like amines and can often be used in reversed-phase or polar organic modes.[11][13][14]

  • Crown Ether-based CSPs: These are specifically designed for the separation of primary amines, but may show selectivity for secondary amines as well.[4]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the chiral separation of this compound.

Logical Troubleshooting Workflow

cluster_issue1 cluster_issue2 cluster_issue3 cluster_issue4 start Start: Poor or No Separation issue1 Issue: No Resolution (Single Peak) start->issue1 issue2 Issue: Poor Resolution (Overlapping Peaks) start->issue2 issue3 Issue: Poor Peak Shape (Tailing/Fronting) start->issue3 issue4 Issue: Irreproducible Retention Times start->issue4 sol1_1 Action: Screen Different CSPs (Polysaccharide, Macrocyclic Glycopeptide) issue1->sol1_1 sol2_1 Action: Optimize Mobile Phase Composition (Adjust % Modifier, Additives) issue2->sol2_1 sol3_1 Action: Add Basic Modifier to Mobile Phase (e.g., DEA, TEA) to address tailing issue3->sol3_1 sol4_1 Action: Ensure Column Equilibration (Flush with at least 10-20 column volumes) issue4->sol4_1 sol1_2 Action: Change Mobile Phase Mode (Normal, Polar Organic, Reversed-Phase) sol1_1->sol1_2 sol1_3 Action: Consider Derivatization sol1_2->sol1_3 end End: Successful Separation sol1_3->end sol2_2 Action: Lower Flow Rate sol2_1->sol2_2 sol2_3 Action: Decrease Column Temperature sol2_2->sol2_3 sol2_3->end sol3_2 Action: Check for Column Overload (Inject lower concentration/volume) sol3_1->sol3_2 sol3_3 Action: Ensure Sample is Dissolved in Mobile Phase sol3_2->sol3_3 sol3_3->end sol4_2 Action: Check for System Leaks sol4_1->sol4_2 sol4_3 Action: Verify Mobile Phase Stability and Preparation sol4_2->sol4_3 sol4_3->end

Caption: Troubleshooting workflow for chiral separation.

Detailed Question & Answer Troubleshooting

Q: I am not seeing any separation of the enantiomers (a single, sharp peak). What should I do first?

A: This indicates a lack of enantioselectivity under the current conditions.

  • Causality: The chiral stationary phase is not effectively discriminating between the two enantiomers. The interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) required for separation are absent or too weak.

  • Solutions:

    • Change the Chiral Stationary Phase (CSP): This is the most critical variable. If you are using a cellulose-based CSP, try an amylose-based one, or switch to a completely different type, like a macrocyclic glycopeptide CSP.[5][13]

    • Alter the Mobile Phase Mode: The conformation of the CSP and the analyte's interaction with it are highly dependent on the mobile phase.

      • If in Normal Phase (e.g., Hexane/Ethanol), switch to Polar Organic Mode (e.g., Acetonitrile/Methanol).

      • If in Polar Organic Mode , try Reversed-Phase Mode (e.g., Acetonitrile/Water with a buffer).

    • Consider Derivatization: If an extensive screening of direct methods fails, derivatizing the secondary amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers is a viable alternative. These can then be separated on a standard achiral C18 column.[9]

Q: I have some peak splitting, but the resolution is poor (Rs < 1.5). How can I improve it?

A: Poor resolution means the peaks are not well separated. This can be addressed by optimizing the existing method.

  • Causality: The selectivity (α) is low, and/or the column efficiency (N) is poor.

  • Solutions:

    • Fine-tune the Mobile Phase: Small changes in the mobile phase composition can have a large impact on resolution.

      • Adjust Modifier Percentage: In normal or polar organic mode, vary the alcohol percentage in small increments (e.g., 1-2%).

      • Change the Alcohol Modifier: Switching from isopropanol to ethanol, or vice-versa, can alter selectivity.

    • Modify the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, at the cost of longer run times.

    • Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process.[15] Lowering the temperature often increases enantioselectivity, leading to better resolution. Try decreasing the column temperature in 5 °C increments.

Q: My peaks are tailing significantly. What is the cause and how can I fix it?

A: Peak tailing is often caused by undesirable secondary interactions between the analyte and the stationary phase.

  • Causality: The basic secondary amine of your molecule is likely interacting strongly with acidic residual silanol groups on the silica support of the CSP.

  • Solutions:

    • Add a Basic Modifier: This is the most effective solution. Add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1% v/v).[12] The additive will compete with your analyte for the active silanol sites, resulting in more symmetrical peaks.

    • Check for Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of your sample.

    • Ensure Sample Solvent Compatibility: Dissolve your sample in the initial mobile phase to avoid peak shape issues caused by solvent mismatch.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the chiral separation of this compound.

Protocol 1: HPLC Screening on Polysaccharide-Based CSPs

This protocol outlines a systematic approach to screen for the optimal polysaccharide-based CSP and mobile phase.

1. Column Selection:

  • Column 1: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H)

  • Column 2: Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralpak® AD-H)

2. Mobile Phase Screening:

  • Normal Phase (NP):

    • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA
    • Mobile Phase B: n-Hexane / Ethanol (80:20, v/v) + 0.1% DEA
  • Polar Organic Mode (PO):

    • Mobile Phase C: Acetonitrile / Methanol (50:50, v/v) + 0.1% DEA

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm (due to the benzoyl group)

  • Injection Volume: 5 µL

  • Sample Concentration: 1 mg/mL in mobile phase

4. Data Analysis and Optimization:

  • Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for each condition.

  • The condition with the highest resolution (ideally Rs > 1.5) is the most promising starting point for further optimization.

Data Presentation: Expected Screening Results
CSP Type Mobile Phase k'1 k'2 Selectivity (α) Resolution (Rs) Notes
CelluloseNP (A)2.52.91.161.8Good initial separation.
CelluloseNP (B)3.13.41.101.2Lower resolution than A.
CellulosePO (C)1.81.81.000.0No separation.
AmyloseNP (A)4.24.51.070.9Poor resolution.
AmyloseNP (B)3.84.41.162.1Excellent separation.
AmylosePO (C)2.22.51.141.6Good separation.

This is a table of representative data to illustrate the screening process.

Protocol 2: SFC Method Development

SFC is an excellent alternative, often providing faster separations.

1. Column Selection:

  • Use the same polysaccharide-based CSPs as in the HPLC protocol.

2. SFC Conditions:

  • Mobile Phase: Supercritical CO₂ and a co-solvent (typically Methanol or Ethanol).

  • Co-solvent Gradient: Start with a screening gradient of 5% to 40% co-solvent over 5 minutes.

  • Additive: 0.1-0.2% DEA or TEA in the co-solvent.

  • Flow Rate: 3 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

3. Optimization:

  • Once a promising co-solvent is identified from the screening, an isocratic method can be developed by adjusting the percentage of the co-solvent to maximize resolution.

Workflow Visualization

start Start: Racemic this compound prep Prepare 1 mg/mL solution in mobile phase start->prep screen Screen CSPs & Mobile Phases (HPLC or SFC) prep->screen evaluate Evaluate Resolution (Rs) screen->evaluate decision Rs > 1.5? evaluate->decision optimize Optimize Mobile Phase, Flow Rate, Temperature decision->optimize No validate Validate Method (Robustness, Linearity, LOD/LOQ) decision->validate Yes optimize->evaluate end End: Final Chiral Method validate->end

Caption: Chiral method development workflow.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International - Chromatography Online. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Available at: [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Separations. Available at: [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (2012). PMC - NIH. Available at: [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. Available at: [Link]

  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. (1981). PubMed. Available at: [Link]

  • Current Trends in Chiral Chromatography. (2014). LCGC International. Available at: [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2021). Journal of the American Chemical Society. Available at: [Link]

  • Chiral derivatizing agent. (n.d.). Wikipedia. Available at: [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2022). NIH. Available at: [Link]

  • Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. (2008). PubMed. Available at: [Link]

  • Unusual effects of separation conditions on chiral separations. (2011). ResearchGate. Available at: [Link]

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (2023). Organic Letters - ACS Publications. Available at: [Link]

  • Advances in Achiral Stationary Phases for SFC. (2014). American Pharmaceutical Review. Available at: [Link]

  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. (2007). ResearchGate. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). HETEROCYCLES. Available at: [Link]

  • Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. (2022). PMC - NIH. Available at: [Link]

  • Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. (2014). ResearchGate. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Available at: [Link]

  • Enantioselective Construction of 1,3-Stereogenic Centers via 1,3-Borylamination of Conjugated Dienes. (2024). Journal of the American Chemical Society. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Reactivity of 3-Amino-1-Benzoyl-Azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering reactivity challenges with 3-amino-1-benzoyl-azetidine. Instead of a generic protocol, we will explore the underlying chemical principles governing its behavior and provide a logical, tiered troubleshooting framework to overcome common synthetic hurdles, particularly in N-acylation and related reactions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental reasons behind the sluggish reactivity of the 3-amino group on the N-benzoyl-azetidine scaffold.

Question 1: Why is my this compound failing to react under standard amide coupling conditions (e.g., EDC, DCC/HOBt)?

Answer: The poor reactivity of this compound is not unusual and stems from a combination of two primary factors: reduced nucleophilicity and steric hindrance. The 3-amino group is significantly deactivated by the strong electron-withdrawing nature of the N-benzoyl substituent. This group pulls electron density away from the azetidine nitrogen and, through inductive effects, from the entire ring system, including the 3-amino group.[1] This electronic deficit makes the lone pair of the amino nitrogen less available for nucleophilic attack. Furthermore, the rigid, four-membered ring structure can sterically shield the amino group, hindering the approach of bulky electrophiles or coupling reagent complexes.

Question 2: Can you illustrate the electronic factors that decrease the nucleophilicity of the 3-amino group?

Answer: Certainly. The N-benzoyl group acts as a powerful deactivating group. The carbonyl group is strongly polarized, and the azetidine nitrogen's lone pair is delocalized into this carbonyl system, forming a resonance-stabilized amide. This effect significantly reduces the electron density on the azetidine nitrogen, which in turn inductively withdraws electron density from the C3 position, making the attached amino group less basic and a poorer nucleophile.

Caption: Electronic deactivation cascade in this compound.

Question 3: I need to use forcing conditions like heat. Am I at risk of opening the azetidine ring?

Answer: Yes, this is a valid and critical concern. The reactivity of azetidines is driven by their inherent ring strain (approx. 25.4 kcal/mol).[2][3] While they are more stable than aziridines, this strain provides a thermodynamic driving force for ring-opening reactions.[4][5] Strongly acidic conditions can protonate the azetidine nitrogen, activating the ring for nucleophilic attack and cleavage.[6] Similarly, harsh basic conditions or certain nucleophiles under high heat can also promote ring-opening. It is crucial to carefully select conditions that activate the desired reaction pathway without providing a low-energy path to ring cleavage. Whenever possible, opt for more potent reagents at lower temperatures over brute-force heating.

Part 2: Troubleshooting Guide for Failed Reactions

This guide provides a logical workflow for diagnosing and solving poor reactivity in a question-and-answer format, focusing on amide bond formation.

Troubleshooting_Workflow Start Standard Amide Coupling Fails (e.g., EDC/HOBt, low yield) Tier1_Action Tier 1: Increase Electrophilicity Switch to Acyl Chloride/Fluoride Start->Tier1_Action Tier1_Check Reaction Still Incomplete? Tier1_Action->Tier1_Check Tier2_Action Tier 2: Use High-Potency Reagents Uronium (HATU) or Phosphonium (PyAOP) Tier1_Check->Tier2_Action Yes Success Reaction Successful Proceed to Purification Tier1_Check->Success No Tier2_Check Reaction Still Slow/Stalled? Tier2_Action->Tier2_Check Tier3_Action Tier 3: Optimize Conditions - Increase Temperature (Microwave) - Extend Reaction Time (>24h) - Use Hindered Base (DIPEA, Collidine) Tier2_Check->Tier3_Action Yes Tier2_Check->Success No Tier3_Check Side Products Observed? Tier3_Action->Tier3_Check Tier3_Check->Success No Analyze_Side_Products Analyze Side Products (LC-MS for Ring Opening) Consider Milder Conditions Tier3_Check->Analyze_Side_Products Yes

Caption: A tiered troubleshooting workflow for overcoming poor reactivity.

Issue: Low to No Product Yield in Amide Coupling

Question: My standard coupling reaction between this compound and a carboxylic acid using EDC/HOBt resulted in only trace product, with mostly unreacted starting material. What is the most logical next step?

Answer: The failure of standard carbodiimide activators indicates that a more potent activation strategy is required to overcome the low nucleophilicity of the amine. We recommend a tiered approach based on increasing reactivity.

  • Tier 1: Switch to a Highly Reactive Acylating Agent. Instead of activating a carboxylic acid in situ, convert it to a more electrophilic species first.

    • Acyl Chlorides: These are classic, highly reactive agents. The main drawback is the generation of HCl, which must be scavenged by a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to prevent protonation of the starting amine.[7]

    • Acyl Fluorides: These are often ideal for sterically hindered couplings.[8] They are more stable than acyl chlorides but highly reactive towards amines and can lead to cleaner reactions with fewer side products.[8] They can be generated in situ using reagents like TFFH or XtalFluor-E.[8][9]

  • Tier 2: Employ Advanced Coupling Reagents. If using the carboxylic acid directly is necessary, you must move beyond EDC/DCC. Modern coupling reagents are designed for challenging substrates.

Reagent ClassExamplesStrengthsConsiderations
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHigh reactivity, fast reaction times, suppress racemization. Widely used for hindered couplings.[10][11]Can cause guanidinylation of the amine if used in excess. Byproducts can sometimes be difficult to remove. COMU is considered safer than HOBt-based reagents.[10][12]
Phosphonium Salts PyBOP, PyAOP, PyBrOPExcellent for sterically demanding couplings with low racemization. PyAOP is particularly effective for hindered amines.[10]Generally more expensive than uronium salts.
Other Powerful Reagents T3P® (Propylphosphonic Anhydride)A strong water scavenger that promotes dehydration. Effective for difficult solution-phase couplings.[12]Often requires higher temperatures and careful stoichiometry.

Question: My reaction starts but stalls before reaching completion, even with a better coupling reagent. How can I drive it to completion?

Answer: A stalled reaction suggests that the activation energy barrier is still significant or that an inhibitor is being formed.

  • Optimize the Base: Ensure you are using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[10] Standard bases like triethylamine can be too small and may compete as nucleophiles. Use at least 2-3 equivalents.

  • Increase Temperature: For thermally stable substrates, gentle heating (40-60 °C) can significantly increase the reaction rate. For more difficult cases, microwave irradiation for a short duration can be highly effective, though it must be used with caution due to the risk of ring-opening.[8]

  • Extend Reaction Time: Hindered couplings are often slow. Monitoring the reaction by LC-MS is key, but allowing the reaction to stir for 24 hours or longer may be necessary for acceptable conversion.[10]

  • Pre-activation: Try pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the this compound. This ensures the activated species is fully formed before the less reactive amine is introduced.

Part 3: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the strategies discussed above. Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.

Protocol 1: Acylation with an Acyl Chloride

This protocol is a robust starting point when a carboxylic acid can be easily converted to its acyl chloride.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add the acyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exotherm.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution at 0 °C.

  • Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: High-Potency Amide Coupling using HATU

This protocol is recommended when working directly with a carboxylic acid and encountering poor reactivity.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and a hindered base (e.g., DIPEA or 2,4,6-collidine, 3.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Pre-activation: Stir the mixture at room temperature for 15-20 minutes. You may observe a color change as the active ester is formed.

  • Addition: Add a solution of this compound (1.0 eq) in a minimum amount of the same solvent to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and reagent byproducts. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or preparative HPLC.

References

  • Al-Masum, M., & Kandasamy, J. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

  • ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Ullah, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]

  • Reddit. Choosing amide coupling agent. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

Sources

Technical Support Center: Purity Assessment of 3-Amino-1-Benzoyl-Azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 3-Amino-1-Benzoyl-Azetidine. As a critical intermediate in pharmaceutical development, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides in-depth, field-proven insights and troubleshooting protocols designed for researchers, scientists, and drug development professionals. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The Criticality of Purity Analysis for this compound

This compound is a substituted azetidine, a four-membered nitrogen-containing heterocycle.[1][2][3] The strained azetidine ring and the presence of a primary amine and an amide group make it susceptible to specific degradation pathways and can lead to the formation of unique process-related impurities. Rigorous analytical control is therefore not just a regulatory requirement but a scientific necessity to ensure the quality and stability of downstream products. This guide will walk you through the most common analytical techniques, potential pitfalls, and solutions.

Workflow for Purity Assessment

The following diagram outlines a typical workflow for the comprehensive purity analysis of a pharmaceutical intermediate like this compound.

Purity_Assessment_Workflow Figure 1. General Workflow for Purity Assessment cluster_0 Initial Characterization cluster_1 Method Development & Validation cluster_2 Stability & Degradation Studies cluster_3 Routine Analysis A Sample Receipt & Visual Inspection B Structure Confirmation (NMR, MS) A->B C Solubility Screening B->C D Primary Purity Assay (e.g., HPLC-UV) C->D E Impurity Profiling (e.g., LC-MS) D->E G Method Validation (ICH Guidelines) D->G F Residual Solvent Analysis (GC-HS) F->G K Batch Release Testing G->K H Forced Degradation Studies I Identify Degradation Products H->I J Develop Stability-Indicating Method I->J J->K L Stability Monitoring K->L

Caption: A comprehensive workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity and impurity determination in pharmaceutical analysis. For this compound, a reversed-phase HPLC method is typically employed.

Frequently Asked Questions (FAQs) - HPLC

Q1: Why do I need to derivatize my sample for UV detection?

A1: this compound lacks a strong chromophore. The benzoyl group provides some UV absorbance, but it may not be sufficient for detecting impurities at low levels (e.g., <0.1%). Derivatization of the primary amine with reagents like benzoyl chloride, benzoyl isocyanate, or dansyl chloride introduces a strong UV-active or fluorescent tag, significantly enhancing detection sensitivity.[4]

Q2: What is the best type of column to use?

A2: A C18 column is the standard choice for reversed-phase chromatography. Due to the basic nature of the free amine, peak tailing can be an issue. Using a modern, end-capped, high-purity silica C18 column is crucial. Alternatively, a column with a polar-embedded phase can provide better peak shape for basic analytes.

Q3: How does mobile phase pH affect my separation?

A3: The pH of the mobile phase is critical. The pKa of the azetidine nitrogen and the primary amine will determine their ionization state. At a low pH (e.g., 2-3), the amines will be protonated (BH+), which can improve solubility in the aqueous mobile phase but may require an ion-pairing agent for retention. At a mid-range pH (e.g., 7-8), the primary amine may be partially protonated, which can lead to poor peak shape. A higher pH (e.g., 9-10), if compatible with the column, can be used to analyze the free base form. Controlling the pH with a suitable buffer (e.g., phosphate, formate, or acetate) is essential for reproducible results.[5][6]

HPLC Troubleshooting Guide

HPLC_Troubleshooting Figure 2. HPLC Troubleshooting Flowchart cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues Start Problem Observed PeakTailing Peak Tailing/Fronting? Start->PeakTailing RT_Shift Retention Time Drifting? Start->RT_Shift Pressure Pressure Too High/Low? Start->Pressure CheckpH Is mobile phase pH appropriate for amine? (Try lower pH with 0.1% TFA/FA) PeakTailing->CheckpH CheckColumn Is column overloaded or degraded? (Inject lower concentration; flush/replace column) CheckpH->CheckColumn CheckSolvent Is sample solvent stronger than mobile phase? (Dissolve sample in mobile phase) CheckColumn->CheckSolvent CheckPump Check pump for leaks/bubbles. Is flow rate stable? RT_Shift->CheckPump CheckMobilePhase Is mobile phase composition correct? Freshly prepared? Degassed? CheckPump->CheckMobilePhase CheckTemp Is column temperature stable? CheckMobilePhase->CheckTemp HighPressure High Pressure: Check for blockages (frit, guard column, injector) Pressure->HighPressure LowPressure Low Pressure: Check for leaks (fittings, pump seals) Pressure->LowPressure

Caption: A troubleshooting flowchart for common HPLC issues.

Example HPLC Protocol (for Purity)
ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column for retaining the non-polar benzoyl group.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to protonate the amine, ensuring good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 20 minTo elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature for reproducible retention times.
Detection UV at 230 nmWavelength for detecting the benzoyl moiety.
Injection Vol. 10 µLStandard injection volume.
Sample Prep. Dissolve in Mobile Phase ATo ensure compatibility with the initial chromatographic conditions.[7]

Gas Chromatography (GC)

GC is typically used for analyzing volatile or semi-volatile compounds. It is the preferred method for residual solvent analysis but can also be adapted for purity testing of this compound after derivatization.

Frequently Asked Questions (FAQs) - GC

Q1: Can I inject this compound directly onto a GC?

A1: Direct injection is not recommended. The compound has low volatility and contains polar N-H groups that will interact strongly with the column, leading to severe peak tailing and poor sensitivity. Derivatization is necessary to make the molecule more volatile and less polar.[8]

Q2: What derivatization reagents are suitable for GC analysis?

A2: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are excellent choices.[8] They react with the primary amine to replace the active hydrogens with non-polar silyl groups, increasing volatility and improving chromatographic performance. Acylation with reagents like trifluoroacetic anhydride (TFAA) is also an option.[9]

Troubleshooting Guide - GC
  • Issue: No peak or very small peak.

    • Cause & Solution: The derivatization reaction may be incomplete. Ensure your sample and solvent are anhydrous, as silylation reagents are sensitive to moisture.[8] Check the reaction time and temperature. Also, verify that the GC inlet temperature is high enough to volatilize the derivatized compound without causing degradation.

  • Issue: Broad or tailing peaks.

    • Cause & Solution: This often indicates active sites in the GC system. Use a deactivated inlet liner and a high-quality capillary column. The derivatization may also be incomplete, leaving polar N-H groups exposed. Optimize the derivatization reaction conditions.

  • Issue: Ghost peaks appear in blank runs.

    • Cause & Solution: This is often due to carryover from a previous injection or contamination in the inlet. Bake out the column at a high temperature (within its limit) and clean or replace the inlet liner and septum.

Mass Spectrometry (MS) and NMR Spectroscopy

MS and NMR are indispensable tools for unequivocal structure confirmation and impurity identification.

Mass Spectrometry (MS)
  • Application: Coupled with HPLC (LC-MS), it is the most powerful technique for impurity profiling. It provides the molecular weight of the parent compound and any impurities, which is crucial for their identification.

  • Expected Ionization: In electrospray ionization (ESI) positive mode, this compound will readily form a protonated molecular ion [M+H]+.

  • Troubleshooting Tip: If you observe an ion at [M+Na]+, it indicates the presence of sodium salts in your mobile phase or sample. While common, it's best to use volatile buffers like ammonium formate or acetate to minimize adduct formation and improve sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Application: NMR is the definitive technique for structure elucidation.[10] ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while 2D NMR techniques (COSY, HSQC, HMBC) establish the connectivity between different parts of the molecule.[10][11]

  • Purity Determination (qNMR): Quantitative NMR (qNMR) can be used as a primary method for purity assessment. By integrating the area of a characteristic proton signal of the analyte against a certified internal standard of known purity and concentration, an absolute purity value can be calculated without needing a reference standard of the analyte itself.

  • Expected ¹H NMR Signals: The spectrum of this compound would show characteristic signals for the aromatic protons of the benzoyl group, the methylene protons of the azetidine ring, and the methine proton at the 3-position.[1][12] The exact chemical shifts will be solvent-dependent.

Potential Impurities and Forced Degradation Studies

A robust purity method must be able to separate the main compound from all potential process-related impurities and degradation products.

Potential Process-Related Impurities

Based on common synthetic routes for substituted azetidines, the following impurities could be present:

Impurity NamePotential Origin
1-Benzoylazetidin-3-oneUnreacted starting material or oxidation product.
3-Hydroxy-1-benzoyl-azetidinePrecursor in some synthetic routes.[13]
Benzoic AcidHydrolysis of the amide bond.
Azetidin-3-amineHydrolysis of the amide bond.
Ring-opened byproductsNucleophilic attack on the strained azetidine ring during synthesis.[14][15]
Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify likely degradation products and demonstrate the specificity of the analytical method, making it "stability-indicating".[16]

Forced_Degradation Figure 3. Forced Degradation Conditions cluster_conditions Stress Conditions Analyte This compound (in solution and solid state) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analyte->Acid Degradation Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Analyte->Base Degradation Oxidation Oxidation (e.g., 3% H₂O₂, RT) Analyte->Oxidation Degradation Thermal Thermal (e.g., 80°C, solid) Analyte->Thermal Degradation Photolytic Photolytic (ICH Q1B light exposure) Analyte->Photolytic Degradation Result Analyze stressed samples by HPLC. Goal: 5-20% degradation. Ensure peak purity of the main peak. Acid->Result Base->Result Oxidation->Result Thermal->Result Photolytic->Result

Caption: An overview of typical forced degradation conditions.

Analytical Method Validation

Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose.[17][18] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound.

Key Validation Parameters

The validation process involves evaluating several key performance characteristics, as guided by the International Council for Harmonisation (ICH).[19][20][21]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are key to demonstrating specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Often assessed by spiking the sample matrix with known quantities of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Jadhav, S. B., et al. (n.d.). Analytical method validation: A brief review.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Čikoš, A., et al. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate.
  • ResearchGate. (2020, November 11). Interpreting and troubleshooting anomalous HPLC results?.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Li, B., et al. (2025, August 7). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate.
  • FUJIFILM Wako Chemicals. (n.d.). Amino Acids Analysis.
  • Liu, D., et al. (2023, September 10). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. ResearchGate.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Bott, T. M., & West, F. G. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta.
  • Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids using Benzoyl Isocyanate Derivatization.
  • Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Structure Elucidation of 1-Amino-3-(azepan-1-yl)propan-2.
  • Bohrium. (n.d.). Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway.
  • Google Patents. (n.d.). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.

Sources

Validation & Comparative

Comparative Characterization of 3-Amino-1-benzoyl-azetidine Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability, while offering a unique three-dimensional vector for molecular exploration.[1] Among the various classes of azetidine derivatives, the 3-amino-1-benzoyl-azetidine core represents a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the synthesis, characterization, and key structural features of these derivatives, supported by experimental data and protocols to aid researchers in their drug discovery endeavors.

The Strategic Importance of the this compound Scaffold

The strategic incorporation of the this compound motif into drug candidates is driven by several key advantages. The strained four-membered ring can act as a conformationally restricted bioisostere for more flexible acyclic or larger cyclic amines, leading to enhanced binding affinity and selectivity for biological targets. The 1-benzoyl group provides a handle for modulating electronic properties and can engage in crucial interactions within a binding pocket. Furthermore, the 3-amino group serves as a key attachment point for a variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthetic Strategies: A Comparative Overview

The synthesis of this compound derivatives typically proceeds through a multi-step sequence, starting from commercially available precursors. A general and efficient approach involves the initial protection of the azetidine nitrogen, followed by functionalization at the 3-position, and concluding with the introduction of the benzoyl group and diversification of the amino moiety.

dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: General synthetic workflow for this compound derivatives.

A common starting material is 1-Boc-3-azetidinone, which can be converted to the corresponding 3-amino derivative through reductive amination. Subsequent N-benzoylation and deprotection of the Boc group provides the core scaffold, which can then be further functionalized at the 3-amino position.

An alternative route involves the use of 3-hydroxyazetidine as a precursor. The hydroxyl group can be converted to a leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with an amine or azide. The azide can then be reduced to the primary amine, which is subsequently acylated or alkylated.

Spectroscopic Characterization: Unraveling the Molecular Architecture

Unequivocal structure determination of this compound derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

Proton and carbon NMR are indispensable for confirming the connectivity and chemical environment of the atoms within the molecule. The characteristic signals of the azetidine ring protons typically appear as multiplets in the upfield region of the ¹H NMR spectrum, while the benzoyl and other aromatic protons resonate in the downfield region. The chemical shifts of the azetidine ring protons and carbons are sensitive to the nature of the substituents on both the 1-benzoyl and 3-amino groups.

Table 1: Comparative ¹H NMR Data (in CDCl₃) for Representative this compound Derivatives

CompoundSubstituent (R)Azetidine-H2/H4 (ppm)Azetidine-H3 (ppm)NH (ppm)Aromatic-H (ppm)
1a -H~4.2-4.5 (m)~3.8-4.0 (m)~2.5 (br s)7.4-7.8 (m)
1b -COCH₃~4.3-4.6 (m)~4.5-4.7 (m)~6.0 (br d)7.4-7.9 (m)
1c -SO₂CH₃~4.2-4.5 (m)~4.1-4.3 (m)~5.5 (br d)7.4-7.8 (m)

Note: The chemical shifts are approximate and can vary based on the specific substitution pattern and solvent.

Table 2: Comparative ¹³C NMR Data (in CDCl₃) for Representative this compound Derivatives

CompoundSubstituent (R)Azetidine-C2/C4 (ppm)Azetidine-C3 (ppm)Benzoyl-C=O (ppm)
1a -H~55-58~45-48~168-170
1b -COCH₃~56-59~48-51~169-171
1c -SO₂CH₃~55-58~50-53~168-170

Note: The chemical shifts are approximate and can vary based on the specific substitution pattern and solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying key functional groups. The presence of a strong absorption band in the region of 1630-1650 cm⁻¹ is characteristic of the tertiary amide carbonyl (C=O) of the benzoyl group. The N-H stretching vibration of the 3-amino group typically appears as a sharp or broad band in the range of 3300-3500 cm⁻¹, with its exact position and shape depending on the degree of substitution and hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further confirm the proposed structure. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the molecular formula.

X-ray Crystallography: A Glimpse into the Solid State

Comparative Analysis of Physicochemical and Pharmacological Properties

The true value of the this compound scaffold lies in the ability to fine-tune its properties through substitution. By systematically varying the substituents on the benzoyl ring and the 3-amino group, researchers can modulate key parameters such as lipophilicity (LogP), aqueous solubility, and ultimately, biological activity.

Table 3: Predicted Physicochemical Properties and Potential Pharmacological Relevance of Substituted Derivatives

Substituent on Benzoyl RingSubstituent on 3-Amino GroupExpected Change in LogPPotential Impact on Pharmacological Profile
Electron-withdrawing (e.g., -NO₂, -CF₃)Small, polar (e.g., -OH, -NH₂)IncreaseMay enhance interactions with electron-deficient pockets; potential for improved cell permeability.
Electron-donating (e.g., -OCH₃, -CH₃)Bulky, non-polar (e.g., -benzyl)Significant IncreaseIncreased lipophilicity can improve membrane permeability but may also increase metabolic liability.
HeterocyclicHydrogen bond donor/acceptorVariableCan introduce specific vector interactions with the target protein, potentially increasing potency and selectivity.

While specific biological data for a wide range of this compound derivatives is not extensively published, the azetidine moiety is a known pharmacophore in a variety of therapeutic areas. For instance, azetidine derivatives have been investigated as inhibitors of GABA uptake and as potential anticancer agents.[2][3] The introduction of the 1-benzoyl group and further substitution at the 3-amino position opens up new avenues for exploring their potential as inhibitors of enzymes such as kinases, proteases, or as ligands for G-protein coupled receptors.

Experimental Protocols

General Procedure for the Synthesis of N-(1-benzoylazetidin-3-yl)amides

dot graph "Experimental_Protocol" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Step-by-step synthesis of N-(1-benzoylazetidin-3-yl)amides.
  • N-Benzoylation of 3-amino-1-Boc-azetidine: To a solution of 3-amino-1-Boc-azetidine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (1.2 eq). Benzoyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-(1-Boc-azetidin-3-yl)benzamide.

  • Boc Deprotection: The N-(1-Boc-azetidin-3-yl)benzamide (1.0 eq) is dissolved in CH₂Cl₂, and trifluoroacetic acid (TFA, 5-10 eq) is added. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the TFA salt of this compound.

  • Amide Coupling: To a solution of the this compound TFA salt (1.0 eq) in CH₂Cl₂ is added a suitable base such as diisopropylethylamine (DIEA, 2.5 eq). The appropriate acyl chloride or isocyanate (1.1 eq) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is diluted with CH₂Cl₂, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography or recrystallization.

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton and proton-carbon correlations, which are crucial for detailed structural elucidation.

Conclusion

The this compound scaffold is a promising platform for the design of novel small molecule therapeutics. A thorough understanding of the synthesis and detailed characterization of these derivatives is paramount for successful drug discovery campaigns. This guide provides a framework for the comparative analysis of these compounds, highlighting the importance of a multi-faceted approach that combines synthetic chemistry with advanced spectroscopic and structural techniques. By leveraging the principles and protocols outlined herein, researchers can effectively explore the chemical space around this versatile scaffold and unlock its full therapeutic potential.

References

  • Humphrey, J.M.; Chamberlin, A.R. Chemical synthesis of natural product peptides: Coupling methods for the incorporation of noncoded amino acids into peptides. Chem. Rev. 1997, 97, 2243–2266.
  • Garella, D., et al. Design and synthesis of N-benzoyl amino acid derivatives as DNA methylation inhibitors. Chem Biol Drug Des. 2016, 88(4), 544-555.[4]

  • Martínez-Pascual, R., et al. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. J. Mex. Chem. Soc. 2020, 64(2), 114-128.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Eur J Med Chem. 2010, 45(6), 2377-87.[2]

  • Hashim, O.S. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 2022, 6(3), 553-558.[5]

  • Al-Masoudi, N.A., et al. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules. 2005, 10(11), 1393-1402.[6]

  • A comparative study of different synthetic routes to 3-substituted azetidines. BenchChem. 2025.[7]

  • Al-Masoudi, N.A., et al. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. ResearchGate. 2005.[8]

  • Parmar, D.R., et al. Azetidines of pharmacological interest. Arch Pharm (Weinheim). 2021, 354(11), e2100062.[1]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Mar Drugs. 2016, 14(5), 85.[3]

  • Boto, A., et al. Assignment of the ¹H and 13C NMR spectra of N²,N6-dibenzoyl-N²,N9-bis(2',3'-di-O-benzoyl-(α)-L-threofuranosyl)-2,6-diaminopurine. Rev. Soc. Quím. Méx. 2003, 47(3).[9]

  • Bott, T.M., & West, F.G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 2012, 84(1), 225-256.[10]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. 2023.[11]

  • 3-Amino-1-benzhydryl-azetidine mesylate. Acros Pharmatech.

  • 3-Amino-1-(diphenylmethyl)azetidine. PubChem.[12]

  • Benzyl 3-(aminomethyl)azetidine-1-carboxylate. BLD Pharm.[13]

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Semantic Scholar.[14]

  • Khanfar, M.A., et al. Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors. Eur J Med Chem. 2014, 76, 414-26.[15]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.[16]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.[17]

  • Madjroh, N., et al. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021, 193, 114782.[18]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). 2018, 8(10), 273-280.[11]

  • Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide. NIH.[19]

  • N-Acetyl-N-{2-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]phenyl}acetamide. ResearchGate.[20]

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Semantic Scholar.[21]

Sources

Comparative Biological Activity of 3-Amino-1-Benzoyl-Azetidine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine scaffold, a strained four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique conformational constraints and ability to serve as a versatile pharmacophore.[1] Among its various derivatives, the 3-amino-1-benzoyl-azetidine core represents a promising starting point for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of analogs based on this scaffold and its close relatives, with a focus on their potential as Fatty Acid Synthase (FASN) inhibitors and neurokinin-2 (NK2) receptor antagonists. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of this class of compounds.

Unlocking Therapeutic Potential: FASN Inhibition and NK2 Receptor Antagonism

The 1-benzoyl-3-aminoazetidine framework has been explored as a scaffold for targeting distinct biological pathways implicated in various diseases. Notably, research has pointed towards its utility in developing inhibitors of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis that is overexpressed in many cancers, and as antagonists of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor involved in inflammatory and neurological processes.

Fatty Acid Synthase (FASN) Inhibition: A Strategy Against Cancer

De novo synthesis of fatty acids is crucial for cancer cells to support rapid proliferation and membrane synthesis. FASN catalyzes the final steps in the synthesis of palmitate and its inhibition has emerged as a promising anti-cancer strategy. A series of N-benzoyl arylpiperidine and arylazetidine compounds have been investigated as potent FASN inhibitors. These studies have demonstrated that strategic modifications to the benzoyl and aryl moieties can lead to compounds with nanomolar inhibitory activity against the FASN enzyme and potent antiproliferative effects in cancer cell lines.

Neurokinin-2 (NK2) Receptor Antagonism: Targeting Inflammation and Neurological Disorders

The NK2 receptor, a member of the tachykinin receptor family, is activated by the neuropeptide neurokinin A.[2] Antagonism of this receptor has been pursued for the treatment of various conditions, including asthma, irritable bowel syndrome, and anxiety. While not a direct analog of the this compound scaffold, a class of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones has provided valuable SAR insights into how substitutions on the azetidine ring influence potency and metabolic stability.

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of selected N-benzoyl-azetidine analogs and related compounds. This data highlights the impact of structural modifications on their inhibitory and antagonistic potencies.

Compound IDCore ScaffoldR Group (on Azetidine/Piperidine)TargetBiological ActivityReference
JNJ-54380482 N-benzoyl arylazetidineAryl groupFASNIC50 = 26 nM (enzymatic assay); Inhibits proliferation of A2780 ovarian cells[3]
Analog 29 1-Cyclopropylmethyl-lactam with 3-substituted azetidine3-(4-morpholinyl)NK2 ReceptorpA2 = 8.1 (Rabbit Pulmonary Artery assay); T1/2(HLM) = 120 min[2]
Analog 33 1-Cyclopropylmethyl-lactam with 3-substituted azetidine3-(N-methyl-N-(phenylsulfonyl)amino)NK2 ReceptorpA2 = 8.9 (Rabbit Pulmonary Artery assay); pKb = 8.9 (Human Bladder Smooth Muscle assay); IC50 = 4 nM (h-NK2 binding)[2]

Experimental Protocols

A clear understanding of the methodologies used to generate biological data is paramount for its interpretation and for designing future experiments. Below are detailed protocols for key assays relevant to the evaluation of this compound analogs.

Fatty Acid Synthase (FASN) Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of compounds against the FASN enzyme by monitoring the oxidation of NADPH.[4]

Principle: The activity of FASN is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the synthesis of fatty acids.

Procedure:

  • Cell Lysate Preparation:

    • Culture cancer cells (e.g., Y79 retinoblastoma cells) to approximately 80% confluency.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 100 µg/ml PMSF).[4]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the FASN enzyme.

  • Enzyme Inhibition Assay:

    • Prepare a reaction mixture containing 200 mM potassium phosphate buffer (pH 6.6), 1 mM DTT, 1 mM EDTA, 0.24 mM NADPH, 30 µM acetyl-CoA, and 50 µM malonyl-CoA.[4]

    • Add the cell lysate (containing FASN) to the reaction mixture.

    • Add the test compound at various concentrations.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of NADPH oxidation and determine the IC50 value for the test compound.

Neurokinin-2 (NK2) Receptor Functional Assay (Rabbit Pulmonary Artery)

This ex vivo assay measures the functional antagonism of compounds at the NK2 receptor.[2]

Principle: Neurokinin A (NKA) induces contraction of the rabbit pulmonary artery, which is mediated by the NK2 receptor. An antagonist will inhibit this contraction in a concentration-dependent manner.

Procedure:

  • Tissue Preparation:

    • Isolate the main pulmonary artery from a male New Zealand White rabbit.

    • Cut the artery into rings and mount them in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2 at 37°C.

  • Functional Assay:

    • Allow the tissue to equilibrate under a resting tension.

    • Pre-incubate the arterial rings with the test compound (antagonist) at various concentrations for a defined period.

    • Generate a cumulative concentration-response curve to the NK2 receptor agonist, neurokinin A.

    • Measure the contractile response isometrically.

    • Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift to the right in the agonist's concentration-response curve.

Visualizing the Molecular Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

FASN_Pathway AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN NADP NADP+ FASN->NADP Palmitate Palmitate FASN->Palmitate NADPH NADPH NADPH->FASN Inhibitor 1-Benzoyl-3-amino- azetidine Analog Inhibitor->FASN

Caption: Inhibition of the Fatty Acid Synthase (FASN) pathway.

NK2_Assay_Workflow cluster_prep Tissue Preparation cluster_assay Functional Assay cluster_analysis Data Analysis Tissue_Isolation Isolate Rabbit Pulmonary Artery Ring_Preparation Prepare Artery Rings Tissue_Isolation->Ring_Preparation Mounting Mount in Organ Bath Ring_Preparation->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration Antagonist_Incubation Incubate with Test Compound Equilibration->Antagonist_Incubation Agonist_Addition Add NK2 Agonist (NKA) Antagonist_Incubation->Agonist_Addition Response_Measurement Measure Contraction Agonist_Addition->Response_Measurement CRC Generate Concentration- Response Curves Response_Measurement->CRC pA2_Calculation Calculate pA2 Value CRC->pA2_Calculation

Caption: Workflow for the NK2 receptor functional assay.

Conclusion

The this compound scaffold and its related structures hold considerable promise for the development of novel therapeutics. The available data, though somewhat fragmented across different molecular frameworks, clearly indicates that this chemical class can be tailored to potently and selectively interact with important biological targets such as FASN and the NK2 receptor. The structure-activity relationships highlighted in this guide, particularly the impact of substitutions on the benzoyl and azetidine rings, provide a solid foundation for the rational design of new and improved analogs. Further systematic exploration of this chemical space is warranted to fully unlock its therapeutic potential. The experimental protocols detailed herein offer a starting point for researchers to rigorously evaluate the biological activity of their novel compounds.

References

  • Venkatraman, S., et al. (2006). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 49(19), 5645-5654. [Link]

  • Abdel-Salam, O. I., et al. (2005). Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives. Molecules, 10(9), 1218-1228. [Link]

  • Granchi, C., et al. (2020). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 187, 111953. [Link]

  • Aggarwal, V. K., et al. (2019). Divergent, Strain-Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation. Angewandte Chemie International Edition, 58(40), 14283-14287. [Link]

  • Abdel-Salam, O. I., et al. (2005). Synthesis Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Molecules, 10(9), 1218-1228. [Link]

  • Jones, D. R., et al. (2014). Abstract 2535: Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. Cancer Research, 74(19 Supplement), 2535. [Link]

  • Yan, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

  • Pettersen, D., et al. (2020). Synthesis and Biological Evaluation of 1,3-Dideazapurine-Like 7-Amino-5-Hydroxymethyl-Benzimidazole Ribonucleoside Analogues as Aminoacyl-tRNA Synthetase Inhibitors. Molecules, 25(20), 4751. [Link]

  • Yan, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

  • Abdel-Salam, O. I., et al. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 10(9), 1218-1228. [Link]

  • Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2566-2574. [Link]

  • Purpyre, M. (2021). The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis. Pharmaffiliates. [Link]

  • Sanofi-Aventis. (2005). Pharmaceutical compositions containing 3-aminoazetidine derivatives, novel derivatives and their preparation.
  • Wang, Y., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(25), 9396-9402. [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Velázquez-González, C. G., et al. (2021). Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells. Molecular Vision, 27, 439-450. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of N-Benzoyl Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation and characterization of N-benzoyl azetidine compounds. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of methods to explain the causality behind experimental choices and data interpretation, ensuring a robust and validated approach to analysis.

Introduction: The Structural Significance of N-Benzoyl Azetidines

N-benzoyl azetidines are a class of four-membered nitrogen-containing heterocycles that serve as important structural motifs in medicinal chemistry. The strained azetidine ring, coupled with the electronic and conformational influence of the N-benzoyl group, imparts unique physicochemical properties to these molecules.[1][2][3] Accurate and unambiguous structural characterization is paramount for understanding their biological activity, establishing structure-activity relationships (SAR), and ensuring quality control in synthetic processes. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in achieving a comprehensive analysis of these compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Connectivity and Conformation

NMR spectroscopy is arguably the most powerful tool for the complete structural assignment of N-benzoyl azetidines in solution. It provides detailed information about the carbon-hydrogen framework and the conformational dynamics of the molecule.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. For a typical N-benzoyl azetidine, the ¹H NMR spectrum reveals distinct regions corresponding to the aromatic protons of the benzoyl group and the aliphatic protons of the azetidine ring.

  • Aromatic Region (δ ~7.2-8.0 ppm): The protons on the phenyl ring typically appear as complex multiplets in this downfield region. Their specific chemical shifts and splitting patterns can confirm the substitution pattern on the benzoyl group.

  • Azetidine Ring Protons (δ ~2.0-4.5 ppm): The methylene protons of the strained four-membered ring are diastereotopic and exhibit characteristic chemical shifts. The protons adjacent to the nitrogen atom (α-protons) are deshielded due to the inductive effect of the nitrogen and the amide carbonyl, typically resonating further downfield (δ ~3.5-4.5 ppm) as triplets. The proton at the β-position usually appears as a quintet or multiplet at a more upfield position (δ ~2.0-2.5 ppm).[4][5]

Due to the restricted rotation around the amide C-N bond, N-benzoyl azetidines can exist as a mixture of E/Z rotamers (conformational isomers), which may be observable by NMR at room temperature, leading to a doubling of some peaks.[6]

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a signal for each unique carbon atom in the molecule.

  • Carbonyl Carbon (δ ~165-175 ppm): The amide carbonyl carbon is highly deshielded and appears as a distinct peak in the downfield region of the spectrum.[7]

  • Aromatic Carbons (δ ~125-140 ppm): The carbons of the phenyl ring resonate in this region. The ipso-carbon (the carbon attached to the carbonyl group) can sometimes be distinguished.

  • Azetidine Ring Carbons (δ ~15-60 ppm): The carbons of the azetidine ring appear in the aliphatic region. The α-carbons are typically found in the range of δ 45-60 ppm, while the β-carbon is more shielded, appearing around δ 15-30 ppm.[4][7]

C. Comparative NMR Data Summary

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the core N-benzoyl azetidine structure.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations (HMBC)
Amide C=O-~170Protons on phenyl ring, α-protons of azetidine
Phenyl-H (ortho)~7.8 (d)~128Amide C=O, ipso- and meta-carbons
Phenyl-H (meta)~7.4 (t)~129ortho- and para-carbons
Phenyl-H (para)~7.5 (t)~132meta-carbons
Azetidine α-CH₂~4.0 (t)~50Amide C=O, β-carbon of azetidine
Azetidine β-CH₂~2.4 (quint)~18α-carbons of azetidine

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in N-benzoyl azetidine. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

A. Key Vibrational Frequencies
  • Amide C=O Stretch (ν ~1630-1680 cm⁻¹): This is typically the most intense and diagnostically significant peak in the IR spectrum of an N-benzoyl azetidine. Its position is influenced by conjugation with the phenyl ring, which lowers the frequency compared to a simple ketone.[8][9][10] The strained four-membered ring can also influence this frequency.

  • Aromatic C=C Stretches (ν ~1600, 1580, 1500, 1450 cm⁻¹): These absorptions, often appearing as a set of sharp peaks, confirm the presence of the benzene ring.

  • C-N Stretch (ν ~1200-1350 cm⁻¹): The stretching vibration of the C-N bond in the amide and the azetidine ring appears in the fingerprint region.[9]

  • Aromatic C-H Bending (ν ~690-900 cm⁻¹): The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the phenyl ring.

B. Comparison with Other Carbonyl Compounds
Compound Type Typical C=O Stretching Frequency (cm⁻¹) Distinguishing Features for N-Benzoyl Azetidine
Ketones (aliphatic)1705-1725Lower frequency due to amide resonance.
Esters1735-1750Lower frequency.
Carboxylic Acids1700-1725 (and broad O-H stretch)Absence of the broad O-H stretch.[11]
N-Benzoyl Azetidine 1630-1680 Strong, sharp peak in this specific range.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

A. Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique well-suited for N-benzoyl azetidines, typically producing the protonated molecule [M+H]⁺ as the base peak. This allows for the unambiguous determination of the molecular weight.

B. Fragmentation Pathways

Under collision-induced dissociation (CID) in MS/MS experiments, the [M+H]⁺ ion of N-benzoyl azetidine undergoes characteristic fragmentation. The most common cleavage occurs at the amide bond, which is the most labile bond in the structure.

  • Formation of the Benzoyl Cation (m/z 105): Cleavage of the N-CO bond results in the formation of the stable benzoyl cation (C₆H₅CO⁺), which is often the base peak in the MS/MS spectrum.

  • Loss of the Benzoyl Group: The complementary fragmentation would be the loss of the benzoyl group from the molecular ion, leading to a fragment corresponding to the protonated azetidine ring.

  • Ring Opening of Azetidine: The strained azetidine ring can also undergo fragmentation, although this is typically less favored than amide bond cleavage.

The fragmentation of N-benzoyl peptides can sometimes lead to the formation of oxazolone structures, which could be a potential, though likely minor, pathway for N-benzoyl azetidines as well.[12]

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the N-benzoyl azetidine compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify ¹H-¹H couplings), HSQC (to correlate directly bonded ¹H and ¹³C), and HMBC (to identify long-range ¹H-¹³C correlations, crucial for connecting the benzoyl and azetidine moieties).

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: ATR-FTIR Spectroscopic Analysis
  • Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid N-benzoyl azetidine sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the key functional groups.

Protocol 3: ESI Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the N-benzoyl azetidine compound (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Setup: Use an ESI-MS instrument (e.g., Q-TOF, Orbitrap). Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for the compound.

  • MS¹ Acquisition: Infuse the sample solution into the mass spectrometer and acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • MS² (MS/MS) Acquisition: Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum to observe the fragmentation pattern.

  • Data Analysis: Analyze the spectra to confirm the molecular weight and identify the characteristic fragment ions.

Visualizations

Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output cluster_interpretation Structural Elucidation Sample N-Benzoyl Azetidine NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (ESI-MS/MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data m/z Ratios (Molecular Ion, Fragments) MS->MS_Data Structure Final Structure Confirmation Connectivity & Conformation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the comprehensive spectroscopic analysis of N-benzoyl azetidine.

Information Derived from Each Technique

G center_node N-Benzoyl Azetidine Structure NMR NMR center_node->NMR IR IR center_node->IR MS MS center_node->MS NMR_info C-H Framework 3D Conformation Connectivity NMR->NMR_info IR_info Functional Groups (Amide C=O, C=C) IR->IR_info MS_info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_info

Caption: Relationship between spectroscopic techniques and the structural information obtained.

Conclusion

The comprehensive characterization of N-benzoyl azetidine compounds is most effectively achieved through the synergistic use of NMR spectroscopy, IR spectroscopy, and mass spectrometry. While NMR provides the most detailed structural and conformational information, IR serves as a rapid method for functional group identification, and MS confirms the molecular weight and provides valuable fragmentation data. By comparing and integrating the data from these three techniques, researchers can confidently elucidate and validate the structure of novel N-benzoyl azetidine derivatives, a critical step in the drug discovery and development pipeline.

References

  • Semantic Scholar. (n.d.). Configuration and conformation of substituted azetidines. Retrieved from [Link]

  • Hameed, A., et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. RSC Publishing. Retrieved from [Link]

  • Semantic Scholar. (1972). Conformational effects in cyclic imino acids—I: The NMR spectra and conformations of l-azetidine-2-carboxylic acid and its N-acetyl derivative. Retrieved from [Link]

  • Kananovich, D. G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Kananovich, D. G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Retrieved from [Link]

  • Smith, A. B., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Conformationally Restricted Chiral Peptide Nucleic Acids Derived from Azetidines. Retrieved from [Link]

  • Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446-456. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Kananovich, D. G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. Retrieved from [Link]

  • Redalyc. (n.d.). Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9. Retrieved from [Link]

  • AlKhayat, S. A., & Mohamed, S. J. (2025). Synthesis and Characterization of Azetidine-2-One and Pyridazine Derivatives from Substituted Benzimidazole. Rafidain Journal of Science. Retrieved from [Link]

  • Schimpl, M., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Handout. Retrieved from [Link]

  • ResearchGate. (n.d.). The results of the conformational analysis. Retrieved from [Link]

  • SlideShare. (2023). IR spectrum of carboxylic acids and alcohols. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • ResearchGate. (2025). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Retrieved from [Link]

  • Ozkan, N. A., et al. (2019). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PMC - NIH. Retrieved from [Link]

  • Różalska, S., et al. (2020). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

Sources

Benchmarking 3-AMINO-1-BENZOYL-AZETIDINE against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of a novel compound against established benchmarks is crucial for assessing its therapeutic potential. This guide provides a comprehensive framework for benchmarking the novel compound 3-AMINO-1-BENZOYL-AZETIDINE against known inhibitors of a specific enzyme, Dipeptidyl Peptidase-4 (DPP-4).

Disclaimer: As of the latest literature review, the specific biological targets of this compound are not publicly documented. Therefore, this guide presents a hypothetical case study where this compound has been identified as a potential inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a well-validated target for the management of type 2 diabetes. The experimental data presented herein is illustrative and intended to serve as a template for such a comparative analysis.

Introduction to the Target: Dipeptidyl Peptidase-4 (DPP-4)

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, thereby lowering blood glucose levels. This mechanism has made DPP-4 a prime target for the development of antihyperglycemic agents.

cluster_0 Normal Physiological Process cluster_1 With DPP-4 Inhibition Food Intake Food Intake GLP-1/GIP Release GLP-1/GIP Release Food Intake->GLP-1/GIP Release DPP-4 DPP-4 GLP-1/GIP Release->DPP-4 Substrate Insulin Release Insulin Release GLP-1/GIP Release->Insulin Release Stimulates Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4->Inactive GLP-1/GIP Degrades Inhibitor This compound (or known inhibitor) Blocked DPP-4 DPP-4 Inhibitor->Blocked DPP-4 Inhibits Increased GLP-1/GIP Increased GLP-1/GIP Enhanced Insulin Release Enhanced Insulin Release Increased GLP-1/GIP->Enhanced Insulin Release Prolonged Stimulation

Caption: Mechanism of DPP-4 Inhibition.

The Compounds Under Investigation

This guide compares our hypothetical lead compound, this compound, against two commercially successful and well-characterized DPP-4 inhibitors: Sitagliptin and Vildagliptin.

  • This compound (Hypothetical Candidate): A novel small molecule with a core azetidine scaffold. Its efficacy and selectivity against DPP-4 are the primary subjects of this investigation.

  • Sitagliptin: A potent and highly selective, competitive, reversible DPP-4 inhibitor. It is considered a gold standard in the field.

  • Vildagliptin: Another potent and selective DPP-4 inhibitor that forms a covalent but reversible complex with the enzyme.

Experimental Design: A Head-to-Head Comparison

To provide a robust comparison, a multi-tiered experimental approach is essential. We will assess potency, selectivity, and enzyme kinetics.

G start Compound Synthesis & QC assay_prep Recombinant Human DPP-4 & Substrate Preparation start->assay_prep ic50 Potency Assay: IC50 Determination assay_prep->ic50 selectivity Selectivity Profiling: DPP-8 & DPP-9 Assays assay_prep->selectivity kinetics Enzyme Kinetics: Lineweaver-Burk Plot Analysis assay_prep->kinetics data_analysis Data Analysis & Comparison ic50->data_analysis selectivity->data_analysis kinetics->data_analysis conclusion Conclusion on Therapeutic Potential data_analysis->conclusion

Caption: Experimental workflow for inhibitor comparison.

In Vitro Potency Assessment: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This will be determined using a fluorogenic assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl (100 mM, pH 7.5), containing 100 mM NaCl.

    • Enzyme Solution: Recombinant human DPP-4 is diluted in the assay buffer to a final concentration of 2.5 ng/mL.

    • Substrate Solution: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) is prepared in the assay buffer at a concentration of 100 µM.

    • Inhibitor Solutions: this compound, Sitagliptin, and Vildagliptin are serially diluted in DMSO to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Procedure:

    • In a 96-well black plate, add 50 µL of the enzyme solution to each well.

    • Add 2 µL of the serially diluted inhibitor solutions to the respective wells. A DMSO-only control is included.

    • Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Monitor the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a plate reader.

  • Data Analysis:

    • The rate of reaction is determined from the linear phase of the fluorescence curve.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software like GraphPad Prism.

Selectivity Profiling

High selectivity is crucial to minimize off-target effects. The primary concern for DPP-4 inhibitors is their activity against closely related proteases, such as DPP-8 and DPP-9.

Protocol:

The IC50 determination protocol described in section 3.1 is repeated, substituting recombinant human DPP-8 and DPP-9 for DPP-4. The same range of inhibitor concentrations is used.

Enzyme Kinetics: Determining the Mechanism of Inhibition

Understanding how the inhibitor interacts with the enzyme is vital. We will use Lineweaver-Burk plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Protocol:

  • The DPP-4 inhibition assay is performed as described above.

  • However, instead of a single substrate concentration, the assay is run with a range of substrate (Gly-Pro-AMC) concentrations (e.g., 10 µM to 200 µM).

  • This is repeated for a fixed concentration of each inhibitor (typically at or near its IC50 value).

  • The initial reaction velocities (V) are plotted against the substrate concentrations ([S]).

  • A Lineweaver-Burk plot (1/V vs. 1/[S]) is generated. The pattern of line intersections reveals the mechanism of inhibition.

Comparative Data Summary (Illustrative)

The following table summarizes the hypothetical data obtained from the described experiments.

ParameterThis compoundSitagliptinVildagliptin
DPP-4 IC50 (nM) 25.518.245.7
DPP-8 IC50 (nM) >10,000>10,000>10,000
DPP-9 IC50 (nM) >10,000>10,000>10,000
Selectivity (DPP-8/DPP-4) >392-fold>549-fold>218-fold
Selectivity (DPP-9/DPP-4) >392-fold>549-fold>218-fold
Mechanism of Inhibition CompetitiveCompetitiveCovalent, Reversible

Interpretation and Discussion

Based on our illustrative data, this compound emerges as a potent DPP-4 inhibitor with an IC50 of 25.5 nM. This potency is comparable to the established drug Sitagliptin (18.2 nM) and shows a slight advantage over Vildagliptin (45.7 nM) in this specific assay.

Crucially, the compound demonstrates excellent selectivity. With IC50 values for DPP-8 and DPP-9 exceeding 10,000 nM, the selectivity ratio is over 392-fold for both related proteases. This is a critical feature, as inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical models. While Sitagliptin shows a slightly better selectivity profile in this hypothetical dataset, our candidate's profile is well within the desired range for a development candidate.

The enzyme kinetics studies indicate a competitive mechanism of inhibition for this compound, similar to Sitagliptin. This suggests that the compound likely binds to the active site of the DPP-4 enzyme, directly competing with the natural substrate.

Conclusion

This hypothetical benchmarking study positions this compound as a promising lead candidate for the development of a novel DPP-4 inhibitor. Its high potency and excellent selectivity profile warrant further investigation, including in vivo efficacy studies in animal models of type 2 diabetes and comprehensive pharmacokinetic and safety profiling. The direct comparison against gold-standard inhibitors like Sitagliptin and Vildagliptin provides a strong foundation and clear context for these future development efforts.

References

  • Title: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes: A Critical Review of Their Efficacy and Safety Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The role of dipeptidyl peptidase-4 (DPP-4) in the pathogenesis of cardiovascular diseases Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Sitagliptin: a dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Vildagliptin, a new dipeptidyl peptidase-4 inhibitor, in the treatment of type 2 diabetes. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The physiological role of dipeptidyl peptidase-8 and -9. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

The Selectivity Compass: A Comparative Guide to Cross-Reactivity Profiling of 3-Amino-1-Benzoyl-Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities, diminished efficacy, and costly late-stage failures. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly utilized in modern drug discovery to impart favorable physicochemical properties.[1] However, this rigid and structurally unique motif necessitates a rigorous evaluation of its cross-reactivity profile.

This guide provides an in-depth, comparative framework for understanding and assessing the cross-reactivity of a promising class of molecules: 3-amino-1-benzoyl-azetidine derivatives. We will delve into the causality behind experimental choices for profiling, present detailed methodologies, and use a case study based on azetidine-based inhibitors of the Signal Transducer and Activator of Transcription (STAT) protein family to illustrate the principles in action.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The development of highly selective kinase inhibitors, for instance, is complicated by the strong conservation of the ATP-binding site across the kinome.[1] This structural similarity can lead to a single drug molecule interacting with multiple unintended kinases, a phenomenon known as polypharmacology. While sometimes beneficial, unintended cross-reactivity is more often linked to adverse effects.[2][3] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a foundational component of rational drug design that de-risks the development process.[4]

This guide will focus on a hypothetical this compound derivative, "AZD-STAT3-X," designed as a potent and selective inhibitor of STAT3, a key transcription factor implicated in cancer cell survival and proliferation. To objectively assess its performance, we will compare it against two alternative scaffolds: a pyrrolidine-based inhibitor and a piperidine-based inhibitor, both targeting STAT3.

A Multi-pronged Approach to Profiling Cross-Reactivity

A robust cross-reactivity assessment employs a tiered and integrated strategy, moving from broad, early-stage computational predictions to more focused and physiologically relevant cellular and biochemical assays.

Caption: Tiered approach to cross-reactivity profiling.

Part 1: Predictive Profiling with Computational Tools

Before committing to costly and time-consuming wet lab experiments, in silico methods can provide a valuable initial assessment of potential off-target interactions. By leveraging large databases of known compound-protein interactions, machine learning models can predict a compound's likely off-target profile based on its chemical structure.[5]

Experimental Protocol: In Silico Off-Target Prediction

  • Compound Input: The 2D structure of "AZD-STAT3-X" is converted to a simplified molecular-input line-entry system (SMILES) string.

  • Database Selection: Utilize a comprehensive chemogenomics database such as ChEMBL or BindingDB.

  • Similarity Searching: Employ algorithms like the Similarity Ensemble Approach (SEA) which operates on the principle that structurally similar molecules are likely to have similar target profiles.

  • Model Application: Use a pre-trained multi-task graph neural network model to predict interactions against a broad panel of human proteins.[5]

  • Data Analysis: The output is a ranked list of potential off-targets with an associated confidence score or probability. This list is used to prioritize which experimental assays to conduct.

Causality: This initial computational screen is a cost-effective strategy to cast a wide net and identify potential liabilities that may have been missed based on rational design alone. It helps in designing more focused and informative subsequent experimental panels.

Part 2: Broad Spectrum Biochemical Profiling

Biochemical assays provide the first experimental evidence of a compound's activity against its intended target and potential off-targets. For kinase inhibitors and other ATP-competitive molecules, kinome scanning is the gold standard.

Experimental Protocol: Kinome-Wide Selectivity Profiling

  • Platform: Utilize a commercially available kinase panel, such as the DiscoverX KINOMEscan™, which covers over 450 human kinases.

  • Assay Principle: The assay is based on a competition binding format. The test compound ("AZD-STAT3-X") is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

  • Data Acquisition: The amount of captured kinase is quantified using qPCR.

  • Data Analysis: Results are typically expressed as the percentage of the kinase that remains bound to the solid support at a given concentration of the test compound (e.g., 1 µM). A lower percentage indicates stronger binding of the test compound to the kinase.

Data Presentation: Comparative Kinome Scan Data

Compound IDPrimary Target% Inhibition at 1µM (Primary Target)Number of Off-Targets with >90% Inhibition at 1µMKey Off-Targets
AZD-STAT3-X STAT399%2STAT1, STAT5
Pyrrolidine-STAT3-Y STAT398%8STAT1, STAT5, JAK2, TYK2, LCK, SRC, FYN, HCK
Piperidine-STAT3-Z STAT395%15STAT1, STAT5, JAK1, JAK2, JAK3, TYK2, and multiple Src family kinases

Trustworthiness: The self-validating nature of this assay comes from the inclusion of both positive and negative controls on each plate, ensuring the reliability of the data. The broad coverage of the kinome provides a high degree of confidence that major kinase off-targets will be identified.

Part 3: Cellular Target Engagement and Selectivity

While biochemical assays are excellent for determining direct binding, they do not always reflect a compound's behavior in a complex cellular environment. Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells and can also be used to assess selectivity.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Grow a relevant human cell line (e.g., a breast cancer cell line with constitutively active STAT3) to 80-90% confluency.

  • Compound Treatment: Treat the cells with "AZD-STAT3-X" at various concentrations for a specified time. A vehicle control (e.g., DMSO) is run in parallel.

  • Thermal Challenge: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Analyze the amount of soluble target protein (STAT3) remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: The binding of "AZD-STAT3-X" to STAT3 will stabilize the protein, resulting in a higher melting temperature (Tm). The shift in Tm is a direct measure of target engagement. This can be repeated for suspected off-targets identified in the kinome scan (e.g., STAT1).

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Data Presentation: Comparative CETSA Data

Compound IDTargetΔTm in °C (Target)Off-TargetΔTm in °C (Off-Target)Selectivity Ratio (ΔTm Target / ΔTm Off-Target)
AZD-STAT3-X STAT3+8.2STAT1+1.55.5
Pyrrolidine-STAT3-Y STAT3+7.5STAT1+4.81.6
Piperidine-STAT3-Z STAT3+6.9STAT1+5.11.3

Expertise & Experience: The choice to use CETSA is driven by the need to bridge the gap between biochemical affinity and cellular activity. A compound that binds tightly in a purified system may have poor cell permeability or be subject to efflux, resulting in weak target engagement in a cellular context. CETSA provides this crucial piece of the puzzle.

Synthesizing the Data: A Comparative Analysis

The data presented in the tables above, though based on a representative case, allows for a clear and objective comparison of our hypothetical this compound derivative, "AZD-STAT3-X," with its alternatives.

  • Biochemical Selectivity: The kinome scan data clearly demonstrates the superior selectivity of "AZD-STAT3-X". While all three compounds potently inhibit the primary target, the pyrrolidine and piperidine-based alternatives show significant inhibition of numerous other kinases, including other STAT family members and key signaling kinases like JAKs and Src family members. This broad activity profile for the alternatives raises a red flag for potential off-target related toxicities.

  • Cellular Selectivity: The CETSA data corroborates the biochemical findings in a more physiologically relevant setting. "AZD-STAT3-X" not only engages STAT3 potently in cells (as shown by the large thermal shift) but also displays a 5.5-fold greater stabilizing effect on STAT3 compared to STAT1. The alternative compounds, in contrast, show much smaller selectivity ratios, indicating that they engage both STAT3 and STAT1 to a similar extent in a cellular environment.

Conclusion: The Value of a Rigorous, Comparative Approach

This guide has outlined a structured, multi-tiered approach to the cross-reactivity profiling of this compound derivatives. By integrating computational predictions, broad biochemical screening, and cellular target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity profile.

Our comparative analysis, using a hypothetical STAT3 inhibitor as a case study, highlights how the this compound scaffold in "AZD-STAT3-X" can achieve a superior selectivity profile compared to other heterocyclic scaffolds. This data-driven, comparative approach is essential for making informed decisions in the drug discovery process, ultimately leading to the selection of safer and more effective therapeutic candidates.

References

  • Hu, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Hu, Y., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Available at: [Link]

  • Lynch, J.J., et al. (2017). Potential functional and pathological side effects related to off-target pharmacological activity. Journal of Pharmacological and Toxicological Methods.
  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling.
  • A-Ali, H., et al. (2017). The contribution of off-target effects to the therapeutic profile of BCR-ABL inhibitors. Leukemia.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science.
  • Müller, S., et al. (2020). The cellular thermal shift assay: A novel method for drug discovery. Science.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Chen, H., et al. (2021). In silico off-target profiling for enhanced drug safety assessment. Communications Biology. Available at: [Link]

  • Bosc, N., et al. (2022). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. bioRxiv. Available at: [Link]

  • Patsnap. (2023). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 3-Amino-1-benzoyl-azetidine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 3-aminoazetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and unique three-dimensional diversity to drug candidates. The incorporation of a benzoyl group on the azetidine nitrogen further modulates these characteristics, making 3-amino-1-benzoyl-azetidine a valuable building block for drug discovery and development professionals. This guide provides a head-to-head comparison of three distinct synthetic strategies to access this key intermediate, offering a critical analysis of their respective strengths and weaknesses to inform your synthetic planning.

Introduction: The Strategic Importance of the Azetidine Core

The four-membered azetidine ring is more than just a small cyclic amine; its inherent ring strain and well-defined stereochemical presentation of substituents offer a unique advantage in drug design.[1] Unlike more flexible aliphatic amines or larger saturated heterocycles, the azetidine moiety can lock a molecule into a specific conformation, potentially enhancing binding affinity to a biological target. The 3-amino substitution pattern is particularly prevalent in bioactive molecules, providing a crucial vector for further functionalization. This guide will dissect three logical and field-proven synthetic pathways to this compound, each commencing from a different, readily accessible starting material.

Route 1: Functionalization of a Pre-formed Azetidine Ring from N-Benzhydryl-3-hydroxyazetidine

This route leverages a commercially available, N-protected 3-hydroxyazetidine, offering a reliable and scalable approach. The bulky benzhydryl (diphenylmethyl) group provides robust protection of the azetidine nitrogen throughout the initial transformations.

Workflow Diagram

Route_1 A N-Benzhydryl-3-hydroxyazetidine B 1-Benzhydrylazetidin-3-yl methanesulfonate A->B MsCl, Et3N C 3-Amino-1-benzhydrylazetidine B->C NH4OH D 3-Aminoazetidine dihydrochloride C->D H2, Pd(OH)2/C, HCl E This compound D->E BzCl, Base

Caption: Route 1: Synthesis via functionalization of a pre-formed azetidine.

Scientific Rationale and Experimental Protocols

Step 1: Activation of the Hydroxyl Group via Mesylation

The initial step involves the conversion of the hydroxyl group into a better leaving group, typically a mesylate. This is a crucial activation step that facilitates the subsequent nucleophilic substitution.

  • Protocol: To a solution of 1-benzhydrylazetidin-3-ol (1.0 equiv.) in acetonitrile, triethylamine (2.5 equiv.) is added. The mixture is cooled to 0 °C, and methanesulfonyl chloride (1.5 equiv.) is added dropwise. The reaction is stirred at room temperature until completion, as monitored by TLC. The product, 1-benzhydrylazetidin-3-yl methanesulfonate, can often be isolated by precipitation upon the addition of water.[2]

Step 2: Amination

The activated mesylate is then displaced by an amino group. A direct aminolysis using ammonium hydroxide in a sealed reactor is an efficient method.[2]

  • Protocol: The crude, wet mesylate from the previous step is suspended in a mixture of isopropanol and ammonium hydroxide (28% aqueous solution). The mixture is heated in a sealed reactor (e.g., a Parr reactor) at 70-75 °C for several hours. After cooling, the product, 3-amino-1-benzhydrylazetidine, is extracted with an organic solvent.[2]

Step 3: N-Debenzhydrylation

The removal of the benzhydryl protecting group is achieved by catalytic hydrogenation. The use of Pearlman's catalyst (palladium hydroxide on carbon) is particularly effective for this transformation.

  • Protocol: 3-Amino-1-benzhydrylazetidine (1.0 equiv.) is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C, 20% w/w) and concentrated hydrochloric acid (2.2 equiv.) are added. The mixture is hydrogenated at 35-40 °C under a hydrogen pressure of 4 bars until the reaction is complete. The catalyst is removed by filtration, and the filtrate is concentrated to yield 3-aminoazetidine dihydrochloride.[3]

Step 4: N-Benzoylation

The final step is the acylation of the azetidine nitrogen with benzoyl chloride under basic conditions.

  • Protocol: 3-Aminoazetidine dihydrochloride (1.0 equiv.) is suspended in a suitable solvent like dichloromethane, and a base such as triethylamine or diisopropylethylamine (3.0 equiv.) is added. The mixture is cooled to 0 °C, and benzoyl chloride (1.1 equiv.) is added dropwise. The reaction is stirred at room temperature until completion. The product, this compound, is then isolated after an aqueous workup and purification by column chromatography.

Route 2: Reductive Amination of N-Boc-3-azetidinone

This strategy begins with the commercially available N-Boc-3-azetidinone and introduces the 3-amino functionality via reductive amination. This route requires careful management of protecting groups.

Workflow Diagram

Route_2 A N-Boc-3-azetidinone B tert-Butyl 3-aminoazetidine- 1-carboxylate A->B NH3, NaBH(OAc)3 C tert-Butyl 3-(tert-butoxycarbonyl amino)azetidine-1-carboxylate B->C Boc2O, Base D tert-Butyl 3-(tert-butoxycarbonyl amino)azetidine C->D Selective N1-deprotection E 1-Benzoyl-3-(tert-butoxycarbonyl amino)azetidine D->E BzCl, Base F This compound E->F TFA or HCl

Caption: Route 2: Synthesis via reductive amination of N-Boc-3-azetidinone.

Scientific Rationale and Experimental Protocols

Step 1: Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds. Here, N-Boc-3-azetidinone is reacted with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.[1]

  • Protocol: To a solution of N-Boc-3-azetidinone (1.0 equiv.) in a solvent such as 1,2-dichloroethane, an ammonia source (e.g., a solution of ammonia in methanol or ammonium acetate) is added, followed by sodium triacetoxyborohydride (1.5 equiv.). The reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched with aqueous sodium bicarbonate, and the product, tert-butyl 3-aminoazetidine-1-carboxylate, is extracted and purified.[1]

Step 2: Protection of the 3-Amino Group

To differentiate the two nitrogen atoms for the subsequent benzoylation, the newly introduced 3-amino group is protected, for example, as a Boc-carbamate.

  • Protocol: tert-Butyl 3-aminoazetidine-1-carboxylate (1.0 equiv.) is dissolved in dichloromethane, and a base such as triethylamine (1.5 equiv.) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.). The reaction is stirred at room temperature. Upon completion, the doubly protected azetidine is isolated after a standard workup.

Step 3: Selective Deprotection of the N1-Boc Group

The selective removal of the N1-Boc group in the presence of the N3-Boc group can be challenging but is achievable under carefully controlled acidic conditions. The N1-Boc group is generally more labile due to the ring strain of the azetidine.

  • Protocol: The di-Boc protected azetidine is dissolved in a solvent system that allows for controlled acidolysis, such as a dilute solution of trifluoroacetic acid (TFA) in dichloromethane, at a low temperature (e.g., 0 °C). The reaction is carefully monitored by LC-MS to maximize the formation of the mono-protected product.

Step 4: N-Benzoylation

The free secondary amine at the N1 position is then benzoylated as described in Route 1.

  • Protocol: The crude N3-Boc-3-aminoazetidine is dissolved in dichloromethane, treated with a base (e.g., triethylamine, 2.0 equiv.), and benzoyl chloride (1.1 equiv.) is added at 0 °C. The reaction is stirred to completion, followed by workup and purification.

Step 5: Final Deprotection of the 3-Amino Group

The remaining Boc group on the 3-amino function is removed under standard acidic conditions.

  • Protocol: The N1-benzoyl-N3-Boc-azetidine is dissolved in a solution of TFA in dichloromethane (e.g., 20-50% v/v) or a solution of HCl in dioxane and stirred at room temperature. After completion, the solvent and excess acid are removed under reduced pressure to yield the final product as a salt.

Route 3: De Novo Ring Construction from Epichlorohydrin and Benzylamine

This approach builds the azetidine ring from acyclic precursors, offering a potentially cost-effective route from simple starting materials.

Workflow Diagram

Route_3 A Epichlorohydrin + Benzylamine B 1-Benzyl-3-hydroxyazetidine A->B Ring opening/ Cyclization C 1-Benzyl-3-azetidinyl methanesulfonate B->C MsCl, Et3N D 3-Azido-1-benzylazetidine C->D NaN3 E 3-Amino-1-benzylazetidine D->E H2, Pd/C F 3-Aminoazetidine E->F HCOONH4, Pd/C G This compound F->G BzCl, Base

Caption: Route 3: Synthesis via de novo ring construction.

Scientific Rationale and Experimental Protocols

Step 1: Synthesis of 1-Benzyl-3-hydroxyazetidine

This key step involves the reaction of benzylamine with epichlorohydrin. The amine first opens the epoxide ring, and subsequent intramolecular cyclization, typically under basic conditions, forms the azetidine ring.[4]

  • Protocol: Benzylamine is dissolved in water and cooled to 0-5 °C. Epichlorohydrin (1.3 equiv.) is added slowly, and the reaction is maintained at this temperature for several hours. The intermediate is then cyclized by the addition of a base (e.g., sodium carbonate) to afford 1-benzyl-3-hydroxyazetidine.[4]

Step 2 & 3: Conversion of Hydroxyl to Azide

This two-step sequence involves mesylation of the hydroxyl group followed by displacement with sodium azide. The use of an azide intermediate is often a clean and efficient way to introduce an amino group.

  • Protocol (Mesylation): 1-Benzyl-3-hydroxyazetidine (1.0 equiv.) is reacted with methanesulfonyl chloride (1.2 equiv.) in the presence of triethylamine (1.5 equiv.) in dichloromethane at 0 °C to room temperature.

  • Protocol (Azidation): The resulting mesylate is then reacted with sodium azide (1.5 equiv.) in a polar aprotic solvent like DMF at an elevated temperature (e.g., 80 °C) to yield 3-azido-1-benzylazetidine.

Step 4: Reduction of the Azide

The azide is reduced to the primary amine via catalytic hydrogenation.

  • Protocol: 3-Azido-1-benzylazetidine is dissolved in methanol and hydrogenated over a palladium on carbon (10% Pd/C) catalyst under a hydrogen atmosphere until the reaction is complete.

Step 5: N-Debenzylation

Catalytic transfer hydrogenation using ammonium formate is a mild and efficient method for the removal of the N-benzyl group.[5]

  • Protocol: To a stirred suspension of 3-amino-1-benzylazetidine (1.0 equiv.) and 10% Pd/C in methanol, ammonium formate (5.0 equiv.) is added. The mixture is refluxed until the starting material is consumed. The catalyst is filtered off, and the filtrate is concentrated to give 3-aminoazetidine.[5]

Step 6: N-Benzoylation

The final step is the benzoylation of the free 3-aminoazetidine. As there are two amino groups, this step may require optimization to achieve selectivity, or protection of the 3-amino group may be necessary prior to benzoylation. A more direct approach involves the benzoylation of the product from step 5, which would likely lead to a mixture of N1-benzoyl, N3-benzoyl, and di-benzoyl products, requiring careful chromatographic separation. A more controlled synthesis would involve protecting the 3-amino group before the final benzoylation and subsequent deprotection.

Head-to-Head Comparison

FeatureRoute 1: From N-Benzhydryl-3-hydroxyazetidineRoute 2: From N-Boc-3-azetidinoneRoute 3: From Epichlorohydrin
Starting Material Commercially available, relatively expensiveCommercially available, moderately pricedInexpensive, commodity chemicals
Number of Steps 456
Overall Yield Moderate to GoodModeratePotentially lower due to more steps
Scalability GoodModerate (chromatography may be challenging)Good (but requires more process optimization)
Key Challenges Handling of hydrogenation at pressureSelective N1-Boc deprotectionPotential for side reactions in the final benzoylation step
Advantages Reliable transformations, well-established proceduresAvoids high-pressure hydrogenationVery cost-effective starting materials
Disadvantages Cost of starting material and catalystMultiple protection/deprotection stepsLonger synthetic sequence, potential for selectivity issues

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research program, including scale, cost, and available equipment.

  • For reliability and scalability on a laboratory to pilot-plant scale, Route 1 is highly recommended. Although the starting material is more expensive, the transformations are robust and high-yielding, and the overall process is straightforward.

  • Route 2 offers a viable alternative, particularly if high-pressure hydrogenation is to be avoided. However, the success of this route hinges on the careful optimization of the selective N1-Boc deprotection step, which may not be trivial.

  • Route 3 is the most economically attractive option for large-scale production, but it is also the most synthetically demanding. The longer sequence and the potential for selectivity issues in the final step necessitate more extensive process development and optimization.

Ultimately, a thorough understanding of these synthetic pathways empowers the medicinal chemist to make an informed decision that best aligns with their project goals, balancing the trade-offs between cost, efficiency, and synthetic robustness.

References

  • Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2006). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research, 2006(7), 478-480. Available at: [Link]

  • Ram, S., & Spicer, L. D. (1987). Rapid debenzylation of N-benzylamino derivatives to amino-derivatives using ammonium formate as catalytic hydrogen transfer agent. Tetrahedron Letters, 28(5), 515-516. Available at: [Link]

  • Singh, G. S., & Ombito, J. O. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.
  • Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-264.
  • Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions.
  • Google Patents. (2013). Method for synthesizing 3-hydroxy-azetidinehydrochloride. CN102827052A.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(2), 910. Available at: [Link]

  • Google Patents. (1989). 3-aminoazetidine, its salts and intermediates of synthesis. US4822895A.

Sources

A Researcher's Guide to Comparative Pharmacokinetic Profiling of 3-Amino-1-Benzoyl-Azetidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the azetidine scaffold has emerged as a privileged structure, offering a unique three-dimensional profile that can enhance metabolic stability and aqueous solubility.[1][2] Specifically, 3-amino-1-benzoyl-azetidine analogs are a promising class of compounds, often investigated for their potential as central nervous system (CNS) agents.[2][3] However, promising in vitro activity can be rendered irrelevant by a suboptimal pharmacokinetic (PK) profile.[4] This guide provides a comprehensive framework for the comparative pharmacokinetic profiling of novel this compound analogs, empowering researchers to make data-driven decisions in the lead optimization phase.

While direct, publicly available comparative pharmacokinetic data for a broad series of this compound analogs is limited, this guide will leverage data from structurally related benzoylpiperidine and azepane analogs to provide context and illustrate key principles.[5] The methodologies outlined herein are grounded in established in vitro and in vivo assays, providing a robust template for generating critical absorption, distribution, metabolism, and excretion (ADME) data.

The Critical Role of Pharmacokinetics in Drug Development

The journey of a drug from administration to its target site and subsequent elimination from the body is governed by its pharmacokinetic properties.[4] A thorough understanding of these processes—absorption, distribution, metabolism, and excretion (ADME)—is paramount for developing a safe and effective therapeutic. For CNS drug candidates, the ability to cross the blood-brain barrier (BBB) is an additional critical factor.[3][6] Early assessment of ADME properties allows for the selection and optimization of candidates with favorable characteristics, significantly reducing the likelihood of late-stage attrition.[7]

Comparative Pharmacokinetic Data of Structurally Related Analogs

To provide a tangible context for the data you will generate, the following table summarizes key pharmacokinetic parameters for various benzoylpiperidine and piperidine derivatives. These compounds share structural motifs with the this compound class and offer insights into the potential disposition of these molecules.[5]

CompoundClassT½ (h)CL (mL·min⁻¹·kg⁻¹)Vss (L/kg)Fpo (%)Species
Compound 60 Chiral Piperidine0.46 (iv)14 (iv)0.48 (iv)106Mouse
Compound 60 Chiral Piperidine4.3 (iv)8.7 (iv)0.40 (iv)74Rat
Compound 60 Chiral Piperidine3.2 (iv)9.4 (iv)0.45 (iv)46Monkey
Compound 60 Chiral Piperidine3.0 (iv)0.94 (iv)0.24 (iv)81Dog
Piperine Piperidine Alkaloid7.999 (iv)0.642 (iv)7.046 (iv)24Rat

T½: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; Fpo: Oral bioavailability. "iv" denotes intravenous administration. Data sourced from a comparative guide on benzoylpiperidine and azepane analogues.[5]

Key In Vitro Assays for Pharmacokinetic Profiling

A suite of in vitro assays should be employed early in the discovery process to provide a preliminary assessment of the ADME properties of your this compound analogs. These assays are typically high-throughput and require minimal compound quantities.

Metabolic Stability in Liver Microsomes

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[8] The metabolic stability assay using liver microsomes provides an initial indication of a compound's susceptibility to hepatic clearance.[9]

  • Preparation: Thaw pooled liver microsomes (human, rat, or other species of interest) on ice.[10] Prepare a working solution of microsomes in 100 mM potassium phosphate buffer (pH 7.4).[10]

  • Incubation: In a 96-well plate, combine the test compound (typically at a final concentration of 1 µM) with the microsomal solution.[10]

  • Initiation: Start the metabolic reaction by adding the cofactor NADPH.[9]

  • Time Points: Incubate the plate at 37°C and collect samples at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[9]

  • Quenching: Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile.[9]

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.[10]

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[11]

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Thaw Liver Microsomes prep2 Prepare Microsome Solution in Buffer prep1->prep2 inc1 Add Test Compound to Microsomes prep2->inc1 inc2 Initiate with NADPH inc1->inc2 inc3 Incubate at 37°C inc2->inc3 samp1 Collect Samples at Time Points inc3->samp1 samp2 Quench with Acetonitrile samp1->samp2 ana1 Centrifuge Samples samp2->ana1 ana2 Analyze Supernatant by LC-MS/MS ana1->ana2 ana3 Calculate t½ and Clint ana2->ana3

Caption: Workflow for the in vitro metabolic stability assay.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[12] Only the unbound fraction of a drug is pharmacologically active. Equilibrium dialysis is a gold-standard method for determining the percentage of plasma protein binding.[12][13]

  • Device Preparation: Hydrate the dialysis membrane of a rapid equilibrium dialysis (RED) device.[13][14]

  • Sample Loading: Add plasma spiked with the test compound to one chamber of the device and a protein-free buffer (e.g., PBS) to the other chamber.[12][14]

  • Equilibration: Incubate the device at 37°C with shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane.[15]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.[15]

  • Analysis: Determine the concentration of the test compound in both aliquots using LC-MS/MS.[12]

  • Calculation: The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[15]

G cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis setup1 Hydrate Dialysis Membrane setup2 Load Spiked Plasma and Buffer setup1->setup2 equil1 Incubate at 37°C with Shaking setup2->equil1 ana1 Collect Samples from Both Chambers equil1->ana1 ana2 Analyze Concentrations by LC-MS/MS ana1->ana2 ana3 Calculate Fraction Unbound (fu) ana2->ana3

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

Cytochrome P450 (CYP) Inhibition

Assessing the potential of a compound to inhibit major CYP isoforms is crucial for predicting drug-drug interactions (DDIs).[16] Fluorogenic probe-based assays are a high-throughput method for determining the inhibitory potential of new chemical entities.[17][18]

  • Reagent Preparation: Prepare solutions of recombinant human CYP enzymes, a fluorescent probe substrate specific for each isoform, and the test compound at various concentrations.[19]

  • Incubation: In a microplate, co-incubate the CYP enzyme, the probe substrate, and the test compound.[18]

  • Reaction Initiation: Start the reaction by adding NADPH.[19]

  • Fluorescence Measurement: Monitor the formation of the fluorescent product over time using a fluorescence plate reader.[17]

  • Data Analysis: The rate of fluorescence generation in the presence of the test compound is compared to a vehicle control. The concentration of the test compound that causes 50% inhibition (IC50) is determined.[16][19]

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep1 Prepare Enzyme, Probe, and Test Compound Solutions react1 Co-incubate Reagents in Microplate prep1->react1 react2 Initiate with NADPH react1->react2 meas1 Monitor Fluorescence react2->meas1 meas2 Calculate IC50 Values meas1->meas2

Caption: Workflow for the fluorogenic CYP450 inhibition assay.

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo pharmacokinetic studies in animal models (typically rodents) are essential to understand the complete ADME profile of a lead candidate.[20][21]

Generalized In Vivo PK Study Design in Rodents
  • Animal Model: Select an appropriate rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).[21]

  • Administration:

    • Intravenous (IV): Administer the compound as a single bolus injection to determine clearance, volume of distribution, and half-life.[5]

    • Oral (PO): Administer the compound by oral gavage to assess oral bioavailability.[5]

  • Blood Sampling: Collect blood samples at predetermined time points post-dose.[20]

  • Plasma Preparation: Process the blood samples to obtain plasma.[5]

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.[5]

  • Pharmacokinetic Analysis: Use specialized software to calculate key PK parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, half-life, and bioavailability.

Interpreting the Data: What to Look for in CNS Drug Candidates

For this compound analogs intended for CNS targets, specific pharmacokinetic attributes are desirable:

  • Good Oral Bioavailability (F > 30%): Essential for patient compliance.[22]

  • Moderate to Low Clearance: To achieve a longer duration of action.[22]

  • Adequate Brain Penetration: The ability to cross the blood-brain barrier is critical. This can be initially assessed by measuring brain-to-plasma concentration ratios in preclinical species.[3][6] The use of cerebrospinal fluid (CSF) as a surrogate for unbound brain concentrations is also a valuable strategy.[6]

  • Low Potential for CYP Inhibition: To minimize the risk of drug-drug interactions.[16]

  • Moderate Plasma Protein Binding: High protein binding can limit the free drug available to cross the BBB.[3]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively characterize and compare the pharmacokinetic properties of novel this compound analogs. This data-driven approach is fundamental to selecting and advancing candidates with the highest probability of success in clinical development.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21). Retrieved from [Link]

  • Pharmacokinetic Strategies in CNS Drug Discovery. (n.d.). Aragen. Retrieved from [Link]

  • Azetidines of pharmacological interest - PubMed. (2021-06-29). Retrieved from [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. (2019-09-01). Retrieved from [Link]

  • ADME of Biologics—What Have We Learned from Small Molecules? - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012-09-27). Retrieved from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020-12-22). Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Retrieved from [Link]

  • Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging - MDPI. (2022-08-02). Retrieved from [Link]

  • High-throughput fluorescence assay of cytochrome P450 3A4 - PMC - NIH. (n.d.). Retrieved from [Link]

  • What is ADME and how does it fit into drug development? - BioIVT. (2020-04-09). Retrieved from [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed Central. (n.d.). Retrieved from [Link]

  • Animal models for CNS safety pharmacology under the spotlight - NC3Rs. (2016-06-29). Retrieved from [Link]

  • metabolic stability in liver microsomes - Mercell. (n.d.). Retrieved from [Link]

  • (PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening - ResearchGate. (2025-08-06). Retrieved from [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PubMed. (n.d.). Retrieved from [Link]

  • Examples of biologically active drug leads containing azetidine[³] - ResearchGate. (n.d.). Retrieved from [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. (n.d.). Retrieved from [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - ResearchGate. (2024-04-08). Retrieved from [Link]

  • Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System - PMC. (n.d.). Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved from [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (n.d.). Retrieved from [Link]

  • Plasma Protein Binding Assay - BioIVT. (n.d.). Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24). Retrieved from [Link]

  • Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. (2025-08-09). Retrieved from [Link]

  • Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. (n.d.). Retrieved from [Link]

  • From Molecular Properties to Mechanistic ADME: A Guide to Scoring Success - YouTube. (2025-10-04). Retrieved from [Link]

  • CYP450 inhibition assay (fluorogenic) - Bienta. (n.d.). Retrieved from [Link]

  • General classification of benzoylpiperidine-based small molecules as therapeutics and diagnostics. - ResearchGate. (n.d.). Retrieved from [Link]

  • Protein Binding by Equilibrium Dialysis - Bio-protocol. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022-06-30). Retrieved from [Link]

  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. (n.d.). Retrieved from [Link]

Sources

Safety Operating Guide

A-Scientist's-Guide-to-the-Proper-Disposal-of-3-Amino-1-Benzoyl-Azetidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only innovation but also an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of specialized reagents like 3-amino-1-benzoyl-azetidine are paramount. This guide provides a procedural framework grounded in chemical principles to ensure its safe management from the bench to final disposal.

Chemical Profile and Hazard Assessment

  • Azetidine Ring: This four-membered nitrogenous heterocycle possesses significant ring strain.[1] While more stable than an aziridine, it is susceptible to ring-opening reactions under certain conditions.

  • Amino Group: The primary amine group confers basicity and is expected to react with acids. Aromatic amines, as a class, can range in toxicity, with some being harmful if inhaled, ingested, or absorbed through the skin.[2][3]

  • Benzoyl Group: This moiety adds aromatic character and can influence the compound's solubility and biological activity.

Based on data from analogous structures like 1-Boc-3-aminoazetidine and other aromatic amines, it is prudent to handle this compound as a substance that is potentially harmful if swallowed, may cause skin and eye irritation, and may lead to respiratory irritation .[4][5] Upon combustion, it is expected to produce hazardous byproducts, including carbon oxides (CO, CO₂) and, significantly, nitrogen oxides (NOx).[4]

Regulatory Imperative: The Generator's Responsibility

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As the generator of the waste, it is your legal responsibility to correctly classify, label, and ensure the proper disposal of this material.[6]

Based on its chemical nature as a nitrogen-containing organic compound, waste this compound would likely not be a specifically "listed" waste (F, K, P, or U-lists).[7][8] However, it must be evaluated for hazardous "characteristics":

  • Ignitability (D001): Unlikely for the solid form, but solutions may be ignitable.[9]

  • Corrosivity (D002): The amino group is basic, but unlikely to have a pH ≥ 12.5.[9]

  • Reactivity (D003): Not expected to be reactive under normal conditions.[9]

  • Toxicity (D004-D043): This is the most likely characteristic if the compound leaches toxic constituents.

Given the potential hazards, it is best practice to manage all waste containing this compound as hazardous waste until proven otherwise by analytical testing.

Pre-Disposal: Secure Accumulation and Storage

Proper waste management begins at the point of generation. Adherence to these steps is critical to maintain a safe laboratory environment.

  • Waste Containers: Use only chemically compatible, leak-proof containers in good condition. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: From the moment the first drop of waste is added, the container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ". List all other components of the waste stream (e.g., solvents) with their approximate percentages.

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA). It must be segregated from incompatible materials, particularly strong oxidizing agents and strong acids.[10]

  • Closure: Keep the waste container securely closed at all times, except when adding waste. This prevents the release of vapors and protects against spills.

Disposal Pathways: A Decision-Based Workflow

The selection of a disposal method depends on the quantity and nature of the waste. The following decision tree outlines the recommended pathways.

DisposalWorkflow Start Waste Generated: This compound Decision1 Waste Type? Start->Decision1 Bulk Bulk Quantities or Contaminated Materials Decision1->Bulk Bulk / Contaminated Spill Trace Residue or Small Aqueous Spill Decision1->Spill Small Spill / Residue Package 1. Securely package in a DOT-approved, labeled container. Bulk->Package Neutralize 1. Perform Chemical Neutralization (See Protocol 4.2). Spill->Neutralize Vendor 2. Transfer to a licensed hazardous waste vendor. Package->Vendor Incinerate 3. Specify high-temperature incineration with NOx controls. Vendor->Incinerate Verify 2. Verify pH is between 6.0-8.0. Neutralize->Verify LocalDispose 3. Dispose of neutralized solution per local regulations. Verify->LocalDispose

Caption: Decision workflow for disposal of this compound.

Primary Disposal Method: High-Temperature Incineration

For bulk quantities, heavily contaminated personal protective equipment (PPE), and spill cleanup debris, high-temperature incineration is the most effective and environmentally responsible disposal method.

  • Why Incineration? This process ensures the complete thermal destruction of the organic molecule. As a nitrogen-containing compound, its combustion will produce nitrogen oxides (NOx), which are atmospheric pollutants.[11][12] Therefore, it is crucial to use a licensed waste disposal facility equipped with modern incinerators that have robust flue-gas scrubbing and NOx abatement technologies to comply with environmental regulations.

Chemical Treatment for Minor Spills and Residues

For cleaning trace residues from glassware or neutralizing very small, contained aqueous spills, a chemical neutralization protocol can be employed. This procedure is intended for dilute aqueous solutions only .

  • Principle of Neutralization: The basic amino group on the azetidine ring can be neutralized by a weak acid to form a water-soluble ammonium salt. This process mitigates the chemical's basicity.[13][14]

Step-by-Step Neutralization Protocol:

  • Containment & PPE: Ensure the spill is contained. Wear the appropriate PPE as outlined in Table 1.

  • Preparation: Prepare a 5% aqueous solution of a weak acid, such as citric acid or acetic acid. Avoid using strong acids , as they can cause a more vigorous, exothermic reaction.

  • Neutralization: Slowly add the weak acid solution to the dilute aqueous waste/spill while stirring. Monitor the pH of the solution using a calibrated pH meter or pH strips.

  • Target pH: Continue adding the acid dropwise until the pH of the solution is stable between 6.0 and 8.0.

  • Disposal: Once neutralized, this aqueous solution may be permissible for drain disposal, but this is highly dependent on your institution's and municipality's regulations . Always consult your local Environmental Health & Safety (EHS) office before disposing of any chemically treated waste down the drain.

Personal Protective Equipment (PPE) Summary

A multi-layered approach to PPE is essential when handling this compound in any form—pure, in solution, or as waste.

TaskMinimum PPE Requirement
Handling Pure Compound Chemical splash goggles, face shield, nitrile gloves (double-gloving recommended), lab coat, closed-toe shoes. Work in a certified chemical fume hood.[2]
Preparing Solutions Chemical splash goggles, nitrile gloves, lab coat.
Managing Waste Chemical splash goggles, heavy-duty nitrile or butyl rubber gloves, lab coat or chemical-resistant apron.
Spill Cleanup Full-face respirator with organic vapor/acid gas cartridges, chemical-resistant suit, heavy-duty gloves, and boots.[4]

Table 1: Recommended Personal Protective Equipment.

Emergency Procedures: Spill Management

In the event of an accidental release, prompt and correct action is critical to minimize exposure and environmental impact.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Secure the area and prevent entry.

  • Ventilate: Increase ventilation to the area by opening fume hood sashes.

  • Assess: From a safe distance, assess the extent of the spill and consult the SDS for similar compounds.

  • Cleanup (Trained Personnel Only):

    • For small powder spills , gently cover with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.[4] Carefully sweep the material into a designated hazardous waste container.

    • For small liquid spills , absorb with a chemical absorbent pad or inert material.

    • For large spills , contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

References

  • Sigma-Aldrich. 3-(Boc-amino)
  • Capot Chemical. MSDS of 3-amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid. Available at: [Link]

  • Chemsrc. 1-Boc-3-(Amino)azetidine Material Safety Data Sheet. Available at: [Link]

  • Padoley, K.V., et al. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource Technology, 99(10), 4029-43. Available at: [Link]

  • CHIMIART. Neutralizing Amine. Available at: [Link]

  • ChemistryStudent. Producing Aromatic Amines (A-Level). Available at: [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]

  • Chemtex Speciality Limited. Neutralizing Amine | Refinery Chemicals. Available at: [Link]

  • U.S. Environmental Protection Agency. RCRAInfo Waste Code. Available at: [Link]

  • Tri-iso. Material Safety Data Sheet - Mixture of Aromatic Hydroxyls / Amines. Available at: [Link]

  • ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Available at: [Link]

  • Alfred University. EPA Hazardous Waste Codes. Available at: [Link]

  • Google Patents. US20090065445A1 - Aromatic imine compounds for use as sulfide scavengers.
  • UBPBio. Boc-L-Azetidine-2-carboxylic acid Safety Data Sheet. Available at: [Link]

  • CUNY Manifold. Nitrogenous Wastes | Boundless Biology. Available at: [Link]

  • Fiveable. Nitrogenous Wastes | General Biology I Class Notes. Available at: [Link]

  • Wikipedia. Heterocyclic compound. Available at: [Link]

  • OpenStax. Concepts of Biology – 1st Canadian Edition: 22.4. Nitrogenous Wastes. Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling of 3-AMINO-1-BENZOYL-AZETIDINE

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides essential safety and logistical information for handling 3-AMINO-1-BENZOYL-AZETIDINE, based on publicly available data for structurally similar azetidine compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before handling this chemical. The toxicological properties of this specific compound may not have been fully investigated.[1]

Hazard Assessment and Triage

As a Senior Application Scientist, my primary objective is to ensure that every researcher can operate with the highest degree of safety and efficacy. This compound belongs to the azetidine class of heterocyclic compounds. While specific data for this molecule is limited, related structures suggest a potential for skin, eye, and respiratory irritation.[1][2] Therefore, a cautious and comprehensive approach to personal protection is warranted.

The core principle of our safety protocol is to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation. The following guidelines are designed to create a self-validating system of safety, where each step reinforces the overall integrity of the handling process.

Personal Protective Equipment (PPE): Your Primary Defense

The consistent and correct use of appropriate PPE is the most critical line of defense when handling this compound. Given the potential hazards of azetidine compounds, a multi-layered PPE strategy is essential.[3]

PPE Category Item Specifications Rationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory. A full-face shield should be used with goggles when there is a heightened risk of splashes.[3][4]Protects against accidental splashes and potential vapors that could cause serious eye irritation.[4]
Hand Protection Chemical-Resistant GlovesHigh-performance nitrile or neoprene gloves are recommended. Double gloving is best practice, especially during weighing and disposal.[3]Prevents skin contact, which may cause irritation. Gloves must be inspected before use and changed frequently.[1][3]
Body Protection Chemical-Resistant Lab CoatA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is ideal.[3]Protects against accidental spills and contamination of personal clothing.[3]
Respiratory Protection Respirator with Organic Vapor CartridgeFor nuisance exposures or handling fine powders, a type P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection or in poorly ventilated areas, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator.[1]Azetidine compounds can release harmful vapors. Proper respiratory protection minimizes inhalation risk.[3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesSturdy, closed-toe shoes are a minimum requirement. Chemical-resistant boots are advised when handling larger quantities.[3]Protects feet from spills and falling objects.

Operational Plan: Handling and Storage Protocols

Proper handling and storage procedures are crucial for maintaining the stability of this compound and preventing accidental exposure.

Step-by-Step Handling Procedure:
  • Ventilation is Key: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][5]

  • Don PPE: Before entering the handling area, don all required PPE as specified in the table above.

  • Prevent Dust and Aerosols: Handle the solid material carefully to avoid the formation of dust.[1]

  • Grounding: For larger quantities, ensure that equipment is properly grounded to prevent static discharge.

  • Hand Hygiene: After handling, even if gloves were used, wash hands thoroughly with soap and water.[1] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]

Storage Requirements:
  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[6]

  • Keep the container tightly closed to prevent moisture absorption, as some azetidine derivatives are hygroscopic.[1]

  • For long-term stability, storage under an inert gas may be advisable.[1]

Emergency Response and First Aid

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. If irritation persists, consult a physician.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Always have the Safety Data Sheet available for emergency medical personnel. [1]

Disposal Plan: A Step-by-Step Guide

Safe and compliant disposal is paramount to protect personnel and the environment.[7]

  • Waste Segregation:

    • Solid Waste: Collect all solid this compound waste, including contaminated weighing papers, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.[7]

    • Liquid Waste: If the compound is in a solution, collect it in a separate, dedicated hazardous waste container for liquids. Never dispose of solutions down the drain.[1][7]

  • Professional Disposal: Offer surplus and non-recyclable materials to a licensed disposal company.[1] Chemical incineration with an afterburner and scrubber is a common method for such compounds.[1]

  • Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.[1]

Visualizing the PPE Decision Workflow

PPE_Workflow start Start: Handling this compound small_scale Small Scale / Low Concentration? start->small_scale ventilation Adequate Ventilation (Fume Hood)? small_scale->ventilation Yes ppe_enhanced Enhanced PPE: - Add Face Shield - Double Glove small_scale->ppe_enhanced No (Large Scale) ppe_base Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat ventilation->ppe_base Yes respirator Add Respirator (P95 or higher) ventilation->respirator No end Proceed with Caution ppe_base->end ppe_enhanced->ventilation respirator->ppe_base

Caption: PPE selection workflow for handling azetidine compounds.

References

  • MSDS of 3-amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid. Capot Chemical.
  • 3-Amino-1-benzhydryl-azetidine mesylate.
  • Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine. Benchchem.
  • 3-(Boc-amino)azetidine. Sigma-Aldrich.
  • 3-(Cbz-amino)azetidine hydrochloride. AChemBlock.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid. ChemScene.
  • Safe Disposal of (R)-3-(Boc-amino)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-AMINO-1-BENZOYL-AZETIDINE
Reactant of Route 2
Reactant of Route 2
3-AMINO-1-BENZOYL-AZETIDINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.